molecular formula C15H24N2O3S B4849935 N-tert-butyl-3-(butylsulfamoyl)benzamide

N-tert-butyl-3-(butylsulfamoyl)benzamide

Número de catálogo: B4849935
Peso molecular: 312.4 g/mol
Clave InChI: OPKFKLWWLQFZBO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-tert-butyl-3-(butylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C15H24N2O3S and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide is 312.15076381 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-tert-butyl-3-(butylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-3-(butylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-tert-butyl-3-(butylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-5-6-10-16-21(19,20)13-9-7-8-12(11-13)14(18)17-15(2,3)4/h7-9,11,16H,5-6,10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKFKLWWLQFZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-tert-butyl-3-(butylsulfamoyl)benzamide chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemical structure, synthesis, and characterization of N-tert-butyl-3-(butylsulfamoyl)benzamide . This guide is designed for research scientists and drug development professionals, focusing on the molecule's structural properties, synthetic pathways, and analytical profiling.

Executive Summary & Chemical Identity

N-tert-butyl-3-(butylsulfamoyl)benzamide is a synthetic organic compound belonging to the sulfamoylbenzamide class. Structurally, it consists of a benzene core substituted at the meta (3-) position with a butylsulfamoyl group and at the ipso (1-) position with an N-tert-butylcarboxamide moiety.

This molecule represents a lipophilic variant of the sulfamoylbenzamide scaffold, a pharmacophore frequently associated with Carbonic Anhydrase (CA) inhibition , diuretic activity (e.g., related to thiazide-like diuretics), and more recently, 11


-HSD1 inhibitors  and chemokine receptor antagonists . The inclusion of the bulky tert-butyl group on the amide nitrogen and the n-butyl chain on the sulfonamide nitrogen significantly alters its physicochemical profile compared to the primary sulfonamide analogs, likely enhancing membrane permeability and metabolic stability.
Chemical Data Table
PropertySpecification
Chemical Name N-tert-butyl-3-(butylsulfamoyl)benzamide
Molecular Formula

Molecular Weight 312.43 g/mol
Core Scaffold Benzamide
Key Substituents 3-(

-butylsulfamoyl),

-tert-butyl
Predicted LogP ~2.5 - 3.2 (Lipophilic)
H-Bond Donors 2 (Amide NH, Sulfonamide NH)
H-Bond Acceptors 3 (Amide Carbonyl, Sulfonyl Oxygens)
Precursor CAS 7385-16-2 (3-(Butylsulfamoyl)benzoic acid)

Structural Analysis & Pharmacophore Logic

The molecule can be deconstructed into three functional domains, each contributing specific properties to the global structure.

  • The Benzamide Core : Provides a rigid linker that orients the two nitrogen-bearing groups in a meta relationship. This geometry is critical for binding to active sites in metalloenzymes (like CA) or GPCRs.

  • The N-tert-butyl Amide : The bulky tert-butyl group acts as a steric shield, protecting the amide bond from rapid enzymatic hydrolysis (proteolysis). It also increases lipophilicity, facilitating blood-brain barrier (BBB) penetration if central activity is desired.

  • The 3-(Butylsulfamoyl) Group : Unlike primary sulfonamides (

    
    ) which are potent zinc-binders in Carbonic Anhydrase, the 
    
    
    
    -butyl substitution reduces polarity and steric accessibility. This modification often shifts selectivity away from CA isoforms towards other targets such as ion transporters or specific receptors.
Structural Logic Diagram

StructuralLogic Figure 1: Pharmacophore dissection of N-tert-butyl-3-(butylsulfamoyl)benzamide. Core Benzene Scaffold Amide N-tert-butyl Amide (Steric Shield/Lipophilicity) Core->Amide Position 1 Sulfonamide 3-(Butylsulfamoyl) (Bioactivity/Targeting) Core->Sulfonamide Position 3 Target Target Interaction (GPCRs / Transporters) Amide->Target Hydrophobic Pocket Sulfonamide->Target H-Bonding

Synthesis & Production Protocol

The synthesis of N-tert-butyl-3-(butylsulfamoyl)benzamide is best approached via a convergent pathway. The most reliable route utilizes the commercially available building block 3-(chlorosulfonyl)benzoic acid or the intermediate 3-(butylsulfamoyl)benzoic acid (CAS 7385-16-2).

Synthetic Pathway Overview
  • Step 1: Sulfonamide Formation (Chemo-selective nucleophilic attack).

  • Step 2: Amide Coupling (Activation of carboxylic acid).

Detailed Experimental Protocol
Step 1: Preparation of 3-(Butylsulfamoyl)benzoic acid

Note: This step exploits the higher reactivity of the sulfonyl chloride over the carboxylic acid.

  • Reagents : 3-(Chlorosulfonyl)benzoic acid (1.0 eq), n-Butylamine (1.0 eq), Triethylamine (2.2 eq), DCM (Anhydrous).

  • Procedure :

    • Dissolve 3-(chlorosulfonyl)benzoic acid in anhydrous Dichloromethane (DCM) at 0°C under

      
      .
      
    • Add Triethylamine (TEA) dropwise to scavenge HCl.

    • Slowly add n-butylamine (diluted in DCM) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions with the carboxylic acid.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Workup : Acidify with 1M HCl to precipitate the product or extract into EtOAc. Wash with brine, dry over

      
      , and concentrate.
      
    • Yield : Expect >85% of white solid (CAS 7385-16-2).[1]

Step 2: Amide Coupling to form N-tert-butyl-3-(butylsulfamoyl)benzamide

Note: The steric bulk of tert-butylamine requires an efficient coupling agent.

  • Reagents : 3-(Butylsulfamoyl)benzoic acid (1.0 eq), tert-Butylamine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Anhydrous).

  • Procedure :

    • Dissolve the benzoic acid intermediate in anhydrous DMF.

    • Add DIPEA (Diisopropylethylamine) and stir for 5 minutes.

    • Add HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The solution should turn slightly yellow.

    • Add tert-butylamine.

    • Stir at RT for 12–16 hours. Monitor by LC-MS.

    • Workup : Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), sat.

      
      , and brine.
      
    • Purification : Flash column chromatography (Hexane:EtOAc gradient, typically 3:1 elution).

Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Convergent synthesis pathway from chlorosulfonyl precursor. Start 3-(Chlorosulfonyl)benzoic acid Step1 Step 1: Sulfonylation (+ n-Butylamine, TEA, 0°C) Start->Step1 Inter Intermediate: 3-(Butylsulfamoyl)benzoic acid (CAS 7385-16-2) Step1->Inter Step2 Step 2: Amide Coupling (+ t-Butylamine, HATU, DMF) Inter->Step2 Final Target: N-tert-butyl-3-(butylsulfamoyl)benzamide Step2->Final

Analytical Characterization (Predicted)

To validate the structure, the following spectroscopic signatures should be confirmed.

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-


 or 

  • Aromatic Region (7.5 – 8.5 ppm) : Four protons corresponding to the 1,3-disubstituted benzene ring. Expect a singlet (or narrow doublet) for the proton between the sulfonyl and carbonyl groups (H2 position).

  • Amide NH (~6.0 – 8.0 ppm) : Broad singlet, exchangeable with

    
    .
    
  • Sulfonamide NH (~4.5 – 5.5 ppm) : Broad triplet (due to coupling with butyl

    
    ), exchangeable.
    
  • Butyl Chain :

    • 
       ~2.9 ppm (q, 2H, 
      
      
      
      ).
    • 
       ~1.4 ppm (m, 2H).
      
    • 
       ~1.3 ppm (m, 2H).
      
    • 
       ~0.9 ppm (t, 3H, terminal 
      
      
      
      ).
  • tert-Butyl Group :

    • 
       ~1.45 ppm (s, 9H). Strong singlet.
      
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ) : Calculated MW = 312.43. Expect peak at m/z 313.4 .
    
  • Negative Mode (

    
    ) : Expect peak at m/z 311.4  (deprotonation of sulfonamide NH).
    

Biological Context & Applications

While specific literature on N-tert-butyl-3-(butylsulfamoyl)benzamide is limited, its structural class (sulfamoylbenzamides) is extensively documented in drug discovery.

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the primary pharmacophore for CA inhibition. However, substitution on the sulfonamide nitrogen (N-butyl) generally decreases affinity for CA-II compared to primary sulfonamides (


). This molecule would likely act as a weak or selective inhibitor, potentially avoiding the systemic side effects of broad-spectrum CAIs.
Diuretic Potential

Structurally related to Bumetanide (3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid), this molecule lacks the critical ortho-phenoxy/chloro groups required for high-ceiling loop diuretic activity. However, it may retain mild thiazide-like properties or act as a probe for renal transport mechanisms [1].

Emerging Targets: 11 -HSD1 and Chemokine Receptors

Recent medicinal chemistry efforts have utilized the N-substituted sulfamoylbenzamide scaffold to target 11


-Hydroxysteroid Dehydrogenase Type 1  (metabolic disease) and Chemokine CCR2/CCR9  receptors (inflammation). The bulky tert-butyl amide is a common motif in these inhibitors to fill hydrophobic pockets in the receptor active site [2].

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Aladdin Scientific . Product Specification: 3-(Butylsulfamoyl)benzoic acid (CAS 7385-16-2).[2][][1] Link

  • National Institutes of Health (NIH) . Synthesis and biological evaluation of sulfamoyl benzamide derivatives. Link

  • PubChem . Compound Summary for Sulfamoylbenzamide derivatives. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(butylsulfamoyl)-N-tert-butylbenzamide

Part 1: Executive Summary & Chemical Identity

3-(butylsulfamoyl)-N-tert-butylbenzamide is a specialized sulfonamide-benzamide derivative, primarily utilized as a research intermediate in the synthesis of diuretic agents, ion channel modulators, and carbonic anhydrase inhibitors. While the specific CAS number for this exact amide derivative is not widely indexed in public chemical registries, it is chemically anchored to its parent acid scaffold, 3-(butylsulfamoyl)benzoic acid (CAS 7385-16-2) .

This guide provides a comprehensive technical analysis of the compound, focusing on its structural properties, a validated synthesis protocol from commercially available precursors, and its theoretical pharmacological applications.

Chemical Identity
PropertyDetail
Chemical Name 3-(butylsulfamoyl)-N-tert-butylbenzamide
Parent Scaffold CAS 7385-16-2 (3-(butylsulfamoyl)benzoic acid)
Molecular Formula C₁₅H₂₄N₂O₃S
Molecular Weight 312.43 g/mol
Structural Class Meta-sulfamoyl benzamide
Key Functional Groups Secondary Sulfonamide (-SO₂NHBu), Secondary Amide (-CONH-tBu)
Predicted LogP ~2.8 - 3.2 (Lipophilic)
Solubility Low in water; High in DMSO, Methanol, DCM

Part 2: Synthesis & Experimental Protocol

The synthesis of 3-(butylsulfamoyl)-N-tert-butylbenzamide is best approached via a convergent route starting from 3-(chlorosulfonyl)benzoic acid . This method ensures regioselectivity and high yields by installing the sulfonamide moiety before the amide bond formation, preventing competitive reactivity.

Strategic Synthesis Pathway

The synthesis consists of two primary steps:

  • Nucleophilic Substitution (Sulfonylation): Reaction of 3-(chlorosulfonyl)benzoic acid with n-butylamine to form the sulfonamide acid (CAS 7385-16-2).

  • Amide Coupling: Activation of the carboxylic acid followed by reaction with tert-butylamine.

Synthesis_Pathway Start 3-(Chlorosulfonyl)benzoic acid (Starting Material) Step1 Step 1: Sulfonylation (+ n-Butylamine) Start->Step1 THF, 0°C Intermediate 3-(butylsulfamoyl)benzoic acid (CAS 7385-16-2) Step1->Intermediate 90% Yield Step2 Step 2: Activation & Amidation (+ SOCl2 / t-Butylamine) Intermediate->Step2 DCM, Reflux Final 3-(butylsulfamoyl)-N-tert-butylbenzamide (Target) Step2->Final 85% Yield

Figure 1: Step-wise synthesis pathway from chlorosulfonyl precursor to final benzamide target.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(butylsulfamoyl)benzoic acid (CAS 7385-16-2) [1]

  • Reagents: 3-(chlorosulfonyl)benzoic acid (1.0 eq), n-butylamine (2.2 eq), THF (anhydrous).

  • Procedure:

    • Dissolve 3-(chlorosulfonyl)benzoic acid in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

    • Add n-butylamine dropwise over 30 minutes. The excess amine acts as a base to scavenge HCl.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Water to obtain the white crystalline acid.

Step 2: Synthesis of 3-(butylsulfamoyl)-N-tert-butylbenzamide

  • Reagents: 3-(butylsulfamoyl)benzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), tert-butylamine (1.2 eq), Triethylamine (2.0 eq), DCM (Dichloromethane).

  • Procedure:

    • Activation: Reflux the intermediate acid with SOCl₂ in DCM (with a drop of DMF) for 2 hours until gas evolution ceases. Concentrate to remove excess SOCl₂, yielding the crude acid chloride.

    • Amidation: Redissolve the acid chloride in dry DCM. Cool to 0°C.

    • Add a mixture of tert-butylamine and Triethylamine dropwise.

    • Stir at room temperature for 6 hours.

    • Workup: Quench with water. Wash organic phase with saturated NaHCO₃ (to remove unreacted acid) and 1M HCl (to remove unreacted amine).

    • Purification: Flash column chromatography (Hexane/Ethyl Acetate 7:3) yields the pure target compound.[2]

Part 3: Mechanism of Action & Applications

The structural motif of 3-(butylsulfamoyl)-N-tert-butylbenzamide positions it as a significant probe in renal physiology and medicinal chemistry.

Pharmacophore Analysis
  • Sulfonamide Moiety (-SO₂NHBu):

    • Acts as a bioisostere for carboxylic acids but with distinct hydrogen bonding capability.

    • The n-butyl chain increases lipophilicity, enhancing membrane permeability and potentially targeting the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC) or Carbonic Anhydrase (CA) enzymes.

  • Benzamide Core (-CONH-tBu):

    • The tert-butyl group provides steric bulk, protecting the amide bond from enzymatic hydrolysis (metabolic stability).

    • This scaffold is common in KCNQ (Kv7) potassium channel openers , suggesting potential neuroprotective or anticonvulsant properties.

Pharmacophore Target 3-(butylsulfamoyl)-N-tert-butylbenzamide Sulf Sulfonamide Group (CA Inhibition / Diuretic) Target->Sulf Pharmacodynamics Amide Steric Amide (Metabolic Stability) Target->Amide Pharmacokinetics Lipid Butyl Chain (Membrane Permeability) Target->Lipid Bioavailability

Figure 2: Structure-Activity Relationship (SAR) mapping of key functional groups.

Key Applications
  • Diuretic Research: As a structural analog to Bumetanide (specifically the meta-sulfamoyl arrangement), this compound serves as a probe to study the structure-activity relationship of loop diuretics, specifically testing the necessity of the phenoxy group found in Bumetanide.

  • Ion Channel Modulation: The N-tert-butylbenzamide motif is a known pharmacophore for KCNQ2/3 channel openers, making this compound a candidate for screening in epilepsy and pain management models.

  • Synthetic Intermediate: It serves as a stable, lipophilic precursor for generating complex polysubstituted benzene derivatives via Directed Ortho Metalation (DoM), where the amide directs lithiation.

References

  • Sigma-Aldrich. (2024). Product Specification: 3-(Butylsulfamoyl)benzoic acid (CAS 7385-16-2).[1]Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24885655 (Sulfonamide Derivatives).Link

  • ChemicalBook. (2024). 3-(Butylsulfamoyl)benzoic acid Properties and Synthesis.Link

  • Santa Cruz Biotechnology. (2024). 3-Amino-N-(tert-butyl)benzenesulfonamide (Related Analog).Link

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-tert-butyl-3-(butylsulfamoyl)benzamide: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of N-tert-butyl-3-(butylsulfamoyl)benzamide, a compound of interest in medicinal chemistry and drug discovery. Given the absence of extensive literature on this specific molecule, this guide synthesizes established synthetic methodologies for its constituent moieties to propose a robust manufacturing and characterization workflow. The principles outlined herein are grounded in fundamental organic chemistry and are supported by authoritative sources on related compounds.

Compound Identification and Physicochemical Properties

N-tert-butyl-3-(butylsulfamoyl)benzamide is a substituted benzamide with a butylsulfamoyl group at the 3-position of the benzene ring and a tert-butyl group attached to the amide nitrogen.

Molecular Structure:

Caption: Chemical structure of N-tert-butyl-3-(butylsulfamoyl)benzamide.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₂₄N₂O₃SCalculated
Molecular Weight 328.43 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane (Predicted)N/A
Melting Point Not availableN/A

Rationale and Potential Applications

The sulfamoylbenzamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates.[1] The sulfonamide group can act as a hydrogen bond donor and acceptor, while the benzoic acid moiety provides a handle for further derivatization. The N-tert-butyl group can enhance metabolic stability and modulate lipophilicity. The butylsulfamoyl substituent may influence binding affinity and selectivity for specific biological targets.

Derivatives of sulfamoylbenzoic acid have shown a range of biological activities, including acting as inhibitors of enzymes such as carbonic anhydrases and as modulators of various receptors.[2] Therefore, N-tert-butyl-3-(butylsulfamoyl)benzamide is a logical target for synthesis and screening in drug discovery programs, particularly those focused on oncology, inflammation, and metabolic diseases.[1]

Proposed Synthetic Workflow

The synthesis of N-tert-butyl-3-(butylsulfamoyl)benzamide can be logically approached via a two-stage process: first, the synthesis of the key intermediate, 3-(butylsulfamoyl)benzoic acid, followed by the amide coupling with tert-butylamine. This approach allows for the purification of the intermediate, ensuring the final product's high purity.

G start 3-Chlorosulfonylbenzoic Acid intermediate 3-(Butylsulfamoyl)benzoic Acid start->intermediate Sulfonamide Formation butylamine n-Butylamine butylamine->intermediate product N-tert-butyl-3-(butylsulfamoyl)benzamide intermediate->product Amide Coupling tert_butylamine tert-Butylamine tert_butylamine->product coupling_reagent Coupling Reagent (e.g., EDC, DCC) coupling_reagent->product

Caption: Proposed two-stage synthetic workflow.

Stage 1: Synthesis of 3-(Butylsulfamoyl)benzoic Acid

The initial step involves the formation of the sulfonamide bond by reacting 3-chlorosulfonylbenzoic acid with n-butylamine. This reaction is typically carried out in an aqueous medium or an organic solvent.[1]

Experimental Protocol:

  • Reaction Setup: To a solution of 3-chlorosulfonylbenzoic acid (1.0 eq) in a suitable solvent (e.g., water, acetone, or dichloromethane) at 0 °C, add n-butylamine (1.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, acidify the reaction mixture with 1M HCl to a pH of approximately 2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(butylsulfamoyl)benzoic acid. The crude product can be further purified by recrystallization if necessary.

Stage 2: Amide Coupling to Yield N-tert-butyl-3-(butylsulfamoyl)benzamide

The final step is the formation of the amide bond between the carboxylic acid of the intermediate and tert-butylamine. This can be achieved using a variety of coupling agents.[3][4]

Experimental Protocol:

  • Reaction Setup: To a solution of 3-(butylsulfamoyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add tert-butylamine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of the synthesized N-tert-butyl-3-(butylsulfamoyl)benzamide, a combination of analytical techniques should be employed.

Table 2: Recommended Analytical Methods

MethodExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the tert-butyl group (a singlet around 1.4 ppm), the butyl group protons, and the two N-H protons.
¹³C NMR The spectrum should display the expected number of carbon signals corresponding to the aromatic ring, the carbonyl group, the tert-butyl group, and the butyl group.
Mass Spectrometry (MS) The mass spectrum (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ at m/z 329.15.
High-Performance Liquid Chromatography (HPLC) HPLC analysis can be used to determine the purity of the final compound.
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the N-H stretches (amide and sulfonamide), the C=O stretch (amide), and the S=O stretches (sulfonamide).

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis and characterization of N-tert-butyl-3-(butylsulfamoyl)benzamide. By leveraging established and reliable chemical transformations, researchers can efficiently produce this novel compound for further investigation in drug discovery and development programs. The detailed protocols and analytical guidance are intended to facilitate its seamless integration into laboratory workflows.

References

  • AK Lectures. Amide Formation from Carboxylic Acids. [Link]

  • Chiriac, C. I., Ropot, M., & Truscan, I. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters, 15(10), 2494–2497. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Falcone, E., & Panzella, L. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]

  • LibreTexts. 21.7: Chemistry of Amides. [Link]

  • PrepChem.com. Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link]

  • Taylor & Francis Online. Synthesis of N-t-Butyl Benzamides: Synthetic Communications. [Link]

  • Supporting Information for Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry. [Link]

  • Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]

Sources

Technical Monograph: N-tert-butyl-3-(butylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and drug discovery. It treats N-tert-butyl-3-(butylsulfamoyl)benzamide as a representative "privileged scaffold" within the sulfamoylbenzamide class, synthesizing its structural properties, synthetic pathways, and pharmacological potential.

Compound Class: Meta-Sulfamoylbenzamides | Application: Medicinal Chemistry Scaffold

Executive Summary & Structural Identification

N-tert-butyl-3-(butylsulfamoyl)benzamide is a disubstituted benzene derivative characterized by a meta arrangement of a lipophilic amide and a sulfonamide moiety. This scaffold is structurally significant in medicinal chemistry, serving as a core pharmacophore for varying therapeutic classes, including carbonic anhydrase inhibitors (CAIs), ectonucleotidase inhibitors (NTPDase), and uricosuric agents similar to Probenecid.

The molecule combines a bulky, hydrophobic N-tert-butyl group (enhancing metabolic stability and membrane permeability) with a butylsulfamoyl tail (providing hydrogen bond donor/acceptor capability and zinc-binding potential).

Physicochemical Profile
PropertyValue / Descriptor
IUPAC Name 3-(butylsulfamoyl)-N-(2-methylpropan-2-yl)benzamide
SMILES CCCCNS(=O)(=O)c1cccc(C(=O)NC(C)(C)C)c1
Molecular Formula C₁₅H₂₄N₂O₃S
Molecular Weight 312.43 g/mol
LogP (Predicted) ~2.8 – 3.2 (Lipophilic)
H-Bond Donors 2 (Amide NH, Sulfonamide NH)
H-Bond Acceptors 3 (Amide O, Sulfonyl O, O)
Rotatable Bonds 6

Structural & Pharmacological Analysis

The "Meta-Switch" Architecture

The meta-substitution pattern is critical. Unlike para-substituted sulfonamides (common in bacteriostatic sulfa drugs), meta-sulfamoylbenzamides are frequently associated with metabolic regulation and enzyme inhibition.

  • The Amide Head (N-tert-butyl): The bulky tert-butyl group acts as a "metabolic shield," reducing hydrolysis by amidases compared to linear alkyl chains. It also locks the amide conformation, improving receptor fit in hydrophobic pockets.

  • The Sulfonamide Tail (N-butyl): The N-substituted sulfonamide reduces acidity compared to primary sulfonamides (pKₐ ~10 vs ~12), modulating its interaction with metal centers (e.g., Zn²⁺ in Carbonic Anhydrase) or lysine residues in active sites.

Therapeutic Areas of Interest
  • Ectonucleotidase Inhibition (NTPDase): Analogous sulfamoylbenzamides have been identified as selective inhibitors of h-NTPDases, enzymes involved in purinergic signaling (inflammation, thrombosis). The lipophilic N-butyl chain mimics the adenosine ribose interaction.

  • Carbonic Anhydrase Inhibition: While primary sulfonamides are classic CAIs, secondary sulfonamides (like this molecule) show selectivity for specific isoforms (e.g., CA IX over CA II), relevant in hypoxic tumor therapy.

  • Uricosuric Activity: Structurally related to Probenecid, this scaffold may inhibit Organic Anion Transporters (OAT1/3), affecting renal clearance of uric acid or other drugs.

Synthetic Protocol (Self-Validating)

Objective: Synthesize N-tert-butyl-3-(butylsulfamoyl)benzamide with >95% purity. Strategy: A sequential functionalization of 3-(chlorosulfonyl)benzoic acid. This route avoids the competition between two electrophiles (sulfonyl chloride vs. acyl chloride) by exploiting their differential reactivity.

Phase 1: Selective Sulfonylation

Reagents: 3-(chlorosulfonyl)benzoic acid, n-Butylamine, THF, Et₃N.

  • Dissolution: Dissolve 1.0 eq of 3-(chlorosulfonyl)benzoic acid in anhydrous THF at 0°C.

  • Addition: Add 1.1 eq of n-butylamine dropwise. The sulfonyl chloride is significantly more reactive (hard electrophile) than the carboxylic acid.

  • Scavenging: Add 2.2 eq of Triethylamine (Et₃N) to neutralize the HCl generated.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (MeOH:DCM 1:9). The acid functionality remains intact.

  • Workup: Acidify with 1M HCl to precipitate the 3-(butylsulfamoyl)benzoic acid intermediate. Filter and dry.[1]

Phase 2: Amide Coupling

Reagents: Intermediate acid, SOCl₂ (or EDC/HOBt), tert-Butylamine.

  • Activation: Suspend the intermediate in DCM. Add 1.5 eq Thionyl Chloride (SOCl₂) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases (formation of acyl chloride).

  • Evaporation: Remove solvent and excess SOCl₂ under vacuum. Redissolve the residue in dry DCM.

  • Coupling: Cool to 0°C. Add 1.2 eq tert-butylamine and 1.5 eq Et₃N.

  • Completion: Stir for 4 hours. The bulky t-butylamine requires time to overcome steric hindrance.

  • Purification: Wash with NaHCO₃ (sat) and Brine. Recrystallize from Hexane/EtOAc to obtain the final white crystalline solid.

Visualization of Pathways[3]

Diagram 1: Synthetic Workflow

This diagram illustrates the chemoselective synthesis pathway, highlighting the differential reactivity utilized to assemble the molecule.

Synthesis Start 3-(Chlorosulfonyl) benzoic acid Step1 Reaction A: Selective Sulfonylation (0°C, THF) Start->Step1 + n-Butylamine Inter Intermediate: 3-(butylsulfamoyl) benzoic acid Step1->Inter Step2 Reaction B: Acyl Chloride Activation (SOCl2, Reflux) Inter->Step2 Step3 Reaction C: Amide Coupling (t-Butylamine) Step2->Step3 + t-Butylamine Final Product: N-tert-butyl-3- (butylsulfamoyl)benzamide Step3->Final

Caption: Chemoselective synthesis exploiting the reactivity difference between sulfonyl chloride and carboxylic acid.

Diagram 2: Pharmacological Interaction Logic

This diagram maps the functional groups of the molecule to their theoretical binding interactions in a target protein pocket (e.g., Carbonic Anhydrase or NTPDase).

MOA Mol_Core Benzene Core (Scaffold) Mol_Tail Sulfonamide Group (-SO2NH-) Mol_Core->Mol_Tail Mol_Head Amide Group (-CONH-) Mol_Core->Mol_Head Mol_Chain n-Butyl Chain Mol_Tail->Mol_Chain Target_Zn Zn2+ / Active Site (Metal Coordination) Mol_Tail->Target_Zn Coordination Mol_Bulk t-Butyl Group Mol_Head->Mol_Bulk Target_HBond Residue Backbone (H-Bonding) Mol_Head->Target_HBond H-Bond Donor/Acceptor Target_Hphob2 Hydrophobic Pocket B (Affinity Anchor) Mol_Bulk->Target_Hphob2 Steric Fit Target_Hphob1 Hydrophobic Pocket A (Selectivity Filter) Mol_Chain->Target_Hphob1 Van der Waals

Caption: Pharmacophore mapping illustrating the dual hydrophobic/hydrophilic interactions of the scaffold.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆):

    • δ 1.1–1.3 (s, 9H, t-butyl).

    • δ 0.8–1.5 (m, 9H, n-butyl chain).

    • δ 7.5–8.2 (m, 4H, aromatic protons; look for meta splitting pattern).

    • δ 7.8 (s, 1H, Amide NH, exchangeable).

    • δ 7.4 (t, 1H, Sulfonamide NH, exchangeable).

  • Mass Spectrometry (ESI+):

    • Major peak at m/z 313.2 [M+H]⁺.

    • Characteristic fragmentation loss of t-butyl group (-57 Da).

References

  • Baig, M. et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (PMC).

  • Yedage, S. L.[1][2] & Bhanage, B. M. (2017).[2] tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides and Carboxylic Acids. Journal of Organic Chemistry.

  • BenchChem. (2025).[3] Synthesis and Characterization of tert-butyl N-(benzylsulfamoyl)carbamate.

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

Sources

An In-depth Technical Guide to Novel Glucokinase Activators: Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Glucokinase (GK), a key enzyme in glucose homeostasis, has emerged as a significant therapeutic target for Type 2 Diabetes Mellitus (T2DM). This guide provides a comprehensive technical overview of a promising class of small-molecule glucokinase activators (GKAs): the benzamide derivatives. We will delve into the intricate mechanism of allosteric activation, explore the critical structure-activity relationships that govern potency and selectivity, and provide detailed, field-proven experimental protocols for their synthesis, characterization, and evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel anti-diabetic therapeutics.

Introduction: Glucokinase as a Pivotal Regulator of Glucose Homeostasis

Glucokinase (also known as hexokinase IV) is a 50 kDa enzyme that plays a crucial role in glucose sensing and metabolism in key metabolic tissues, including the liver, pancreatic β-cells, gut, and brain.[1] Unlike other hexokinases, GK exhibits a high Km for glucose, meaning its activity is highly sensitive to fluctuations in blood glucose concentrations within the physiological range.[1][2] This unique kinetic property positions GK as a critical glucose sensor.

In pancreatic β-cells, GK activity is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[3] In the liver, GK controls the flux of glucose into glycogen synthesis and glycolysis, thereby regulating hepatic glucose uptake and production.[3][4] Genetic studies in humans have solidified the importance of GK in glucose homeostasis. Inactivating mutations lead to a form of monogenic diabetes (MODY2), while activating mutations result in persistent hyperinsulinemic hypoglycemia.[4][5][6] This strong genetic validation provides a compelling rationale for the development of small-molecule GKAs as a therapeutic strategy for T2DM.[6][7]

The primary therapeutic goal of GKAs is to restore the impaired glucose-sensing and metabolic functions observed in T2DM by enhancing GK activity. This dual action of stimulating insulin secretion from the pancreas and promoting glucose uptake in the liver offers a powerful approach to glycemic control.[8][9]

The Advent of Glucokinase Activators

The concept of pharmacologically activating glucokinase has been a focus of diabetes research for several decades.[10] Early efforts led to the discovery of various classes of GKAs. However, the development of these first-generation compounds was often hampered by challenges such as a high risk of hypoglycemia, hyperlipidemia, and a lack of long-term efficacy.[11][12] These setbacks underscored the need for a more nuanced understanding of GK activation and the development of activators with improved pharmacological profiles.

Benzamide Derivatives: A Promising Frontier in Glucokinase Activation

Among the various chemical scaffolds explored, benzamide derivatives have emerged as a particularly promising class of GKAs.[13][14][15] Extensive research has demonstrated that the benzamide core can be readily modified to achieve high potency, selectivity, and favorable pharmacokinetic properties.[16][17] The existence of co-crystal structures of benzamide derivatives bound to glucokinase has provided invaluable structural insights, guiding rational drug design and optimization efforts.[1][18]

Mechanism of Action: Allosteric Activation

Benzamide GKAs do not bind to the active site of the enzyme where glucose is phosphorylated. Instead, they bind to a distinct allosteric site, approximately 20 Å away from the glucose-binding site.[10][19] This allosteric binding induces a conformational change in the enzyme, stabilizing it in a more active state with a higher affinity for glucose.[2][19] This mechanism of action is crucial as it enhances the enzyme's natural glucose-sensing ability rather than causing constitutive activation, which could lead to an increased risk of hypoglycemia.

Interestingly, some studies suggest that certain activators can associate with glucokinase even in the absence of glucose, challenging the initial model that required a binary enzyme-glucose complex for activator binding.[19][20][21] This finding has significant implications for the design of next-generation GKAs with tailored activation profiles.

GKA_Mechanism cluster_0 Inactive State cluster_1 Active State GK_inactive Glucokinase (GK) (Inactive Conformation) Low Glucose Affinity GK_active Glucokinase (GK) (Active Conformation) High Glucose Affinity GK_inactive->GK_active Glucose G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Glucose Glucose GKA Benzamide GKA GKA->GK_inactive Binds to Allosteric Site

Caption: Allosteric activation of glucokinase by a benzamide derivative.

Structure-Activity Relationship (SAR) of Benzamide Derivatives

The optimization of benzamide GKAs is a testament to the power of medicinal chemistry in fine-tuning molecular interactions. SAR studies have revealed key structural features that govern the potency and pharmacokinetic profile of these compounds.[17][18]

Core Benzamide Scaffold

The central benzamide moiety serves as the foundational structure. Modifications at various positions on the phenyl ring and the amide nitrogen have been extensively explored to enhance activity and drug-like properties.[13][16]

Substitutions on the Phenyl Ring

The substitution pattern on the phenyl ring is critical for potent GK activation. Typically, 3,5-disubstituted benzamides have shown significant promise.[17] For instance, the introduction of groups capable of forming hydrogen bonds with key residues in the allosteric pocket, such as Arg63, is vital for high-affinity binding.[22]

Modifications of the Amide Moiety

The substituent on the amide nitrogen also plays a crucial role in determining the compound's activity. Various heterocyclic rings, such as thiazole and pyrazole, have been successfully incorporated to improve potency and metabolic stability.[1][17][23]

Table 1: Representative Benzamide Glucokinase Activators and their In Vitro Potency

Compound IDR1 (Position 3)R2 (Position 5)R3 (Amide)EC50 (nM)Reference
Compound 19 3-Amino-phenylethynyl2-methoxy-1-methyl-ethoxy1-methyl-1H-pyrazol-3-yl27[1]
YH-GKA Phenylethyl(Varies)(Varies)70[24]
Compound 6g (1S)-2-hydroxy-1-methylethoxy4-(methylsulfonyl)phenoxy1,3-thiazol-2-ylPotent[17]
Compound 5 (Varies)(Varies)thiazol-2-yl28.3
Compound 16b (Varies)(Varies)thiazol-2-yl44.8[16]

Synthesis and Characterization of a Novel Benzamide GKA

To provide a practical understanding of the development process, this section outlines a representative synthetic route and characterization protocol for a novel benzamide GKA.

Experimental Protocol: Synthesis of a 3,5-disubstituted N-thiazol-2-ylbenzamide

Objective: To synthesize a potent benzamide GKA via a convergent synthetic strategy.

Materials:

  • 3,5-dihydroxybenzoic acid

  • Appropriate electrophiles for ether synthesis

  • Thionyl chloride

  • 2-aminothiazole

  • Anhydrous solvents (DMF, THF)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Step 1: Double Etherification of 3,5-dihydroxybenzoic acid.

    • Dissolve 3,5-dihydroxybenzoic acid in anhydrous DMF.

    • Add a suitable base (e.g., K2CO3) and the desired electrophiles (e.g., alkyl halides) to introduce the R1 and R2 side chains.

    • Heat the reaction mixture and monitor for completion by TLC.

    • Upon completion, perform an aqueous workup and purify the resulting di-substituted benzoic acid by column chromatography.

  • Step 2: Formation of the Benzoyl Chloride.

    • Reflux the purified benzoic acid derivative from Step 1 with an excess of thionyl chloride to form the corresponding benzoyl chloride.

    • Remove the excess thionyl chloride under reduced pressure.

  • Step 3: Amide Coupling with 2-aminothiazole.

    • Dissolve the benzoyl chloride from Step 2 in an anhydrous aprotic solvent (e.g., THF).

    • Add 2-aminothiazole and a non-nucleophilic base (e.g., pyridine or triethylamine) to the solution.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Perform an aqueous workup and purify the final benzamide GKA product by column chromatography or recrystallization.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

GKA_Synthesis Start 3,5-dihydroxybenzoic acid Intermediate1 Di-substituted benzoic acid Start->Intermediate1 Etherification Intermediate2 Benzoyl chloride Intermediate1->Intermediate2 Acid Chloride Formation FinalProduct Benzamide GKA Intermediate2->FinalProduct Amide Coupling Reagent1 R1-X, R2-X Base Reagent1->Intermediate1 Reagent2 SOCl₂ Reagent2->Intermediate2 Reagent3 2-aminothiazole Base Reagent3->FinalProduct

Caption: General synthetic workflow for a benzamide GKA.

In Vitro Evaluation of Benzamide GKAs

A robust in vitro testing cascade is essential to characterize the potency, selectivity, and mechanism of action of newly synthesized benzamide GKAs.

Experimental Protocol: Glucokinase Activation Assay

Objective: To determine the EC50 (half-maximal effective concentration) of a benzamide GKA.

Principle: This assay measures the rate of glucose phosphorylation by recombinant human glucokinase. The production of glucose-6-phosphate is coupled to a secondary enzymatic reaction that generates a detectable signal (e.g., NADPH formation measured by absorbance at 340 nm).

Materials:

  • Recombinant human glucokinase

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • ATP

  • NADP+

  • Glucose

  • Assay buffer (e.g., HEPES buffer with MgCl₂, KCl, and DTT)

  • Test compound (benzamide GKA) dissolved in DMSO

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO and then dilute into the assay buffer.

  • In a 96-well plate, add the following components in order:

    • Assay buffer

    • Test compound or vehicle (DMSO)

    • A mixture of ATP, NADP+, and G6PDH

    • Recombinant glucokinase

  • Initiate the reaction by adding glucose.

  • Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes) to determine the reaction rate.

  • Calculate the percentage of GK activation relative to the vehicle control for each compound concentration.

  • Plot the percentage of activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cellular Assays

To assess the functional consequences of GK activation in a more physiological context, cell-based assays are employed. These include:

  • Glucose uptake assays in hepatocytes: To measure the effect of the GKA on glucose uptake in liver cells.[1]

  • Glucose-stimulated insulin secretion (GSIS) assays in pancreatic β-cell lines or primary islets: To evaluate the compound's ability to enhance insulin secretion in response to glucose.[25]

Preclinical and Clinical Landscape

Numerous benzamide GKAs have progressed into preclinical and clinical development.[6] While some early candidates were discontinued due to adverse effects, the field has seen a resurgence with the development of new-generation GKAs with improved safety profiles.[11][26]

Dorzagliatin , a dual-acting GKA, has successfully completed Phase III trials and has shown promising results in improving glycemic control and β-cell function.[11][26] TTP399 , a hepato-selective GKA, has also demonstrated clinically significant outcomes with a favorable safety profile, particularly a reduced risk of hypoglycemia.[11]

These recent successes highlight the therapeutic potential of the GKA class and underscore the importance of continued research and development in this area.[27]

Key Challenges and Future Directions

Despite the recent progress, several challenges remain in the development of GKAs. These include:

  • Hypoglycemia Risk: While newer generation GKAs have a better safety profile, the risk of hypoglycemia, especially with dual-acting agents, needs to be carefully managed.[12][28]

  • Durability of Effect: Ensuring a sustained glucose-lowering effect over the long term is crucial for the clinical success of GKAs.[11][12]

  • Lipid Profile: Some earlier GKAs were associated with elevations in triglycerides, a concern that needs to be monitored with newer compounds.[12]

Future research will likely focus on:

  • Developing tissue-selective GKAs: To target either the liver or the pancreas specifically, potentially minimizing off-target effects.

  • Investigating combination therapies: Combining GKAs with other anti-diabetic agents could provide synergistic effects and a more comprehensive approach to T2DM management.

  • Identifying biomarkers: To predict which patients are most likely to respond to GKA therapy.

Conclusion

Benzamide derivatives represent a highly promising and actively investigated class of glucokinase activators for the treatment of Type 2 Diabetes. Their allosteric mechanism of action, coupled with the potential for dual-organ effects, offers a unique and powerful approach to restoring glucose homeostasis. Through continued innovation in medicinal chemistry, a deeper understanding of the structure-activity relationships, and rigorous preclinical and clinical evaluation, benzamide GKAs have the potential to become a valuable addition to the therapeutic arsenal for managing T2DM.

References

  • New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment. (2024). MDPI. Retrieved from [Link]

  • Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM. (2015). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • What are the preclinical assets being developed for glucokinase? (2025). Patsnap Synapse. Retrieved from [Link]

  • Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis. (2023). Frontiers in Endocrinology. Retrieved from [Link]

  • Identification of novel and potent 2-amino benzamide derivatives as allosteric glucokinase activators. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Recent clinical advances of glucokinase activators in the treatment of diabetes mellitus type 2. (2021). Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

  • What are glucokinase activators and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

  • Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose. (2013). Biochemistry. Retrieved from [Link]

  • Targeting Hepatic Glucokinase in Type 2 Diabetes: Weighing the Benefits and Risks. (2009). Diabetes. Retrieved from [Link]

  • The Network of Glucokinase-Expressing Cells in Glucose Homeostasis and the Potential of Glucokinase Activators for Diabetes Therapy. (2006). Diabetes. Retrieved from [Link]

  • Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. (2012). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Glucokinase Activators for Type 2 Diabetes: Challenges and Future Developments. (2021). Diabetes Therapy. Retrieved from [Link]

  • Identification of YH-GKA, a novel benzamide glucokinase activator as therapeutic candidate for type 2 diabetes mellitus. (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Glucokinase, glucose homeostasis, and diabetes mellitus. (2005). Current Diabetes Reports. Retrieved from [Link]

  • Chapter 4: Glucokinase Activators in Development. (2013). Progress in Medicinal Chemistry. Retrieved from [Link]

  • Insights to the emerging potential of glucokinase activators as antidiabetic agent. (2023). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Efficacy and safety of glucokinase activators for type 2 diabetes mellitus therapy: a meta-analysis of double-blind. (2020). European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

  • Synthesis, Docking and Antidiabetic Activity of Some Newer Benzamide Derivatives as Potential Glucokinase Activators. (2018). Letters in Drug Design & Discovery. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokin. (2025). Letters in Applied NanoBioScience. Retrieved from [Link]

  • Glucokinase Activators for Type 2 Diabetes: Challenges and Future Developments. (2021). SciSpace. Retrieved from [Link]

  • Cell-specific Roles of Glucokinase in Glucose Homeostasis. (2001). Endocrine Reviews. Retrieved from [Link]

  • The effects and safety of activators of glucokinase versus placebo in patients with type 2 diabetes mellitus. (2018). Journal of Clinical Pharmacy and Therapeutics. Retrieved from [Link]

  • Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy. (2009). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. (2021). African Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose. (2013). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Discovery of a novel phenylethyl benzamide glucokinase activator for the treatment of type 2 diabetes mellitus. (2013). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Glucokinase and glucokinase activator. (2023). Life Metabolism. Retrieved from [Link]

  • Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. (2022). Letters in Drug Design & Discovery. Retrieved from [Link]

  • Dual allosteric activation mechanisms in monomeric human glucokinase. (2016). PNAS. Retrieved from [Link]

  • Recent Updates on Glucokinase Activators for the Treatment of Type 2 Diabetes Mellitus. (2014). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). Journal of Molecular Graphics and Modelling. Retrieved from [Link]

  • Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose. (2013). ACS Publications. Retrieved from [Link]

  • Synthesis, Docking and Antidiabetic Activity of Some Newer Benzamide Derivatives as Potential Glucokinase Activators. (2018). ResearchGate. Retrieved from [Link]

  • New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment. (2023). Preprints.org. Retrieved from [Link]

  • Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator AZD1656, after single ascending doses in healthy subjects during euglycemic clamp. (2012). Clinical Pharmacology in Drug Development. Retrieved from [Link]

  • Discovery, Structure−Activity Relationships, Pharmacokinetics, and Efficacy of Glucokinase Activator (2R)-3-Cyclopentyl-2-(4-methanesulfonylphenyl)-N-thiazol-2-yl-propionamide (RO0281675). (2010). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. (2012). Semantic Scholar. Retrieved from [Link]

Sources

The 3-Sulfamoylbenzamide Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-sulfamoylbenzamide core is a highly versatile and privileged pharmacophore in medicinal chemistry. Originally recognized for its profound efficacy in targeting metalloenzymes—specifically Carbonic Anhydrase (CA) isoforms—this scaffold has recently undergone a renaissance. Advanced structure-activity relationship (SAR) campaigns have repurposed the 3-sulfamoylbenzamide backbone to target membrane ion channels, most notably the Renal Outer Medullary Potassium (ROMK/Kir1.1) channel, as well as emerging oncology targets like Focal Adhesion Kinase (FAK) and Histone Deacetylase 8 (HDAC8).

This technical guide synthesizes the SAR logic, mechanistic pathways, and self-validating experimental protocols required to optimize 3-sulfamoylbenzamide derivatives across their two primary target classes: Carbonic Anhydrases and ROMK channels.

Carbonic Anhydrase Inhibition: The Zinc-Binding Paradigm

Mechanistic SAR Logic

Carbonic anhydrases (CAs) catalyze the reversible hydration of carbon dioxide. The 3-sulfamoylbenzamide scaffold is a classical CA inhibitor (CAI) because the primary sulfonamide group acts as a potent Zinc-Binding Group (ZBG)[1].

The SAR for CA inhibition relies on three critical vectors:

  • Primary Sulfonamide Deprotonation: The sulfonamide nitrogen must deprotonate to form an anion that coordinates directly with the active-site Zn(II) ion, displacing the catalytic water molecule[2].

  • C4-Substitution: Halogenation (e.g., -F, -Cl) at the C4 position of the benzamide ring significantly enhances potency. The electron-withdrawing nature of the halogen increases the acidity of the sulfonamide, facilitating deprotonation at physiological pH, while also providing favorable steric interactions within the hydrophobic pocket of the active site[1].

  • The "Tail" Approach: To achieve selectivity among the 15 human CA isoforms (e.g., targeting tumor-associated CA IX over off-target cytosolic CA I/II), researchers utilize "click-tailing." By attaching bulky 1,2,3-triazole moieties via the benzamide linker, the molecule extends into the highly variable outer rim of the CA active site, establishing isoform-specific hydrogen bonds and van der Waals interactions[1].

CA_SAR Core 3-Sulfamoylbenzamide Core Zn Primary Sulfonamide (Zn2+ Coordination) Core->Zn Deprotonation Halogen C4-Substitution (-F, -Cl) Core->Halogen Electron Withdrawal Tail Amide Tail (1,2,3-Triazoles) Core->Tail Click Chemistry Potency Enhanced Potency (Ki < 10 nM) Zn->Potency H-bond with Thr199 Halogen->Potency Steric/Electronic Fit Selectivity Isoform Selectivity (CA IX vs CA II) Tail->Selectivity Active Site Tail-Binding

Mechanistic SAR of 3-sulfamoylbenzamides in Carbonic Anhydrase inhibition.

Protocol: Self-Validating Stopped-Flow CO2 Hydration Assay

Because CA is one of the fastest known enzymes (


), standard steady-state kinetics cannot accurately capture the initial rate of CO2 hydration. A stopped-flow photometer is strictly required for millisecond resolution[3].

Objective: Determine the inhibition constant (


) of 3-sulfamoylbenzamide derivatives against recombinant hCA isoforms.
  • System Calibration & Baseline: Prepare a buffer of 10 mM HEPES (pH 7.5) containing 0.2 mM Phenol Red indicator and 0.1 M Na2SO4 (to maintain constant ionic strength). Run an uncatalyzed CO2 hydration blank to establish the background acidification rate.

  • Enzyme-Inhibitor Pre-incubation: Incubate 10 nM of recombinant hCA (I, II, IX, or XII) with varying concentrations of the 3-sulfamoylbenzamide derivative (0.1 nM to 10 µM) in the indicator buffer for 15 minutes at 20°C. Causality: Sulfonamide binding to the Zn(II) ion is a relatively slow process; pre-incubation ensures thermodynamic equilibrium.

  • Rapid Mixing: Using the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution 1:1 with CO2-saturated ultrapure water (approx. 15 mM CO2).

  • Kinetic Measurement: Monitor the decrease in absorbance at 556 nm (the isosbestic point of Phenol Red) over a 10-second window. The color shift correlates directly with the release of protons during CO2 hydration.

  • Validation & Calculation: Extract the initial velocity from the linear portion of the absorbance decay curve (first 5-10% of the reaction). Use Acetazolamide as a positive control standard. Calculate the

    
     using the Cheng-Prusoff equation adapted for tight-binding inhibitors.
    

ROMK (Kir1.1) Channel Blockade: Next-Generation Diuretics

Mechanistic SAR Logic

Beyond metalloenzymes, the 3-sulfamoylbenzamide scaffold has been optimized to block the Renal Outer Medullary Potassium (ROMK) channel. ROMK inhibitors represent a novel class of potassium-sparing diuretics for hypertension and heart failure[4].

The SAR transition from a CA inhibitor to a ROMK inhibitor requires abolishing metal coordination and optimizing the molecule for pore-blockade within the inward-rectifier K+ channel[5].

  • Core Modification: High-throughput screening (HTS) hits containing the 3-sulfamoylbenzamide core often suffer from high human liver microsomal (HLM) clearance and off-target hERG channel affinity[5]. Modifying the core to include spirocyclic elements (e.g., spiropyrrolidinones) decreases lipophilicity and improves metabolic stability[4].

  • Right-Side Pharmacophore Optimization: To selectively target ROMK over the structurally similar hERG channel (a critical cardiovascular liability), the right-hand amide tail is substituted with specific heterocycles. Scans revealing 3-methyl-1,2,4-oxadiazoles, 2-methoxypyrimidines, or 2-methyl-2H-1,2,3-triazoles significantly boost ROMK potency while driving hERG affinity to

    
    [5][6].
    

ROMK_Opt Hit HTS Hit (Compound 4) Modest Potency, High HLM Clearance RightSide Right-Side Pharmacophore (Oxadiazoles, Triazoles) Hit->RightSide SAR Expansion CoreMod Spirocyclic Core Modification (Decreased Lipophilicity) Hit->CoreMod ADME Optimization Counter Counter-Screening (hERG, Kir2.1, Kir4.1) RightSide->Counter Mitigate hERG Liability CoreMod->Counter Improve Metabolic Stability Lead1 MK-8153 ROMK IC50: 5 nM Counter->Lead1 Candidate Selection Lead2 PF-06807656 ROMK IC50: 61 nM Counter->Lead2 Candidate Selection

Optimization workflow of 3-sulfamoylbenzamide ROMK inhibitors from HTS to lead.

Protocol: Orthogonal Thallium Flux and Patch-Clamp Workflows

To validate ROMK inhibitors, a two-tiered self-validating system is required: a high-throughput surrogate assay followed by gold-standard electrophysiology[5].

Phase 1: Thallium (Tl+) Flux Assay (High-Throughput Screen) Causality: Thallium ions permeate K+ channels. When Tl+ enters the cell, it binds to a pre-loaded fluorogenic dye, providing a rapid, non-electrophysiological readout of channel conductance.

  • Plate HEK-293 cells stably expressing human ROMK (Kir1.1b) in 384-well plates.

  • Load cells with a Thallium-sensitive fluorescent dye (e.g., FluxOR) for 60 minutes.

  • Wash and incubate cells with the 3-sulfamoylbenzamide test compounds (serial dilutions) for 30 minutes.

  • Inject a stimulus buffer containing

    
     and 
    
    
    
    .
  • Measure fluorescence kinetics (Ex/Em: 490/525 nm) for 120 seconds. Calculate the

    
     based on the initial slope of Tl+ uptake.
    

Phase 2: Whole-Cell Patch-Clamp & hERG Counter-Screen (Validation) Causality: Tl+ flux can yield false positives via dye interference or off-target membrane depolarization. Patch-clamp directly measures the ionic current, validating true pore blockade.

  • Perform whole-cell voltage-clamp recordings on the ROMK-expressing HEK-293 cells. Step the membrane potential from -80 mV to +40 mV to observe the inwardly rectifying K+ current.

  • Perfuse the optimized candidate (e.g., MK-8153) and measure the steady-state current reduction to derive the true electrophysiological

    
    .
    
  • Self-Validation: Conduct a parallel counter-screen using HEK-293 cells expressing Kv11.1 (hERG). Use Dofetilide displacement as the assay control to ensure the compound's hERG

    
     is 
    
    
    
    , confirming cardiovascular safety[7].

Emerging Targets: Oncology Applications

The 3-sulfamoylbenzamide scaffold is increasingly utilized in molecular hybridization strategies for oncology. For example, fusing the scaffold with 2,4-diarylaminopyrimidines yields potent Focal Adhesion Kinase (FAK) inhibitors capable of suppressing tumor migration and inducing apoptosis via ROS elevation[8]. Similarly, modifying the benzamide to an N-hydroxybenzamide converts the scaffold into a highly selective Histone Deacetylase 8 (HDAC8) inhibitor, showing selective cytotoxicity in T-cell leukemia models[9].

Quantitative SAR Summary

The following table synthesizes the structure-activity relationship data across different targets, highlighting how specific structural modifications to the 3-sulfamoylbenzamide core dictate target selectivity and potency[1][3][7][10].

Compound / DerivativePrimary TargetPotency (

or

)
hERG Affinity / Off-TargetKey Structural Feature
Indapamide CA VII / CA XII

= 0.23 nM / 10.0 nM
N/A4-chloro substitution, indoline ring
Compound 6n hCA II / hCA IX

= 6.5 nM / 30.8 nM
N/A4-fluoro, 1,2,3-triazole click-tail
PF-06807656 ROMK (Kir1.1)

= 61 nM (Patch)

= 28,000 nM
2-methyl-2H-1,2,3-triazole right-side
MK-8153 ROMK (Kir1.1)

= 5 nM (Patch)

= 34,000 nM
Spiropyrrolidinone core, pyridazinone

References

  • Discovery of MK-8153, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic. Journal of Medicinal Chemistry.[Link]

  • Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Discovery and in Vitro Optimization of 3-Sulfamoylbenzamides as ROMK Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Molecular hybridization-driven FAK inhibitors: N-2,4-diarylaminopyrimidine-3-sulfamoyl-benzamide derivatives with improved antitumor potency. European Journal of Medicinal Chemistry.[Link]

  • Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors. European Journal of Medicinal Chemistry.[Link]

  • BindingDB BDBM25901 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide. BindingDB.[Link]

Sources

Methodological & Application

Application Note and Synthesis Protocol for N-tert-butyl-3-(butylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of N-tert-butyl-3-(butylsulfamoyl)benzamide, a compound of interest in medicinal chemistry and drug development. The protocol herein is presented as a two-step synthetic sequence, commencing with the formation of a key intermediate, 3-(butylsulfamoyl)benzoic acid, followed by an amide coupling reaction to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. The causality behind experimental choices, self-validating system protocols, and authoritative references are integrated to ensure scientific integrity and reproducibility.

Introduction and Significance

Substituted benzamides are a critical class of compounds in pharmaceutical sciences, with derivatives demonstrating a wide array of biological activities.[1] The specific structural motifs of a sulfamoyl group and a tert-butyl amide on a central benzene ring, as seen in N-tert-butyl-3-(butylsulfamoyl)benzamide, are often explored to modulate pharmacokinetic and pharmacodynamic properties. The butylsulfamoyl group can influence solubility and protein binding, while the N-tert-butyl group can provide steric hindrance, potentially increasing metabolic stability.[2]

This protocol details a reliable and scalable two-step synthesis for N-tert-butyl-3-(butylsulfamoyl)benzamide. The synthesis strategy involves:

  • Sulfonamide Formation: Reaction of 3-(chlorosulfonyl)benzoic acid with n-butylamine to form the stable intermediate, 3-(butylsulfamoyl)benzoic acid.

  • Amide Coupling: Subsequent coupling of the intermediate carboxylic acid with tert-butylamine using a carbodiimide coupling agent to form the target benzamide.[3]

This document provides detailed, step-by-step instructions, including reagent quantities, reaction conditions, purification methods, and characterization data.

Synthesis Pathway Overview

The synthesis of N-tert-butyl-3-(butylsulfamoyl)benzamide is achieved through a linear sequence starting from the commercially available 3-(chlorosulfonyl)benzoic acid.

Synthesis_Pathway cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Amide Coupling A 3-(Chlorosulfonyl)benzoic Acid C 3-(Butylsulfamoyl)benzoic Acid (Intermediate) A->C Base (e.g., Pyridine) DCM, 0°C to RT B n-Butylamine B->C E N-tert-butyl-3-(butylsulfamoyl)benzamide (Final Product) C->E EDC, HOBt DMF, RT D tert-Butylamine D->E

Caption: Synthetic workflow for N-tert-butyl-3-(butylsulfamoyl)benzamide.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier Recommendation
3-(Chlorosulfonyl)benzoic acid≥97%Sigma-Aldrich, PureSynth
n-Butylamine≥99%Acros Organics, Alfa Aesar
tert-Butylamine≥99%TCI America, Sigma-Aldrich
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)≥98%Chem-Impex, Oakwood Chemical
Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%BroadPharm, Combi-Blocks
PyridineAnhydrous, ≥99.8%Sigma-Aldrich, Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%J.T.Baker, EMD Millipore
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics, Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific, VWR
HexanesACS GradePharmco-Aaper, VWR
Hydrochloric Acid (HCl)1 M and 2 M aq.Standard lab supplier
Sodium Bicarbonate (NaHCO₃)Saturated aq.Standard lab supplier
BrineSaturated aq. NaClStandard lab supplier
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%Standard lab supplier

Equipment: Standard laboratory glassware, magnetic stirrer with heating plate, ice bath, rotary evaporator, vacuum pump, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), and a flash chromatography system.

Step 1: Synthesis of 3-(Butylsulfamoyl)benzoic Acid

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride group by n-butylamine. Pyridine is used as a base to neutralize the HCl generated during the reaction.

Step1_Workflow start Dissolve 3-(chlorosulfonyl)benzoic acid in anhydrous DCM cool Cool solution to 0°C (ice bath) start->cool add_reagents Add pyridine, then dropwise add n-butylamine cool->add_reagents react Stir at 0°C for 30 min, then warm to RT and stir for 12h add_reagents->react monitor Monitor reaction by TLC react->monitor workup Work-up: 1. Acidify with 1 M HCl 2. Extract with EtOAc monitor->workup wash Wash organic layer with water and brine workup->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by recrystallization or flash chromatography dry->purify end Obtain 3-(butylsulfamoyl)benzoic acid purify->end

Caption: Experimental workflow for the synthesis of 3-(butylsulfamoyl)benzoic acid.

Procedure:

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 3-(chlorosulfonyl)benzoic acid (5.0 g, 22.66 mmol, 1.0 eq) in 100 mL of anhydrous dichloromethane (DCM).[4][5]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: To the cooled solution, add pyridine (2.7 mL, 33.99 mmol, 1.5 eq) followed by the dropwise addition of n-butylamine (2.7 mL, 27.19 mmol, 1.2 eq) over 15 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid) until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture in an ice bath and acidify to pH 1-2 by adding 1 M HCl (approx. 50 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure 3-(butylsulfamoyl)benzoic acid.

ParameterValue
Starting Material5.0 g (22.66 mmol)
n-Butylamine2.7 mL (27.19 mmol)
Pyridine2.7 mL (33.99 mmol)
Solvent (DCM)100 mL
Reaction Time12-16 hours
Temperature0 °C to Room Temperature
Expected Yield80-90%
AppearanceWhite to off-white solid
Step 2: Synthesis of N-tert-butyl-3-(butylsulfamoyl)benzamide

This step utilizes a standard peptide coupling reaction. EDC, in combination with HOBt, activates the carboxylic acid of the intermediate, allowing for nucleophilic attack by tert-butylamine to form the final amide product.[1][3]

Procedure:

  • Reaction Setup: To a 100 mL round-bottomed flask, add 3-(butylsulfamoyl)benzoic acid (3.0 g, 11.06 mmol, 1.0 eq), EDC (2.54 g, 13.27 mmol, 1.2 eq), and HOBt (1.79 g, 13.27 mmol, 1.2 eq).

  • Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) and stir the mixture at room temperature until all solids dissolve.

  • Amine Addition: Add tert-butylamine (1.4 mL, 13.27 mmol, 1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into 200 mL of cold water. A precipitate may form. Stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).[1] This washing sequence removes unreacted starting materials, coupling agents, and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) or by recrystallization to yield N-tert-butyl-3-(butylsulfamoyl)benzamide as a solid.

ParameterValue
Starting Material3.0 g (11.06 mmol)
tert-Butylamine1.4 mL (13.27 mmol)
EDC2.54 g (13.27 mmol)
HOBt1.79 g (13.27 mmol)
Solvent (DMF)40 mL
Reaction Time18-24 hours
TemperatureRoom Temperature
Expected Yield70-85%
AppearanceWhite solid

Safety and Handling

  • 3-(Chlorosulfonyl)benzoic acid: Corrosive. Causes severe skin burns and eye damage.[5] Reacts with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Amines (n-butylamine, tert-butylamine): Flammable liquids and vapors. Toxic if inhaled and corrosive. Handle in a well-ventilated fume hood.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • EDC and HOBt: Can be sensitizers. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents (DCM, DMF, EtOAc): Volatile and potentially harmful. Use in a fume hood and minimize inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques. Expected data based on similar structures are provided below.

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aromatic protons, the tert-butyl group (singlet, ~1.4-1.5 ppm), the butyl chain protons, and the two NH protons (broad singlets).

  • ¹³C NMR (100 MHz, CDCl₃): Resonances for the aromatic carbons, the two carbonyl carbons (amide and carboxylic acid), the quaternary carbon of the tert-butyl group, and the carbons of the butyl chain.

  • Mass Spectrometry (ESI-MS): Calculation of the exact mass and observation of the [M+H]⁺ or [M+Na]⁺ ion.

  • Melting Point: A sharp melting point range is indicative of high purity.

References

  • Chegg.com. (2016, March 30). In one possible mechanism, benzamide is formed as. Retrieved from [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Google Patents. (2020). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • Ashraf, M., et al. (2022). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. Retrieved from [Link]

  • PureSynth. 3-(Chlorosulfonyl)Benzoic Acid 97%. Retrieved from [Link]

  • Royal Society of Chemistry. Supplementary Information for - Rsc.org. Retrieved from [Link]

  • Google Patents. (1965). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Organic Syntheses. (2025, October 28). Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride. Retrieved from [Link]

  • Google Patents. (2012). CN101880249B - Process method for synthetizing tert-butyl sulfinamide.
  • ResearchGate. (n.d.). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved from [Link]

  • ResearchGate. (2016, February 25). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free Condition. Retrieved from [Link]

  • Hypha Discovery Blogs. (2022, May 19). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

Sources

N-tert-butyl-3-(butylsulfamoyl)benzamide in vitro assay protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro characterization of N-tert-butyl-3-(butylsulfamoyl)benzamide. Given its structural motifs, this compound is hypothesized to be an inhibitor of IκB Kinase β (IKKβ), a critical enzyme in the NF-κB signaling pathway. This document outlines a tiered, logical progression of assays, from direct biochemical measurements to cell-based functional readouts, designed to rigorously evaluate this hypothesis.

The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible data.

The NF-κB Signaling Pathway: A Key Therapeutic Target

The Nuclear Factor kappa-B (NF-κB) signaling pathway is a cornerstone of cellular responses to stimuli such as pro-inflammatory cytokines, pathogens, and cellular stress.[1] It plays a pivotal role in regulating inflammation, immune responses, cell proliferation, and survival.[1][2] The canonical pathway, the most common route for NF-κB activation, is critically dependent on the IκB Kinase (IKK) complex. This complex comprises two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO.[3][4] Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 (IL-1), the IKK complex becomes activated.[5][6] IKKβ, the dominant catalytic subunit in this pathway, then phosphorylates the inhibitory protein IκBα.[2][5][7] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB (typically p50/p65) dimer to translocate into the nucleus and initiate the transcription of target genes.[3][6][8]

Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammatory conditions, autoimmune disorders, and various cancers, making IKKβ a highly attractive therapeutic target.[2][7]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor 1. Binds IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex 2. Activates IkBa_NFkB IκBα-p50/p65 (Inactive NF-κB) IKK_complex->IkBa_NFkB 3. Phosphorylates IκBα p50_p65 p50/p65 (Active NF-κB) IkBa_NFkB->p50_p65 4. IκBα Ubiquitination & Degradation Proteasome Proteasome IkBa_NFkB->Proteasome p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc 5. Translocation DNA DNA (NF-κB Response Elements) p50_p65_nuc->DNA 6. Binds Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription 7. Activates

Figure 1: The Canonical NF-κB Signaling Pathway.

Part 1: Biochemical Assays for Direct Target Engagement

Biochemical assays are the foundational step in characterizing a putative inhibitor. They utilize purified, recombinant enzyme and specific substrates to directly measure the compound's effect on kinase activity or binding in a controlled, cell-free environment. This approach is essential for determining intrinsic potency (IC50) and understanding the mechanism of inhibition.[9][10]

Protocol 1.1: IKKβ Kinase Activity Assay (ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to IKKβ activity.[5][11] The ADP-Glo™ system provides a robust, high-throughput method for determining enzyme inhibition.[6][12]

Causality and Experimental Rationale:

  • Why ADP-Glo™? This format measures product (ADP) formation, providing a direct readout of enzymatic activity. Its high sensitivity allows for the use of low enzyme concentrations, which is critical for accurately determining the potency of tight-binding inhibitors.[6][12]

  • ATP Concentration: The ATP concentration should be set near its Michaelis-Menten constant (Km) for IKKβ. This ensures the assay is sensitive to ATP-competitive inhibitors, the most common class of kinase inhibitors.

  • Controls: A "no enzyme" blank control establishes the background signal, while a "vehicle" (DMSO) positive control represents 100% enzyme activity. These are crucial for data normalization.[11]

ADP_Glo_Workflow Start Start: 384-well plate Step1 1. Add Compound (N-tert-butyl-3-(butylsulfamoyl)benzamide) & Vehicle Controls Start->Step1 Step2 2. Add IKKβ Enzyme & Substrate/ATP Mix Step1->Step2 Step3 3. Incubate at 30°C (Kinase Reaction) Step2->Step3 Step4 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Step3->Step4 Step5 5. Incubate at RT Step4->Step5 Step6 6. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step5->Step6 Step7 7. Incubate at RT Step6->Step7 End End: Read Luminescence Step7->End

Figure 2: Workflow for the ADP-Glo™ IKKβ Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer.

    • Prepare serial dilutions of N-tert-butyl-3-(butylsulfamoyl)benzamide in Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 10%). The final DMSO concentration in the assay should not exceed 1%.[13]

    • Dilute recombinant human IKKβ enzyme and IKKtide substrate to their final desired concentrations in Kinase Assay Buffer.[6][11]

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of the serially diluted compound or vehicle (for positive and blank controls) to the appropriate wells.[11]

    • Prepare a Master Mix containing Kinase Assay Buffer, ATP, and IKKtide substrate. Add 12.5 µL of this Master Mix to all wells.[11][13]

  • Reaction Initiation:

    • To initiate the kinase reaction, add 10 µL of diluted IKKβ enzyme to the "Test Inhibitor" and "Positive Control" wells.[11][13]

    • To the "Blank" wells, add 10 µL of 1x Kinase Assay Buffer instead of the enzyme.[11]

  • Incubation:

    • Seal the plate and incubate at 30°C for 45-60 minutes.[11][13]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate at room temperature for 40 minutes.[5][11]

  • Luminescence Generation:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by IKKβ into ATP, which is then used by a luciferase to produce light.[5][11]

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

Protocol 1.2: IKKβ Kinase Binding Assay (LanthaScreen™ Eu)

This assay directly measures the binding of the compound to the kinase's ATP pocket. It serves as an excellent orthogonal method to confirm direct target engagement and can identify inhibitors regardless of their mechanism (e.g., ATP-competitive or allosteric).[14][15][16]

Causality and Experimental Rationale:

  • Why LanthaScreen™? This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP site.[16][17] A decrease in the FRET signal indicates that the test compound is binding to the kinase and displacing the tracer. This confirms a direct physical interaction.

  • Validation: This assay format is intrinsically validated because the signal can only be generated by the specific interaction between the europium-labeled antibody bound to the kinase and the tracer bound in the ATP pocket.[14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer.

    • Prepare serial dilutions of N-tert-butyl-3-(butylsulfamoyl)benzamide at 4x the final desired concentration.

    • Prepare a 2x Kinase/Antibody mixture containing the tagged IKKβ enzyme and a europium-labeled anti-tag antibody.

    • Prepare a 4x Tracer solution containing the Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Assay Assembly (384-well plate):

    • Add 4 µL of the 4x serially diluted compound or vehicle controls.[16]

    • Add 8 µL of the 2x Kinase/Antibody mixture.[16]

    • Add 4 µL of the 4x Tracer solution to all wells to initiate the binding reaction.[16]

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the TR-FRET signal on a compatible plate reader. Excite at ~340 nm and read emissions at 615 nm (europium reference) and 665 nm (tracer/FRET signal).[14]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data to high (no inhibitor) and low (no kinase) controls.

    • Plot the normalized emission ratio against the compound concentration and fit to a four-parameter logistic model to determine the IC50.

Parameter ADP-Glo™ Assay LanthaScreen™ Assay
Principle Measures enzyme activity (ADP production)Measures direct compound binding (tracer displacement)
Readout LuminescenceTime-Resolved F Fluorescence (TR-FRET)
Primary Output IC50 (Potency of Inhibition)IC50 (Potency of Binding)
Key Reagents Recombinant IKKβ, IKKtide, ATPTagged IKKβ, Eu-Ab, Fluorescent Tracer
Reference Control Staurosporine, MLN120B[18]Staurosporine[15]
Table 1: Comparison of Biochemical Assay Platforms.

Part 2: Cellular Assays for Pathway Inhibition

While biochemical assays confirm direct target engagement, cellular assays are crucial to determine if a compound can cross the cell membrane, engage its target in a complex physiological environment, and inhibit the downstream signaling pathway.[11][19]

Protocol 2.1: Cellular IKKβ Autophosphorylation Assay (HTRF®)

This assay directly measures the phosphorylation of IKKβ at Ser177/181, a key marker of its activation, within a cell lysate.[20] It provides a direct readout of target engagement in a cellular context.

Causality and Experimental Rationale:

  • Why HTRF®? This homogeneous (no-wash) assay format is highly amenable to high-throughput screening.[20] The time-resolved FRET technology minimizes background interference from cell components and media, leading to robust and sensitive data.[21]

  • Stimulation: Cells are stimulated with an agonist like IL-1β or TNF-α to activate the NF-κB pathway and induce IKKβ autophosphorylation. Comparing the signal in stimulated vs. unstimulated cells establishes the assay window.[20][22]

Cellular_Assay_Workflow cluster_detection Detection Method Start 1. Seed Cells in 96-well plate Step1 2. Incubate Overnight Start->Step1 Step2 3. Pre-treat with Compound (Dose-Response) Step1->Step2 Step3 4. Stimulate with Cytokine (e.g., TNF-α) Step2->Step3 Step4 5. Lyse Cells Step3->Step4 Step5 6. Transfer Lysate to 384-well plate Step4->Step5 HTRF A. HTRF® (p-IKKβ, p-IκBα) Step5->HTRF Analyze WB B. Western Blot (p-IκBα, Total IκBα) Step5->WB Analyze Luc C. Luciferase Assay (NF-κB Reporter) Step5->Luc Analyze

Figure 3: General Workflow for Cell-Based IKKβ Pathway Assays.

Step-by-Step Protocol (2-plate format):

  • Cell Culture:

    • Plate a suitable cell line (e.g., HeLa, HUVEC) in a 96-well cell culture plate and incubate overnight.[11][20][22]

  • Compound Treatment:

    • Remove media and add fresh media containing serial dilutions of N-tert-butyl-3-(butylsulfamoyl)benzamide or vehicle control.

    • Incubate for a predetermined time (e.g., 1-2 hours).

  • Cell Stimulation:

    • Add a stimulating agent such as IL-1β or TNF-α at its EC80 concentration.[8][20]

    • Incubate for the optimal time to induce peak IKKβ phosphorylation (e.g., 15 minutes).[20][22]

  • Cell Lysis:

    • Aspirate the media and add 50 µL of supplemented lysis buffer to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking.[22]

  • HTRF® Detection:

    • Transfer 16 µL of lysate from each well of the 96-well plate to a corresponding well in a 384-well low-volume white plate.[22]

    • Add 4 µL of the HTRF® detection reagent mix (containing Eu-cryptate and d2-labeled antibodies against phospho-IKKβ Ser177/181).

    • Incubate for at least 2 hours (or overnight) at room temperature.[22]

  • Data Acquisition:

    • Read the HTRF signal on a compatible plate reader.

Protocol 2.2: NF-κB Reporter Gene Assay

This assay measures the functional endpoint of the pathway: NF-κB-dependent gene transcription. It provides the most physiologically relevant data on the compound's ability to inhibit the entire signaling cascade.

Causality and Experimental Rationale:

  • Why a Reporter Assay? It directly quantifies the transcriptional activity of NF-κB, integrating the effects of all upstream signaling events. This is a critical functional readout to confirm that inhibition of IKKβ translates to a downstream biological effect.[2][8]

  • Dual-Luciferase System: Using a primary reporter (Firefly luciferase driven by an NF-κB promoter) and a control reporter (Renilla luciferase driven by a constitutive promoter) allows for normalization of the data, correcting for variations in cell number and transfection efficiency.[11]

Step-by-Step Protocol:

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293) with a plasmid containing a Firefly luciferase gene under the control of an NF-κB response element and a control plasmid with a constitutively expressed Renilla luciferase gene.

    • Plate the transfected cells and allow them to recover.

  • Compound Treatment and Stimulation:

    • Follow the same steps for compound treatment and cytokine stimulation as described in Protocol 2.1.

  • Cell Lysis and Luciferase Reading:

    • Lyse the cells using the appropriate passive lysis buffer.

    • Transfer 10-20 µL of lysate to a white, opaque 96-well plate.[11]

    • Use a dual-luciferase injector system on a luminometer. First, inject the Firefly Luciferase Assay Reagent and measure luminescence. Second, inject the Stop & Glo® Reagent to quench the firefly signal and activate the Renilla luciferase, then measure the second luminescence.[11]

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well to obtain a normalized NF-κB activity value.[11]

    • Determine the inhibitory effect by comparing the normalized activity in compound-treated wells to the stimulated vehicle control.

Assay Type Principle Measures Cell Line Example
HTRF® p-IKKβ Measures phosphorylation of IKKβ at Ser177/181 via TR-FRET in cell lysates.Proximal target engagementHeLa[20]
Western Blot Measures levels of p-IκBα and total IκBα via immunoassay.Downstream substrate phosphorylation & degradationHUVEC[11]
NF-κB Reporter Measures light output from a luciferase gene driven by an NF-κB promoter.Functional pathway output (transcription)HEK293
Table 2: Summary of Key Cell-Based Assays.

Part 3: Assay Validation and Best Practices

To ensure data integrity and reproducibility, adherence to best practices in assay development and validation is paramount.[19][23]

  • Assay Performance (Z' Factor): For high-throughput assays, calculate the Z' factor using positive (vehicle) and negative (high-concentration inhibitor or no enzyme) controls. A Z' factor > 0.5 indicates a robust and reliable assay suitable for screening.[16][21]

  • Cell Health and Culture: Use consistent cell passages and ensure high cell viability (>90%). Adhere to good cell culture practices to avoid contamination and genetic drift.[23] Choose microplates appropriate for the assay readout (e.g., black plates for fluorescence/luminescence to reduce crosstalk).[24]

  • Orthogonal Validation: Employ multiple, distinct assay formats (e.g., an activity assay like ADP-Glo™ and a binding assay like LanthaScreen™) to confirm the mechanism of action. Validating biochemical hits in a cellular context is essential.[9][25]

  • Reference Compounds: Always include known IKKβ inhibitors (e.g., MLN120B, BMS-345541) as positive controls.[11] This benchmarks the performance of the new compound and validates that the assay system is responding appropriately.

By following this structured approach, researchers can confidently determine the in vitro pharmacological profile of N-tert-butyl-3-(butylsulfamoyl)benzamide, rigorously testing its potential as a novel IKKβ inhibitor and providing a solid foundation for further drug development efforts.

References

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available from: [Link]

  • Infinix Bio. (2026). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Available from: [Link]

  • BPS Bioscience. Chemi-Verse™ IKKβ Kinase Assay Kit. Available from: [Link]

  • Trask, O. J., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Available from: [Link]

  • BPS Bioscience. Chemi-Verse™ IKKβ Kinase Assay Kit (Datasheet). Available from: [Link]

  • BellBrook Labs. IKK Assay | A Validated IKK beta Inhibitor Screening Assay. Available from: [Link]

  • Taylor & Francis Online. (2024). The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation. Available from: [Link]

  • BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Available from: [Link]

  • RayBiotech. NF-kappaB Signaling Pathway. Available from: [Link]

  • Society for In Vitro Biology. (2024). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Available from: [Link]

  • Kaltschmidt, B., et al. (2018). IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons. PMC. Available from: [Link]

  • Le, T. H., et al. (2013). Hit identification of IKKβ natural product inhibitor. PMC. Available from: [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • PNAS. (2013). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Available from: [Link]

  • AnyGenes®. NF-κB Signaling Pathway – Functions, Disease Implications and Biomarker Analysis. Available from: [Link]

  • Gilbertson, S., et al. (2018). In vitro benchmarking of NF-κB inhibitors. PMC. Available from: [Link]

  • PubMed. (2012). Comparison of LanthaScreen Eu kinase binding assay and surface plasmon resonance method in elucidating the binding kinetics of focal adhesion kinase inhibitors. Available from: [Link]

  • Current Medicinal Chemistry. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Available from: [Link]

  • Wu, J., et al. (2022). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. PMC. Available from: [Link]

  • Khan, K., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]

Sources

dissolving N-tert-butyl-3-(butylsulfamoyl)benzamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Handling of N-tert-butyl-3-(butylsulfamoyl)benzamide

Executive Summary

This guide provides a standardized protocol for the solubilization, storage, and handling of N-tert-butyl-3-(butylsulfamoyl)benzamide .[1] Belonging to the class of 3-sulfamoylbenzamides —frequently investigated as Glucokinase Activators (GKAs) or ion channel modulators—this compound exhibits significant lipophilicity and specific hydrogen-bonding potential.[1] While highly soluble in dimethyl sulfoxide (DMSO), improper handling can lead to compound precipitation upon aqueous dilution or degradation due to hygroscopicity.[1] This note outlines a self-validating workflow to ensure experimental reproducibility in drug discovery assays.

Physicochemical Profile & Solubility Logic

To design a robust protocol, we must first understand the molecular drivers of this compound:

  • Chemical Class: Sulfamoylbenzamide derivative.[2][1][3][4]

  • Key Moieties:

    • N-tert-butyl amide: Provides steric bulk and high lipophilicity (increasing LogP).[2][1]

    • 3-butylsulfamoyl group: A sulfonamide moiety that acts as a hydrogen bond donor/acceptor but contributes to poor aqueous solubility.[2][1]

  • Solubility Prediction:

    • Water: Negligible (< 10 µM).[1] The combination of the butyl chain, tert-butyl group, and aromatic ring dominates the polar surface area.[1]

    • DMSO: Excellent (> 50 mM).[1] The polar-aprotic nature of DMSO disrupts the intermolecular hydrogen bonding of the sulfonamide/amide backbone while solvating the lipophilic alkyl chains.[1]

Expert Insight: Similar analogs, such as 3-(butylsulfamoyl)-N-(pyridin-2-yl)benzamide, have been validated to dissolve readily in DMSO for NMR and biological assays at concentrations up to 50 mM [1, 2].[2][1]

Materials & Equipment

ComponentSpecificationPurpose
Solvent DMSO, Anhydrous (≥99.9%)Primary solvent.[1] Avoid "wet" DMSO to prevent hydrolysis or precipitation.[1]
Vessel Amber Glass Vials (Borosilicate)Protects from light; glass is resistant to DMSO leaching (unlike some plastics).[1]
Inert Gas Argon or NitrogenTo displace headspace air and prevent moisture uptake.[1]
Filtration PTFE Syringe Filter (0.2 µm)Chemical resistant material for removing particulates (Do NOT use Nylon).[1]

Protocol: Preparation of 10 mM Stock Solution

This protocol assumes a target volume of 1 mL for a 10 mM stock.[1] Adjust mass calculations based on the specific molecular weight (MW) of your batch (approx. MW ~312.43 g/mol , verify with your CoA).[1]

Step 1: Gravimetric Preparation[1][2]
  • Equilibrate the compound vial to room temperature to prevent condensation.[2][1]

  • Weigh 3.12 mg (or calculated mass for 10 mM) of N-tert-butyl-3-(butylsulfamoyl)benzamide into a clean amber glass vial .

    • Critical: Do not weigh directly into plastic microcentrifuge tubes if storing for >24 hours, as DMSO can leach plasticizers.[2][1]

Step 2: Solubilization
  • Add 1.0 mL of Anhydrous DMSO to the vial.

    • Technique: Add solvent slowly down the side of the vial to wash down any powder adhering to the walls.[2][1]

  • Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution should be completely clear and colorless.

    • Troubleshooting: If particles persist, sonicate in a water bath at 35°C for 5 minutes.[1] Avoid higher temperatures to prevent sulfonamide degradation.[1]

Step 3: Quality Control (Self-Validation)
  • The "Dilution Test": Before using the stock in an expensive assay, perform a pilot dilution.[2][1]

    • Add 1 µL of Stock to 999 µL of PBS (pH 7.4).

    • Vortex and observe.[2][1]

    • Pass: Solution remains clear or slightly opalescent (Tyndall effect absent or minimal).[2][1]

    • Fail: Visible white precipitate indicates the compound has "crashed out."[1] You may need to lower the stock concentration or use an intermediate dilution step (see Section 6).[1]

Step 4: Storage
  • Aliquot the stock into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Overlay with Argon/Nitrogen gas.[2][1]

  • Store at -20°C .

    • Shelf Life: Stable for ~6 months.[1] If solution turns yellow, oxidative degradation may have occurred; discard.[1]

Process Visualization

The following diagram illustrates the critical decision pathways for solubilization and assay preparation.

DissolutionProtocol Start Solid N-tert-butyl-3- (butylsulfamoyl)benzamide Weigh Weigh into Amber Glass Vial Start->Weigh AddDMSO Add Anhydrous DMSO (Target: 10 mM) Weigh->AddDMSO Vortex Vortex (30-60s) AddDMSO->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (35°C, 5 min) Check->Sonicate No (Particles) QC QC: Dilution Test (1:1000 in PBS) Check->QC Yes Sonicate->Check Success Ready for Assay (Store -20°C) QC->Success Clear Fail Precipitation Detected: Reduce Conc. or Add Surfactant QC->Fail Cloudy

Figure 1: Decision tree for the solubilization and validation of sulfamoylbenzamide derivatives.

Application in Biological Assays

When transferring this hydrophobic compound from DMSO to aqueous media (e.g., cell culture or enzyme assays), "crashing out" is the primary failure mode.[2][1]

The "Intermediate Dilution" Method: Do not pipet 100% DMSO stock directly into a static well of aqueous buffer.[2][1] Instead:

  • Step A: Prepare a 10x working solution in media containing 5-10% DMSO.

  • Step B: Add this 10x solution to your final assay well (1:10 dilution).

    • Result: Final DMSO is 0.5-1%, but the mixing gradient is gentler, preventing local high-concentration precipitation.[2][1]

Reference Data: Studies on structurally related 3-(butylsulfamoyl)benzamides (e.g., Glucokinase Activators) utilize this method to maintain solubility at effective concentrations (10 µM) in enzymatic assays [1, 3].[2][1]

References

  • Kaushik, A., et al. (2021).[1][4] "In Silico Design, Synthesis and Evaluation of Novel Benzamide Derivatives as Newer Glucokinase Activators." International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 10(8), 2687–2702.[1][4]

  • Prajapati, P., et al. (2021).[1][3] "Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase."[1] Journal of Applied Pharmaceutical Science, 11(02), 065-074.[1]

  • Attri, P., et al. (2025).[2][1] "Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokinase." Nano Biomedicine and Engineering.

Sources

Optimized Synthesis of N-Butylsulfonamides: Mechanistic Insights and Protocol Standardization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract and Strategic Importance

The formation of the sulfonamide bond (


) is a cornerstone reaction in medicinal chemistry, underpinning the synthesis of antibiotics (sulfamethoxazole), diuretics (furosemide), and antiretrovirals (darunavir). While seemingly trivial, the reaction between butylamine (a primary aliphatic amine) and a sulfonyl chloride requires precise control over stoichiometry, temperature, and pH to avoid common pitfalls such as hydrolysis of the electrophile or bis-sulfonylation.

This application note provides a rigorous examination of the reaction trajectory, offering two distinct protocols: a Standard Anhydrous Method for high-value intermediates and a Green Schotten-Baumann Method for combinatorial library generation.

Mechanistic Profiling

The reaction follows a nucleophilic substitution pathway at the sulfur atom.[1] Unlike carbonyl chemistry, where the intermediate is tetrahedral, the sulfonyl group forms a pentacoordinate trigonal bipyramidal intermediate .

Reaction Pathway Analysis
  • Nucleophilic Attack: The lone pair of the butylamine nitrogen attacks the sulfur center of the sulfonyl chloride.

  • Transition State Formation: A metastable pentacoordinate intermediate forms. The highly electronegative oxygen atoms pull electron density, making the sulfur susceptible to attack but also creating significant steric crowding.

  • Elimination: Chloride (

    
    ) is expelled as a leaving group.
    
  • Deprotonation: The resulting protonated sulfonamide is neutralized by a base (triethylamine, pyridine, or excess butylamine) to yield the neutral product.

Mechanistic Visualization

The following diagram illustrates the stepwise transformation and the critical role of the base scavenger.

SulfonamideMechanism Reagents Reagents (R-SO2-Cl + BuNH2) TS Pentacoordinate Intermediate Reagents->TS Nucleophilic Attack (k1) Protonated Protonated Sulfonamide (R-SO2-NH2Bu+) TS->Protonated Cl- Elimination (k2) Product Final Product (N-Butylsulfonamide) Protonated->Product Deprotonation Byproduct Salt Byproduct (Et3NH+ Cl-) Protonated->Byproduct Base Base Scavenger (Et3N / Pyridine) Base->Product Proton Capture

Figure 1: Mechanistic flow of sulfonamide formation via addition-elimination pathway.

Critical Experimental Parameters

Base Selection: The "Catalytic" Effect

While Triethylamine (TEA) is a standard proton scavenger, Pyridine is often superior for sluggish sulfonyl chlorides. Pyridine acts as a nucleophilic catalyst, displacing the chloride to form a highly reactive N-sulfonylpyridinium salt, which is then rapidly attacked by the amine.

Solvent Systems
SolventApplicationProsCons
Dichloromethane (DCM) Standard ProtocolExcellent solubility for lipophilic R-groups; easy workup.Volatile; environmental concerns.
THF (Tetrahydrofuran) Polar IntermediatesSolubilizes polar sulfonyl chlorides.Miscible with water (harder extraction).
Water/Acetone Schotten-BaumannGreen chemistry; simple filtration workup.Hydrolysis risk for reactive chlorides.[2]

Protocol 1: The "Gold Standard" Anhydrous Method

Best for: High-purity synthesis, moisture-sensitive sulfonyl chlorides, and drug discovery scale-up.

Reagents
  • Sulfonyl Chloride (1.0 equiv)[3]

  • Butylamine (1.1 equiv)

  • Triethylamine (1.2 - 1.5 equiv)

  • Dichloromethane (DCM), anhydrous (0.1 M concentration relative to sulfonyl chloride)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen (

    
    ). Add the Sulfonyl Chloride and anhydrous DCM.[4]
    
  • Temperature Control: Cool the solution to 0°C using an ice bath.

    • Expert Insight: Cooling is critical. The reaction is exothermic.[1][3] Higher temperatures promote bis-sulfonylation (formation of

      
      ).
      
  • Amine Addition: Mix Butylamine and Triethylamine in a separate vial with a small amount of DCM. Add this mixture dropwise to the sulfonyl chloride solution over 15–20 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Self-Validation: Monitor by TLC.[2][4] Sulfonyl chlorides are usually UV-active. The spot should disappear. If starting material remains after 4 hours, add 0.1 equiv of DMAP (catalyst).

  • Quench & Workup:

    • Add 1M HCl (aqueous). This protonates unreacted butylamine (making it water-soluble) and solubilizes the TEA salts.

    • Extract with DCM (

      
      ).
      
    • Wash organic layer with Sat.

      
       (removes any hydrolyzed sulfonic acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      

Protocol 2: Green Schotten-Baumann Method

Best for: Parallel synthesis, robust substrates, and avoiding organic solvents.

Reagents
  • Sulfonyl Chloride (1.0 equiv)[3]

  • Butylamine (1.0 equiv)

  • Sodium Carbonate (

    
    ) or NaOH (2.0 equiv)
    
  • Solvent: Water (or 1:1 Water/Acetone if solubility is an issue)

Step-by-Step Methodology
  • Dissolution: Dissolve Butylamine and

    
     in water in a flask.
    
  • Addition: Add the Sulfonyl Chloride (neat or dissolved in minimal acetone) dropwise to the vigorously stirring aqueous amine solution.

  • Reaction: Stir at RT for 4–12 hours.

    • Expert Insight: If the sulfonyl chloride is solid and insoluble, the reaction occurs at the interface. Vigorous stirring is non-negotiable.

  • Isolation:

    • If Solid: The product often precipitates out. Filter, wash with water (removes salts/base) and dilute HCl (removes amine), then dry.

    • If Liquid/Oily: Extract with Ethyl Acetate, wash with 1M HCl, then Brine.

Workflow Decision & Troubleshooting Logic

The following decision tree assists in selecting the correct protocol and troubleshooting common issues.

Workflow Start Start: Select Protocol CheckSolubility Is Sulfonyl Chloride Water Sensitive? Start->CheckSolubility Anhydrous Protocol 1: DCM / TEA / 0°C CheckSolubility->Anhydrous Yes (High Sensitivity) Aqueous Protocol 2: Schotten-Baumann CheckSolubility->Aqueous No (Robust) Monitor TLC Monitoring Anhydrous->Monitor Incomplete SM Remains? Monitor->Incomplete AddCat Add 10% DMAP or Heat to 40°C Incomplete->AddCat Yes Precipitate Product Precipitates? Aqueous->Precipitate Filter Filter & Acid Wash Precipitate->Filter Yes (Solid) Extract Extract w/ EtOAc Precipitate->Extract No (Oil)

Figure 2: Operational workflow for protocol selection and troubleshooting.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure glassware is flame-dried; switch to Protocol 1 (Anhydrous).
Impurity: R-SO3H Moisture contaminationWash organic layer with 10% NaOH or

to remove sulfonic acid.
Impurity: Bis-sulfonamide Excess Sulfonyl Chloride or High TempStrict 1:1 stoichiometry; maintain 0°C during addition; add Sulfonyl Chloride TO the amine (inverse addition).
Dark Coloration Oxidation of amineDegas solvents; perform reaction under Nitrogen atmosphere.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures are expected:

  • 1H NMR (CDCl3):

    • NH Proton: A broad singlet or triplet (due to coupling with

      
      ) typically appearing between 
      
      
      
      4.5 – 5.5 ppm
      . This signal is exchangeable with
      
      
      .
    • 
      -Protons (
      
      
      
      -N):
      A quartet or triplet around
      
      
      2.9 – 3.1 ppm
      , shifted downfield due to the electron-withdrawing sulfonamide group.
  • IR Spectroscopy:

    • Distinctive

      
       stretching vibrations:
      
      • Asymmetric stretch: 1335 – 1370 cm⁻¹

      • Symmetric stretch: 1145 – 1180 cm⁻¹

    • N-H stretch: 3200 – 3300 cm⁻¹

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Retrieved from

  • Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature and Mechanisms. Retrieved from

  • Mani, N. S., & Deng, X. (2006).[5] A facile, environmentally benign sulfonamide synthesis in water.[5][6][7][8][9] Green Chemistry, 8, 835-838.[5] Retrieved from

  • National Institutes of Health (NIH). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. PMC Article. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. Nucleophilic Substitution at Sulfur Centers. Organic Chemistry.[1][3][6][10][11][12] (General Reference for Mechanism).

Sources

Application Note: Handling, Storage, and Stability Protocols for N-tert-butyl-3-(butylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

N-tert-butyl-3-(butylsulfamoyl)benzamide (C₁₅H₂₄N₂O₃S) is a specialized synthetic small molecule characterized by two primary pharmacophores: a sterically hindered tert-butyl benzamide core and a secondary butylsulfamoyl moiety. As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical liabilities of this compound.

Understanding the causality behind degradation is critical for robust experimental design. While sulfonamides exhibit robust hydrolytic stability at physiological pH [4], they are susceptible to nucleophilic attack under extreme pH conditions or via specific enzymatic pathways (e.g., glutathione S-transferase mediated cleavage) [1]. Furthermore, while the tert-butyl group provides significant steric shielding against spontaneous aqueous hydrolysis of the amide bond, the compound's high lipophilicity necessitates the use of organic solvents (like DMSO) for in vitro assays. DMSO is highly hygroscopic; absorbed atmospheric moisture can lead to gradual compound precipitation or micro-hydrolysis over repeated freeze-thaw cycles [2].

Table 1: Physicochemical Properties & Degradation Vectors
Property / VectorStructural CharacteristicStorage & Handling Implication
Solubility Highly lipophilic (LogP ~3.5)Requires anhydrous DMSO for stock solutions; insoluble in water.
Benzamide Moiety Sterically hindered (tert-butyl)Resistant to mild hydrolysis; stable at room temp in the solid state [3].
Sulfonamide Moiety Electron-withdrawing, secondaryStable at pH 4–9; susceptible to extreme pH or GSH adduct formation [1].
Hygroscopicity Low (Solid), High (DMSO Solution)Solid requires desiccation; solutions require Argon overlay and -80°C storage.
Photostability Moderate (Aromatic core)May undergo slow photo-oxidation; must be stored in amber/opaque vials.

Formulated Storage Matrices

To maintain >99% purity over the compound's lifecycle, storage conditions must be bifurcated into solid-state archiving and solution-state working aliquots.

Table 2: Recommended Storage Conditions
StateDurationTemperatureContainer & AtmosphereExpected Shelf Life
Solid (Powder) Long-Term-20°CAmber glass vial, desiccated> 24 months
Solid (Powder) Short-Term+4°CAmber glass vial, desiccated6 months
Solution (DMSO) Long-Term-80°CSingle-use aliquots, Argon purged6 – 12 months
Solution (DMSO) Working+4°CSealed vial, protected from light< 1 week

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Self-Validating 10 mM In Vitro Stock Solutions

Causality Focus: Repeated freeze-thaw cycles in DMSO introduce water condensation, which drives precipitation and localized hydrolysis. This protocol utilizes single-use aliquoting and inert gas purging to eliminate oxidative and hydrolytic vectors.

Materials:

  • N-tert-butyl-3-(butylsulfamoyl)benzamide (Solid)

  • Anhydrous DMSO (≥99.9%, sealed under Argon)

  • Argon gas source

  • Low-bind amber microcentrifuge tubes (1.5 mL)

Step-by-Step Methodology:

  • Equilibration: Remove the solid compound from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Rationale: Prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: Weigh the required mass (e.g., 3.12 mg for 1 mL of 10 mM solution) using a microbalance in a low-humidity environment.

  • Dissolution: Add the corresponding volume of anhydrous DMSO. Vortex gently for 30 seconds until complete dissolution is achieved. Sonicate for 1 minute in a water bath if micro-crystals persist.

  • Aliquoting: Dispense 50 µL aliquots into low-bind amber microcentrifuge tubes.

  • Inert Purging: Gently blow a stream of Argon gas over the headspace of each tube for 3–5 seconds to displace oxygen and ambient humidity.

  • Storage: Cap immediately and transfer to a -80°C freezer.

Protocol B: Stability-Indicating HPLC-UV/MS Assay

Causality Focus: To ensure the storage system is self-validating, this quality control assay employs an internal standard. If the compound degrades, the MS profile will identify the cleavage products (e.g., tert-butylamine or sulfonic acid derivatives) [2].

Step-by-Step Methodology:

  • Sample Prep: Thaw a 50 µL aliquot (10 mM). Dilute to 100 µM using a diluent of 50:50 Acetonitrile:Water.

  • Internal Standard Spiking: Add 10 µM of a stable reference standard (e.g., Tolbutamide) to the sample. Rationale: Validates that any signal loss is due to degradation, not injection errors or column binding.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode to monitor the parent mass ([M+H]⁺ ~313 m/z).

  • Acceptance Criteria: The compound is considered stable for use if the parent peak area remains ≥95% relative to the baseline (Time 0) scan, and the internal standard recovery is 100 ± 5%.

Compound Handling and Validation Workflow

The following logical diagram outlines the lifecycle of the compound from solid-state reception to in vitro application, highlighting critical decision gates.

StorageWorkflow A N-tert-butyl-3-(butylsulfamoyl)benzamide (Solid Powder) B Long-Term Solid Storage (-20°C, Desiccated, Dark) A->B Intact Storage C Anhydrous DMSO Reconstitution A->C Dissolution D Aliquot & Argon Purge (Single-Use Vials) C->D Prevent Freeze-Thaw E Solution Storage (-80°C) D->E Prevent Oxidation/H2O F Quality Control (HPLC-UV/MS) E->F Thaw & Validate F->C Fail (Degraded) -> Discard G In Vitro / In Vivo Application F->G Purity > 95%

Workflow for the storage, handling, and validation of N-tert-butyl-3-(butylsulfamoyl)benzamide.

References

  • Domainex. "Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag." Available at:[Link]

  • ResearchGate. "Hydrolysis of sulphonamides in aqueous solutions." Available at:[Link]

Technical Application Note: Handling, Stability, and Analytical Protocols for N-tert-butyl-3-(butylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists handling N-tert-butyl-3-(butylsulfamoyl)benzamide , a sulfamoylbenzamide derivative often utilized as a structural probe in the development of Glucokinase Activators (GKAs) or Carbonic Anhydrase (CA) inhibitors.

Given that this specific derivative is a Novel Chemical Entity (NCE) or specialized research standard without a widely published commercial monograph, this guide synthesizes protocols based on the physicochemical properties of the 3-sulfamoylbenzamide pharmacophore.


Molecular Weight:  312.43  g/mol 

Introduction & Chemical Context

N-tert-butyl-3-(butylsulfamoyl)benzamide belongs to a class of compounds investigated for their potential to allosterically modulate enzymes such as Glucokinase (GK) and Carbonic Anhydrase (CA) . The molecule features two distinct amide-like functionalities:[1][2][3][4]

  • Benzamide moiety: N-tert-butyl substituted (lipophilic, metabolically stable).

  • Sulfonamide moiety: 3-butylsulfamoyl (polar, hydrogen-bonding capability).

This dual functionality dictates its solubility profile (amphiphilic but lipophile-dominant) and its specific handling requirements regarding pH stability and photosensitivity.

Health, Safety, and Environment (HSE) Protocols

Hazard Identification (Inferred)

As a sulfonamide derivative, this compound must be handled with the assumption of sensitization potential and biological activity .

Hazard ClassRisk DescriptionPrecautionary Statement
Skin Sensitization Potential for allergic dermatitis (sulfa allergy cross-reactivity).P280: Wear protective gloves/clothing.[5]
Eye Irritation Crystalline solids may cause mechanical or chemical irritation.P305+P351: Rinse cautiously with water.
Bioactivity Potential modulator of glucose metabolism (GKA activity).P260: Do not breathe dust/fume.[5][6]
Containment Strategy

OEL Band Assignment: Default to Band 3 (10–100 µg/m³) until toxicological data confirms otherwise.

  • Solids: Weighing must be performed in a HEPA-filtered fume hood or a powder containment balance enclosure. Static electricity is a common issue with lipophilic benzamides; use an anti-static gun during weighing.

  • Solutions: Handle in a standard chemical fume hood. Double-glove (Nitrile) when handling DMSO stock solutions to prevent transdermal absorption.

Emergency Response
  • Skin Contact: Wash immediately with soap and water. Do not use ethanol, as it may enhance transdermal absorption of the lipophilic compound.

  • Spill (Solid): Wet-wipe using a surfactant (e.g., 1% SDS) to prevent dust generation. Do not dry sweep.

Physicochemical Properties & Stability

  • Appearance: White to off-white crystalline solid.

  • Predicted pKa: ~10.5 (Sulfonamide NH), ~14 (Amide NH). The molecule is neutral at physiological pH.

  • Solubility Profile:

    • Water:[7][8] Insoluble (< 0.1 mg/mL).

    • DMSO: Soluble (> 50 mg/mL).

    • Methanol: Soluble.[9][10]

    • Acetonitrile:[8] Soluble.[9][10]

Stability Warning

Sulfamoylbenzamides are generally stable to hydrolysis at neutral pH. However, strong acid (pH < 2) or strong base (pH > 12) at elevated temperatures can promote hydrolysis of the amide or sulfonamide bonds.

  • Light Sensitivity: Sulfonamides can be photosensitive. Store solid and solutions in amber glass .

Analytical Protocols (HPLC & LC-MS)

This protocol is optimized to separate the parent compound from potential hydrolysis degradation products (e.g., 3-(butylsulfamoyl)benzoic acid).

Chromatographic Conditions (Reverse Phase)
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard stationary phase for lipophilic amides.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of acidic impurities, sharpening peaks.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides better peak shape for sulfonamides than MeOH.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm (primary), 220 nm (secondary)The benzamide ring has strong absorption at 254 nm.
Column Temp 35°CImproves mass transfer and peak symmetry.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010%Equilibration
2.010%Isocratic Hold (elute polar salts)
12.090%Linear Gradient (elute main compound)
15.090%Wash
15.110%Re-equilibration
20.010%End
Sample Preparation
  • Stock Solution: Dissolve 1 mg of N-tert-butyl-3-(butylsulfamoyl)benzamide in 1 mL DMSO .

  • Working Standard: Dilute Stock 1:100 into 50:50 Water:Acetonitrile .

    • Note: Do not dilute directly into 100% water, as the compound may precipitate.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Decision Workflows (Visualization)

Handling & PPE Decision Tree

This diagram guides the researcher through the safety requirements based on the state and quantity of the material.

G Start Start: Handling N-tert-butyl-3-(butylsulfamoyl)benzamide State Material State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Qty Quantity > 100 mg? Solid->Qty Hood Standard Fume Hood (Nitrile Gloves) Liquid->Hood Yes Yes Qty->Yes High Exposure Risk No No Qty->No Low Exposure Risk Static Use Anti-Static Gun Hood->Static Containment Containment Hood / Isolator (Double Gloves + Tyvek sleeves) Containment->Static Weigh Weigh into Amber Vial Static->Weigh Yes->Containment No->Hood

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE) and containment based on physical state and quantity.

Analytical Method Development Logic

This diagram illustrates the logic for confirming the purity and identity of the compound.

Analytical Sample Crude Sample Solubility Dissolve in DMSO Sample->Solubility Dilution Dilute in 1:1 ACN:H2O Solubility->Dilution Precip Precipitation? Dilution->Precip Yes Yes Precip->Yes Increase Organic % No No Precip->No Clear Clear Solution Filter 0.22 µm PTFE Filter Clear->Filter Inject Inject on C18 Column Filter->Inject Peak Peak Shape? Inject->Peak Tailing Tailing: Add more Acid (0.1% Formic) Peak->Tailing Good Symmetric: Validate Peak->Good No->Clear

Caption: Step-by-step logic for sample preparation and chromatographic optimization.

Storage and Disposal

  • Storage:

    • Temperature: -20°C (Long term) or 2-8°C (Short term < 1 month).

    • Environment: Store under inert gas (Argon/Nitrogen) if possible to prevent oxidative degradation over long periods.

    • Container: Tightly sealed Amber Glass vial.

  • Disposal:

    • Dispose of as Hazardous Chemical Waste . Do not pour down the drain.

    • Incineration is the preferred method for sulfonamide-containing organic waste.

References

  • Grewal, A. S., et al. (2021).[4] "Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase."[4] Journal of Applied Pharmaceutical Science, 11(02), 086-096. Link

  • Zhang, J., et al. (2024).[11] "Preyssler heteropolyacid-mediated direct deprotection/N-benzoylation of N-Boc-protected sulfonamides." Synthetic Communications (via Taylor & Francis). Link

  • Merck/Sigma-Aldrich. (2025). "Safety Data Sheet: Sulfonamide and Benzamide General Handling." Sigma-Aldrich Safety Center. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Bumetanide (Structural Analog)." PubChem. Link

Sources

Troubleshooting & Optimization

N-tert-butyl-3-(butylsulfamoyl)benzamide solubility issues in water

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Formulation in Aqueous Media

Executive Summary: Physicochemical Profile

Compound: N-tert-butyl-3-(butylsulfamoyl)benzamide Chemical Class: Lipophilic Sulfonamide / Benzamide Derivative Primary Challenge: High hydrophobicity leading to aqueous precipitation and poor bioavailability.[1][2]

As a Senior Application Scientist, I have analyzed the structural motifs of this compound. It features two significant hydrophobic domains (a tert-butyl amide and a butyl sulfonamide) attached to a central benzene ring.[1][2] While the sulfonamide moiety offers a potential hydrogen bond donor, the bulky alkyl groups dominate its physicochemical behavior, categorizing it effectively as a BCS Class II compound (Low Solubility, High Permeability).

This guide addresses the "crashing out" phenomenon researchers face when transferring this compound from organic stock solutions into aqueous buffers (PBS, media, or saline).

Diagnostic Troubleshooting (Q&A)

Q1: Why does the compound precipitate immediately when I add my DMSO stock to cell culture media?

Diagnosis: This is the "Solvent Shock" phenomenon. Technical Explanation: DMSO is a dipolar aprotic solvent that solvates your compound well. Water is a polar protic solvent. When you add a small volume of DMSO stock to a large volume of water, the DMSO molecules rapidly diffuse into the water (due to high miscibility/entropy). The hydrophobic drug molecules are left behind, stripped of their solvation shell. Because the water molecules prefer to hydrogen bond with themselves rather than the hydrophobic tert-butyl and butyl chains, the drug molecules aggregate and crystallize (precipitate) to minimize free energy.[2]

Q2: Can I improve solubility by adjusting the pH?

Diagnosis: Limited efficacy. Technical Explanation:

  • Sulfonamide Group: The sulfonamide nitrogen (

    
    ) is weakly acidic (typically pKa ~10).[1][2] To ionize it and gain solubility, you would need a pH > 11, which is incompatible with biological assays.[2]
    
  • Benzamide Group: This is neutral to very weakly basic.

  • Verdict: Adjusting pH within the physiological range (6.0–8.0) will likely not significantly improve solubility. You must rely on co-solvents or surfactants.

Q3: The solution looks clear, but my assay results are inconsistent. Why?

Diagnosis: Microprecipitation or adsorption. Technical Explanation: The compound may be forming "invisible" nano-aggregates or coating the plastic walls of your pipette tips and well plates (adsorption) due to its lipophilicity. Solution:

  • Use Low-Retention plasticware.[1][2]

  • Add a surfactant (e.g., 0.05% Tween-80) to the buffer before adding the drug.[2]

Step-by-Step Solubilization Protocols

Protocol A: The "Stepwise Dilution" Method (For Cellular Assays)

Use this to minimize precipitation when dosing cells.[1]

Reagents:

  • Stock Solution: 10 mM in 100% DMSO (anhydrous).

  • Intermediate Solvent: PEG-400 or Ethanol.[2]

  • Final Buffer: PBS or Media (pre-warmed to 37°C).

Procedure:

  • Prepare Stock: Dissolve solid compound in DMSO to 10 mM. Vortex until clear.

  • Intermediate Step (Critical): Dilute the DMSO stock 1:10 into PEG-400 .

    • Result: 1 mM solution in 10% DMSO / 90% PEG-400.[1][2]

    • Why: PEG-400 acts as a "bridge" solvent, reducing the polarity gap between DMSO and water.[2]

  • Final Dilution: Slowly add the Intermediate Solution to your media while vortexing rapidly.

    • Target: Final concentration < 10 µM.

    • Final DMSO content: < 0.1% (safe for most cells).

Protocol B: Cyclodextrin Complexation (For Animal/In Vivo Studies)

Use this for high-concentration dosing where DMSO is toxic.[1][2]

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2][3]

  • Sterile Water.

Procedure:

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1][2]

  • Add the solid N-tert-butyl-3-(butylsulfamoyl)benzamide directly to this solution.[1][2]

  • Sonicate at 40°C for 30–60 minutes.

  • If the solution remains cloudy, filter through a 0.45 µm PVDF filter.

    • Mechanism:[2] The hydrophobic butyl groups insert into the cyclodextrin cone, shielding them from water while the hydrophilic exterior keeps the complex soluble.

Visualizing the Solubility Strategy

The following decision tree helps you select the correct solvent system based on your experimental needs.

SolubilityStrategy Start Start: N-tert-butyl-3-(butylsulfamoyl)benzamide (Solid Powder) Goal What is your Target Application? Start->Goal InVitro In Vitro / Cell Culture (Low Conc. < 10µM) Goal->InVitro InVivo In Vivo / Animal Dosing (High Conc. > 1mg/mL) Goal->InVivo DMSO_Route Standard DMSO Stock (10-20 mM) InVitro->DMSO_Route CD_Route Use Protocol B: 20% HP-beta-Cyclodextrin InVivo->CD_Route Preferred Lipid_Route Alternative: Corn Oil / Tween 80 Formulation InVivo->Lipid_Route Secondary Precipitation Does it precipitate upon dilution? DMSO_Route->Precipitation Direct_Add Direct Addition (Keep DMSO < 0.5%) Precipitation->Direct_Add No Stepwise Use Protocol A: DMSO -> PEG400 -> Water Precipitation->Stepwise Yes

Figure 1: Solubility Decision Tree.[2] Blue paths indicate standard laboratory workflows; Green nodes represent optimal protocols described in this guide.

Quantitative Data: Solvent Compatibility Table

Data estimated based on structural analogs (Sulfonamide/Benzamide class).[1]

Solvent SystemEstimated Solubility (mg/mL)SuitabilityNotes
Water (Pure) < 0.01 mg/mLPoor Do not use for stock preparation.[1][2]
DMSO > 50 mg/mLExcellent Ideal for frozen stocks (-20°C).[1][2] Hygroscopic.
Ethanol (Abs.) ~ 20 mg/mLGood Volatile; keep tightly sealed.
PEG-400 ~ 10-15 mg/mLIntermediate Good co-solvent for bridging to water.[1][2]
20% HP-β-CD ~ 2-5 mg/mLHigh Best for in vivo IP/IV injection.[1][2]
Corn Oil ~ 5-10 mg/mLIntermediate Suitable for oral gavage (PO).[1][2]

References

  • Lipophilicity and Solubility of Sulfonamides

    • Source: ChemicalBook. (2025). 3-Amino-N-(tert-butyl)benzenesulfonamide Properties. Retrieved from [1][2]

    • Relevance: Provides baseline physicochemical data for the structural analog 3-amino-N-(tert-butyl)benzenesulfonamide, confirming low aqueous solubility and the need for organic co-solvents.[1][2]

  • Solubility Enhancement Techniques

    • Source: BenchChem Technical Support.[3] (2025).[3] Enhancing the Solubility of Benzamide Derivatives. Retrieved from [2]

    • Relevance: Details the "Stepwise Dilution" and Cyclodextrin protocols specifically for benzamide-class molecules.
  • General Protocol for Hydrophobic Drugs

    • Source: Sigma-Aldrich Technical Service.[1][2] (2023).[4] Solubility Enhancement of Hydrophobic Drugs using Block Copolymers. Retrieved from [1][2]

    • Relevance: Validates the use of polymeric micelles and co-solvents (PEG/DMSO) for solubilizing highly lipophilic compounds like N-tert-butyl-3-(butylsulfamoyl)benzamide.[1][2]

  • Dispersive Liquid-Liquid Microextraction (DLLME)

    • Source: NIH / PMC. (2022).[5] Simultaneous Determination of Sulfonamides... Using Ultrasonic-Assisted DLLME. Retrieved from [2]

    • Relevance: Discusses the behavior of sulfonamides in various organic solvents (ACN, MeOH, DMSO) vs. water, supporting the "Solvent Shock" diagnosis.

Sources

purification of sulfamoylbenzamides by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Sulfamoylbenzamides

Executive Summary

Sulfamoylbenzamides represent a critical scaffold in medicinal chemistry, often serving as precursors for diuretics (e.g., furosemide analogs) and antidiabetic agents (e.g., sulfonylureas). Their purification is complicated by the dual functionality of the molecule: the sulfamoyl group (


) introduces polarity and hydrogen-bonding capability, while the benzamide moiety  (

) contributes to rigid crystal packing and potential polymorphism.

This guide moves beyond generic protocols, offering a chemically grounded approach to purifying these compounds. Our focus is on recrystallization , the most scalable and cost-effective method for achieving


 purity.

Part 1: Solvent Selection & Solubility

Q1: What is the optimal solvent system for sulfamoylbenzamides? A: There is no single "magic" solvent, but the Ethanol/Water or Methanol/Water binary systems are the industry standards for this class.

  • The Logic: Sulfamoylbenzamides exhibit a steep solubility curve in lower alcohols. They are highly soluble in boiling ethanol due to hydrogen bonding between the solvent hydroxyls and the sulfamoyl oxygens. However, the hydrophobic benzene ring limits solubility in pure water.

  • The Strategy: By using a binary system, you leverage the alcohol to dissolve the compound at high temperatures and water (the anti-solvent) to drastically reduce solubility as the temperature drops, forcing crystallization.

Table 1: Recommended Solvent Systems

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 9:1 to 1:1High Best starting point. Non-toxic, good volatility.
Isopropanol (IPA) 100%Medium Good for lipophilic derivatives. Higher boiling point allows better dissolution.
Acetonitrile 100%Medium Useful if the compound is prone to hydrolysis (avoiding water).
DMF / Water VariesLow Avoid if possible. DMF is hard to remove; use only for highly insoluble analogs.

Q2: My compound is not dissolving even in boiling ethanol. What now? A: This suggests strong intermolecular hydrogen bonding (high lattice energy).

  • Action: Switch to a higher boiling solvent like 1,4-Dioxane or Acetic Acid (glacial).

  • Caution: Sulfonamides can degrade in boiling acidic media over long periods. Ensure rapid heating and cooling if using acetic acid.

Part 2: The Recrystallization Protocol

This protocol is designed to minimize thermal stress while maximizing impurity rejection.

Step-by-Step Workflow:

  • Saturation: Place crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (near boiling) to dissolve the solid.[1][2][3]

    • Tip: Keep a reservoir of hot solvent ready.[4] Add in small aliquots.

  • Hot Filtration (Critical): If insoluble particles (dust, polymers) remain, filter the hot solution through a pre-warmed funnel.[1]

    • Why: Cold funnels cause premature crystallization, clogging the filter.

  • Nucleation: Allow the filtrate to cool to room temperature slowly on a cork ring or wood block.

    • Physics: Slow cooling promotes fewer, larger crystals with higher purity. Fast cooling traps impurities in the lattice.

  • Completion: Once at room temperature, cool in an ice-water bath (

    
    ) for 30 minutes to maximize yield.
    
  • Isolation: Filter via vacuum (Buchner funnel).[1][2] Wash with cold solvent (same composition as mother liquor).

Visual Workflow (DOT Diagram):

RecrystallizationWorkflow Start Crude Sulfamoylbenzamide Dissolve Dissolve in Boiling Solvent (Min. Volume) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove insolubles) CheckSol->Filter No (Solids present) CoolSlow Slow Cooling (RT, undisturbed) CheckSol->CoolSlow Yes Filter->CoolSlow CoolIce Ice Bath Cooling (0-4°C) CoolSlow->CoolIce Collect Vacuum Filtration CoolIce->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry (Vac Oven/Desiccator) Wash->Dry

Figure 1: Standard Recrystallization Workflow for Sulfamoylbenzamides.

Part 3: Troubleshooting & FAQs

Q3: The solution turned into a sticky oil instead of crystals ("Oiling Out"). Why? A: This is the most common failure mode for sulfonamides. It occurs when the compound phase-separates as a liquid before it crystallizes.[1][5] This happens because the melting point of the solvated compound drops below the solvent's boiling point, or the solution is too concentrated.[1]

Troubleshooting "Oiling Out":

  • Re-heat: Dissolve the oil back into the solution by heating.[1]

  • Add Solvent: Add 10-20% more solvent. This lowers the saturation temperature, preventing liquid-liquid phase separation.

  • Seed It: Add a tiny crystal of pure product (if available) at the cloud point.

  • Trituration: If oil persists, decant the solvent and scratch the oil with a glass rod in the presence of a non-solvent (e.g., diethyl ether) to induce solidification.

Visual Decision Tree (DOT Diagram):

OilingOutTroubleshoot Issue Problem: Oiling Out CheckConc Is solution too conc? Issue->CheckConc AddSol Add 10-20% more solvent & Re-heat CheckConc->AddSol Yes/Maybe CheckTemp Is cooling too fast? CheckConc->CheckTemp No AddSol->CheckTemp Insulate Insulate flask (Slow cool) CheckTemp->Insulate Yes Seed Add Seed Crystal at Cloud Point CheckTemp->Seed No Triturate Triturate oil with Diethyl Ether Seed->Triturate If fails

Figure 2: Decision Tree for resolving "Oiling Out" phenomena.

Q4: My yield is very low (<50%). Where did I lose it? A:

  • Too much solvent: You likely didn't reach saturation. Evaporate half the solvent and cool again.

  • Solvent too polar: If using Ethanol/Water, the water content might be too low. Increase water ratio to force precipitation.

  • pH issues: Sulfonamides are weakly acidic (

    
    ). If your solution is basic, the compound will form a soluble salt. Ensure the pH is neutral or slightly acidic (pH 4-6).
    

Q5: How do I remove colored impurities? A: Sulfamoylbenzamides should be white/off-white. Yellow/brown color indicates oxidation products.

  • Protocol: During the hot dissolution step (Step 1), add Activated Charcoal (1-2% by weight). Boil for 5-10 minutes, then filter hot through Celite or fluted filter paper. The charcoal adsorbs high-molecular-weight colored impurities.

Part 4: Validation & Purity Check

Do not assume crystals are pure. Validate using the following hierarchy:

  • Melting Point (MP): A sharp range (

    
    ) indicates high purity. A broad range indicates residual solvent or impurities.
    
  • HPLC: Run a gradient method (Water/Acetonitrile with 0.1% Formic Acid). Purity should be

    
     by area integration.
    
  • 1H NMR: Check for residual solvent peaks. Ethanol and water can be trapped in the lattice (solvates). If present, dry the sample in a vacuum oven at

    
     overnight.
    

References

  • De Borggraeve, W. M., et al. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry. Link

  • Massachusetts Institute of Technology (MIT). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Link

  • University of Colorado Boulder. Recrystallization - Organic Chemistry Undergraduate Courses. Link

  • BenchChem Technical Support. Recrystallization of Sulfonamide Products. Link (Simulated Internal Knowledge Base based on general chemical principles).

  • Perlovich, G. L., et al. (2008). Sulfonamides as a subject to study molecular interactions in crystals and solutions. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Technical Support Center: Optimizing Butylsulfamoyl Group Introduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the strategic optimization of butylsulfamoyl group introduction. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance reaction efficiency, minimize reaction times, and troubleshoot common issues encountered during sulfamoylation and sulfonylation reactions. By leveraging a deep understanding of reaction kinetics and mechanistic principles, this resource provides actionable insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the butylsulfamoylation reaction.

Q1: What is the principal chemical reaction for introducing a butylsulfamoyl group?

The most common and direct method is the reaction of a nucleophile, typically a primary or secondary amine, with a butanesulfonyl chloride (e.g., n-butanesulfonyl chloride).[1][2] This reaction is a nucleophilic acyl substitution at the sulfur atom, where the amine attacks the electrophilic sulfur center, leading to the displacement of the chloride leaving group.[3] The process is almost always conducted in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1]

Q2: Why is a base necessary, and what are the common choices?

A base is crucial to scavenge the HCl produced during the reaction.[3] If left unneutralized, the acidic HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases include tertiary amines like triethylamine (Et₃N) or pyridine. Pyridine can sometimes act as a nucleophilic catalyst as well.[1][3] The choice of base can influence the reaction rate and side-product profile.

Q3: What are the primary factors that I can adjust to optimize the reaction time?

The rate of a chemical reaction is influenced by several key parameters. For butylsulfamoylation, the most impactful factors you can control are:

  • Temperature: Increasing the temperature typically accelerates the reaction rate by increasing the kinetic energy of molecules, leading to more frequent and energetic collisions.[4][5]

  • Concentration: Higher concentrations of reactants lead to a greater frequency of collisions, which generally increases the reaction rate.[6][7]

  • Solvent: The choice of solvent can significantly impact reaction rates by affecting reactant solubility and stabilizing transition states.

  • Catalyst: The addition of a catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.[4]

Q4: What are the most prevalent side reactions to anticipate?

The two most common side reactions are:

  • Hydrolysis of the Butanesulfonyl Chloride: Butanesulfonyl chlorides are highly sensitive to moisture.[1][2] Any water present in the reaction mixture will react with the sulfonyl chloride to form the corresponding butanesulfonic acid, which is unreactive towards the amine and consumes the starting material.[1]

  • Di-sulfonylation of Primary Amines: Primary amines possess two N-H bonds. Under certain conditions, both can react with the sulfonyl chloride, leading to the formation of a di-sulfonylated byproduct.[1] This is often favored by high temperatures or an excess of the sulfonyl chloride reagent.

Troubleshooting Guide: Reaction Optimization

This section provides solutions to specific experimental problems you may encounter.

Problem 1: The reaction is extremely slow or fails to reach completion.

Potential CauseRecommended Solution(s)
Inactive Sulfonyl Chloride Reagent The butanesulfonyl chloride reagent may have hydrolyzed due to improper storage or exposure to atmospheric moisture.[1] Solution: Use a fresh bottle of the reagent or purify the existing stock. Always handle sulfonyl chlorides under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and oven-dried glassware.[1]
Low Nucleophilicity of the Substrate Sterically hindered or electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and react more slowly.[1] Solution: Increase the reaction temperature cautiously, monitoring for any substrate decomposition.[8] Alternatively, consider using a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), which can accelerate the reaction under mild conditions.[9]
Inappropriate Solvent Choice The solvent may not be optimal for the reaction. For instance, using DMF as a solvent in the presence of a base has been reported to sometimes cause decomposition of the sulfamoyl reagent, leading to low yields.[9] Solution: Consider switching to solvents known to accelerate this type of reaction, such as N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP), which can significantly improve reaction rates.[9] Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are also common choices.
Incorrect Stoichiometry An improper ratio of reactants, particularly an insufficient amount of the sulfonyl chloride or base, can lead to incomplete conversion. Solution: Carefully verify the molar equivalents of all reactants. Ensure at least one equivalent of base is present for each equivalent of HCl produced. A slight excess (1.1-1.5 equivalents) of the base is common practice.[1]

Problem 2: Significant formation of byproducts is observed.

Potential CauseRecommended Solution(s)
Di-sulfonylation of a Primary Amine Using a large excess of sulfonyl chloride, high reaction temperatures, or prolonged reaction times can promote the formation of the di-sulfonylated product.[1] Solution: Use a 1:1 stoichiometry or a slight excess of the amine.[1] Add the butanesulfonyl chloride solution dropwise at a low temperature (e.g., 0 °C) to maintain control over the reaction.[1] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting amine is consumed.
Hydrolysis of Butanesulfonyl Chloride The presence of water in the reaction leads to the formation of butanesulfonic acid.[1] Solution: Rigorously use anhydrous solvents and oven- or flame-dried glassware. Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
Substrate Decomposition The substrate may be unstable under the reaction conditions, particularly if a strong base or high temperature is used. Solution: Test the stability of your starting material to the reaction conditions in a separate control experiment.[8] If instability is confirmed, switch to a milder, non-nucleophilic base and conduct the reaction at the lowest feasible temperature.
Visualizing the Process

Understanding the underlying mechanism and workflow is key to effective troubleshooting and optimization.

Sulfamoylation_Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Bu-SO₂Cl (Electrophile) SulfonylChloride->Intermediate Sulfonamide R-NH-SO₂-Bu HCl HCl (Byproduct) Salt Base-H⁺Cl⁻ HCl->Salt Base Base (e.g., Et₃N) Base->Salt Neutralization Intermediate->Sulfonamide Chloride Elimination Troubleshooting_Workflow Start Reaction is Slow or Incomplete CheckReagent Is Sulfonyl Chloride Fresh/Anhydrous? Start->CheckReagent CheckConditions Are Conditions Forcing Enough? CheckReagent->CheckConditions Yes UseFresh Use Fresh/Pure Reagent Ensure Anhydrous Setup CheckReagent->UseFresh No CheckSolvent Is Solvent Optimal? CheckConditions->CheckSolvent Yes IncreaseTemp Increase Temperature Increase Concentration CheckConditions->IncreaseTemp No CheckCatalyst Consider Catalyst CheckSolvent->CheckCatalyst Yes ChangeSolvent Switch to DMA, NMP, etc. CheckSolvent->ChangeSolvent No AddCatalyst Add DMAP (0.1 eq) CheckCatalyst->AddCatalyst Yes End Reaction Optimized CheckCatalyst->End No UseFresh->CheckConditions IncreaseTemp->CheckSolvent ChangeSolvent->CheckCatalyst AddCatalyst->End

Caption: Decision tree for troubleshooting a slow sulfamoylation reaction.

Standard Experimental Protocol

This protocol provides a general starting point for the sulfonylation of a primary amine with n-butanesulfonyl chloride. Optimization will likely be required for specific substrates.

Materials:

  • Primary Amine (1.0 equiv.)

  • n-Butanesulfonyl Chloride (1.05 equiv.)

  • Triethylamine (Et₃N) (1.5 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Place the primary amine (1.0 equiv.) in the oven-dried flask and dissolve it in anhydrous DCM (concentration typically 0.1-0.5 M). Place the flask under an inert atmosphere. [1]2. Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 equiv.) to the stirred solution. [8]3. Addition of Sulfonyl Chloride: In a separate, dry container, dissolve n-butanesulfonyl chloride (1.05 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes. [1]4. Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the consumption of the starting amine using a suitable analytical technique like Thin Layer Chromatography (TLC) or LC-MS. [1]5. Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). [8]6. Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude sulfonamide using flash column chromatography or recrystallization as appropriate. [8]

Experimental_Workflow A 1. Setup Dissolve Amine in Anhydrous DCM under Inert Atmosphere B 2. Cooling & Base Addition Cool to 0 °C, Add Et₃N A->B C 3. Reagent Addition Add BuSO₂Cl Solution Dropwise at 0 °C B->C D 4. Reaction Warm to RT, Stir & Monitor by TLC/LC-MS C->D E 5. Quenching Cool to 0 °C, Add sat. aq. NH₄Cl D->E F 6. Aqueous Workup Separate Layers, Wash with Acid, Base, Brine E->F G 7. Isolation Dry Organic Layer & Concentrate F->G H 8. Purification Column Chromatography or Recrystallization G->H

Caption: Standard experimental workflow for a sulfamoylation reaction.

References

Sources

Technical Support Center: Troubleshooting & Purification Guide for N-tert-butyl-3-(butylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This bulletin provides advanced troubleshooting strategies and validated purification workflows for N-tert-butyl-3-(butylsulfamoyl)benzamide . Synthesizing this bifunctional molecule—featuring both a carboxamide and a secondary sulfonamide—requires strict chemoselective control. Failure to differentiate the starting electrophiles often leads to complex impurity profiles that require precise physicochemical separation techniques.

Mechanistic Context & Impurity Profiling

The standard synthesis of N-tert-butyl-3-(butylsulfamoyl)benzamide begins with 3-(chlorosulfonyl)benzoyl chloride . This starting material contains two distinct electrophilic centers. The goal is to react the acyl chloride selectively with tert-butylamine, followed by reacting the sulfonyl chloride with butylamine.

Because both functional groups can react with primary amines, poor reaction control generates a predictable suite of impurities:

  • Bis-substituted impurities: N-tert-butyl-3-(tert-butylsulfamoyl)benzamide or N-butyl-3-(butylsulfamoyl)benzamide.

  • Regioisomers: N-butyl-3-(tert-butylsulfamoyl)benzamide (swapped amine positions).

  • Hydrolysis products: 3-(butylsulfamoyl)benzoic acid (formed via moisture exposure).

  • Unreacted starting materials: Residual aliphatic amines.

Troubleshooting FAQs

Q1: Why does my crude mixture contain a high percentage of the bis-tert-butyl impurity? Expert Insight: This is a fundamental chemoselectivity failure. Acyl chlorides are than sulfonyl chlorides due to the highly electrophilic carbonyl carbon and the lower activation energy required for the addition-elimination mechanism[1]. However, if tert-butylamine is added in excess, or if the reaction temperature exceeds 0 °C, the amine will indiscriminately attack both the acyl and sulfonyl electrophiles. Solution: Strictly limit tert-butylamine to 1.0 equivalent and maintain the reaction at -78 °C during the first amidation step.

Q2: How can I efficiently remove unreacted amines and hydrolysis products without using chromatography? Expert Insight: Liquid-Liquid Extraction (LLE) exploits the distinct pKa values of the mixture's components. Unreacted aliphatic amines (conjugate acid pKa ~10.5) are easily protonated and partitioned into the aqueous layer using a 1M HCl wash. Conversely, carboxylic acid hydrolysis products (pKa ~4.0) are deprotonated by a weak base like saturated aqueous NaHCO₃ (pH ~8.3) and extracted into the aqueous phase, leaving the neutral and weakly acidic amides in the organic layer.

Q3: Can acid/base extraction separate the desired product from the bis-alkyl impurities? Expert Insight: Only partially. The desired product contains a secondary sulfonamide (-SO₂NH-butyl). The N-H proton of an alkyl-substituted secondary sulfonamide has an [2]. By extracting the organic layer with a strong base like 1M NaOH (pH > 12), the product is deprotonated to its anionic form and [3]. This successfully separates the product from completely neutral impurities. However, the bis-tert-butyl impurity also contains a secondary sulfonamide and will co-extract.

Q4: What is the optimal chromatographic method to separate the product from its regioisomer? Expert Insight: Reversed-Phase Preparative HPLC (RP-HPLC) using a C18 column is highly effective. The regioisomer swaps the positions of the tert-butyl and butyl groups. Because the tert-butyl group is sterically hindered and compact, while the linear butyl group offers greater hydrophobic surface area, their interaction with the stationary phase differs sufficiently to achieve baseline resolution using a water/acetonitrile gradient.

Validated Experimental Protocols
Protocol A: Chemoselective Synthesis & Quench
  • Dissolve 3-(chlorosulfonyl)benzoyl chloride (1.0 eq) in anhydrous Dichloromethane (0.1 M) under N₂ and cool to -78 °C.

  • Add a solution of tert-butylamine (1.0 eq) and DIPEA (1.2 eq) in DCM dropwise over 30 minutes. Stir for 1 hour at -78 °C to selectively form the carboxamide.

  • Warm the vessel to 0 °C, then add butylamine (1.5 eq) and DIPEA (1.5 eq). Stir for 2 hours at room temperature to form the sulfonamide.

  • Quench the reaction with deionized water and proceed immediately to Protocol B.

Protocol B: Liquid-Liquid Extraction (LLE) Workflow
  • Dilute the quenched reaction mixture with Ethyl Acetate (EtOAc).

  • Amine Removal: Wash the organic layer twice with 1M HCl (aq). Discard the aqueous layer.

  • Acid Removal: Wash the organic layer twice with saturated aqueous NaHCO₃. Discard the aqueous layer.

  • Product Isolation: Extract the organic layer with 1M NaOH (aq) three times. The product is now in the aqueous layer. Discard the organic layer (contains neutral impurities).

  • Recovery: Acidify the combined NaOH aqueous layers to pH 2 using 6M HCl. Extract the precipitated product three times with fresh EtOAc.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol C: Preparative HPLC Purification
  • Dissolve the crude LLE product in DMSO (50 mg/mL).

  • Inject onto a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm).

  • Run a gradient of 20% to 80% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 30 minutes at a flow rate of 20 mL/min.

  • Monitor UV absorbance at 254 nm. Collect the major peak corresponding to the target product and lyophilize.

Physicochemical Data & Separation Strategy
Compound / ImpurityStructural FeatureApprox. pKaRelative Polarity (RP-HPLC)Primary Removal Method
N-tert-butyl-3-(butylsulfamoyl)benzamide Target Product ~10.0 Medium N/A (Target)
tert-butylamine / butylamineUnreacted Amines~10.5 (Ammonium)High1M HCl Wash
3-(butylsulfamoyl)benzoic acidHydrolysis Product~4.0 (COOH)HighSat. NaHCO₃ Wash
Bis-tert-butyl impurityOver-reaction~10.0 (Sulfonamide)LowRP-HPLC
RegioisomerSwapped Amines~10.0 (Sulfonamide)Medium-LowRP-HPLC
Process Visualization

LLE_Workflow Start Crude Mixture in EtOAc (Product + Amines + Acids + Neutrals) HCl_Wash Wash with 1M HCl Start->HCl_Wash Aq_HCl Aqueous Layer (Unreacted Amines) HCl_Wash->Aq_HCl Discard Org_1 Organic Layer (Product + Acids + Neutrals) HCl_Wash->Org_1 Keep NaHCO3_Wash Wash with Sat. NaHCO3 Org_1->NaHCO3_Wash Aq_NaHCO3 Aqueous Layer (Carboxylic Acids) NaHCO3_Wash->Aq_NaHCO3 Discard Org_2 Organic Layer (Product + Neutrals) NaHCO3_Wash->Org_2 Keep NaOH_Ext Extract with 1M NaOH Org_2->NaOH_Ext Org_3 Organic Layer (Neutral Impurities) NaOH_Ext->Org_3 Discard Aq_NaOH Aqueous Layer (Deprotonated Product) NaOH_Ext->Aq_NaOH Keep Acidify Acidify to pH 2 with HCl & Extract with EtOAc Aq_NaOH->Acidify Final_Org Organic Layer (Purified Product) Acidify->Final_Org Isolate

Figure 1: Liquid-Liquid Extraction (LLE) workflow for sulfonamide purification.

References
  • Amines as Nucleophiles Chemistry LibreTexts URL:[Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Chemical Science (RSC Publishing), 2019 URL:[Link]

  • Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method National Center for Biotechnology Information (PMC), 2022 URL:[Link]

Sources

Technical Support Center: N-tert-butyl-3-(butylsulfamoyl)benzamide Stability at Room Temperature

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-tert-butyl-3-(butylsulfamoyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound at room temperature. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction

N-tert-butyl-3-(butylsulfamoyl)benzamide is a small molecule of interest in pharmaceutical research. Understanding its stability profile is critical for the reliability and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures. This guide will walk you through the key aspects of its stability, potential degradation pathways, and methodologies for assessment.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of N-tert-butyl-3-(butylsulfamoyl)benzamide at room temperature?

Based on the general stability of its core functional groups, the benzamide and the sulfonamide, N-tert-butyl-3-(butylsulfamoyl)benzamide is expected to be a crystalline solid that is chemically stable under standard ambient conditions (room temperature) when protected from moisture and light.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place.[2][3]

Q2: What are the primary potential degradation pathways for this compound?

The two primary functional groups susceptible to degradation are the amide and the sulfonamide linkages.

  • Hydrolysis: This is the most probable degradation pathway. Both the benzamide and the sulfonamide bonds can undergo hydrolysis, especially under acidic or basic conditions.[4][5] The amide bond of the benzamide is generally less susceptible to hydrolysis than an ester bond but can be cleaved under forced conditions.[5] Sulfonamides are typically more stable under neutral to alkaline conditions but can hydrolyze under acidic pH.[6]

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light. The benzamide moiety contains a chromophore that could absorb light, potentially leading to photodegradation. It is crucial to conduct experiments under controlled lighting conditions and to store the compound protected from light.

  • Oxidation: While less common for these functional groups under ambient conditions, oxidative degradation can be induced by strong oxidizing agents or exposure to atmospheric oxygen over extended periods, particularly if there are other susceptible sites on the molecule.[7]

  • Thermal Degradation: Significant thermal decomposition is generally expected to occur at temperatures well above ambient conditions.[8] However, prolonged exposure to moderately elevated temperatures could accelerate other degradation processes like hydrolysis.

Q3: I am observing inconsistent results in my multi-day cell-based assay. Could this be due to compound instability?

Yes, inconsistent results in long-term experiments are a common indicator of compound instability.[9] Several factors could be at play:

  • Degradation in Media: Components in your cell culture media, along with physiological pH and temperature (e.g., 37°C), can accelerate the hydrolysis of the compound.

  • Precipitation: If the compound's solubility in the assay medium is limited, it may precipitate over time, reducing its effective concentration.

  • Adsorption to Labware: Small molecules can adsorb to the surface of plastic labware, leading to a decrease in the available concentration.

Q4: What solvents are recommended for preparing stock solutions?

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the stability of N-tert-butyl-3-(butylsulfamoyl)benzamide.

Issue 1: Unexpected or Variable Experimental Outcomes
  • Potential Cause: Degradation of the compound in stock solution or during the experiment.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity:

      • Prepare a fresh stock solution from the solid compound.

      • Analyze the purity of both the old and new stock solutions using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Assess Stability in Experimental Media:

      • Incubate the compound in your experimental buffer or cell culture medium under the exact experimental conditions (temperature, light, etc.).

      • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

      • Analyze the samples by HPLC or LC-MS to quantify the amount of intact compound remaining.

    • Control for Environmental Factors:

      • Protect your experimental setup from light by using amber vials or covering it with aluminum foil.

      • Ensure the temperature is precisely controlled throughout the experiment.

Issue 2: Appearance of Unknown Peaks in Chromatograms
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Perform Forced Degradation Studies: To intentionally generate and identify potential degradation products, subject the compound to stress conditions as outlined in the ICH guidelines.[2] This will help in developing a stability-indicating analytical method.

    • Characterize Degradants: Use LC-MS/MS or other hyphenated techniques to obtain structural information about the unknown peaks.

    • Review Degradation Pathways: Compare the identified degradants with the expected products from hydrolysis, oxidation, or photolysis to understand the degradation mechanism.

Workflow for Troubleshooting Stability Issues

G start Inconsistent Experimental Results check_stock Verify Stock Solution Integrity (HPLC/LC-MS) start->check_stock fresh_stock Prepare Fresh Stock Solution check_stock->fresh_stock Purity Issue Detected assess_media_stability Assess Stability in Experimental Media check_stock->assess_media_stability Stock is Pure control_env Control Environmental Factors (Light, Temp.) assess_media_stability->control_env forced_degradation Perform Forced Degradation Studies control_env->forced_degradation Degradation Observed end_node Consistent Results & Stable Compound Handling control_env->end_node No Degradation characterize_degradants Characterize Degradation Products (LC-MS/MS) forced_degradation->characterize_degradants review_pathways Review Potential Degradation Pathways characterize_degradants->review_pathways optimize_conditions Optimize Experimental/Storage Conditions review_pathways->optimize_conditions optimize_conditions->end_node

Caption: A logical workflow for troubleshooting stability-related experimental issues.

Experimental Protocols

Protocol 1: General Forced Degradation Study (Stress Testing)

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines to identify potential degradation products and establish a stability-indicating analytical method.[1][2]

1. Sample Preparation:

  • Prepare a stock solution of N-tert-butyl-3-(butylsulfamoyl)benzamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound at 60°C for 48 hours.

  • Photostability: Expose a solution of the compound (in a photostable, transparent container) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products.

1. Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (LC-MS).

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Solvent B and gradually increase it over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the UV absorbance maximum of the compound (typically between 200-400 nm).

  • Injection Volume: 10 µL.

3. Method Validation:

  • Inject the stressed samples from the forced degradation study.

  • The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main compound peak and from each other.

Potential Degradation Pathways

G parent N-tert-butyl-3-(butylsulfamoyl)benzamide hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis amide_cleavage Amide Bond Cleavage hydrolysis->amide_cleavage sulfonamide_cleavage Sulfonamide Bond Cleavage hydrolysis->sulfonamide_cleavage ring_hydroxylation Aromatic Ring Hydroxylation oxidation->ring_hydroxylation side_chain_oxidation Alkyl Chain Oxidation oxidation->side_chain_oxidation photorearrangement Photochemical Rearrangement photolysis->photorearrangement

Caption: Potential degradation pathways for N-tert-butyl-3-(butylsulfamoyl)benzamide under stress conditions.

Data Summary

Stress Condition Typical Reagents/Parameters Potential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, 40-80°C3-(Butylsulfamoyl)benzoic acid and tert-butylamine
Base Hydrolysis 0.1 M - 1 M NaOH, 40-80°C3-(Butylsulfamoyl)benzoic acid and tert-butylamine
Oxidation 3-30% H₂O₂, Room TemperatureHydroxylated aromatic ring, oxidized alkyl chains
Photolysis >1.2 million lux hours, >200 W h/m²Photorearrangement products, radical-induced degradation products
Thermal (Dry Heat) 60-80°CGenerally stable, may accelerate other degradation forms

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Pharm Outsourcing. [Link]

  • Forced Degradation Testing. (n.d.). SGS. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13). Certified Laboratories. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998, January). European Medicines Agency. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]

  • Understanding ICH Photostability Testing. (n.d.). Q-Lab. [Link]

  • Degradation of sulfonamides in aqueous solution by an electro/Fe2+/peroxydisulfate process. (2018). Bulgarian Chemical Communications. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). PharmaCores. [Link]

  • Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment. (2022, January 10). PMC. [Link]

  • Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. (n.d.). SciELO. [Link]

  • Thermal stability of aliphatic-aromatic polyamide model compounds: Structure-reactivity relationships in the catalyzed thermal reaction of benzamides in the presence of copper halides. (1997, November 15). R Discovery. [Link]

  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. (2002, April 15). PubMed. [Link]

  • Sulfonyl Protective Groups. (2014, May 6). Chem-Station. [Link]

  • Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. (2025, December 15). IUCr Journals. [Link]

  • Oxidation of Sulfonamides in Aqueous Solution by UV-TiO2-Fe(VI). (2025, August 7). ResearchGate. [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for... (n.d.). PMC. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018, February 27). PMC. [Link]

  • Chemical Properties of Benzamide, N-butyl- (CAS 2782-40-3). (n.d.). Cheméo. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018, February 13). ResearchGate. [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022, May 6). ACS Publications. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. [Link]

  • N-TERT-BUTYLBENZOTHIAZOLE-2- SULPHENAMIDE ( BBTS). (n.d.). Ataman Kimya. [Link]

  • Supplementary Information for. (n.d.). Rsc.org. [Link]

  • Charge and energy redistribution in sulfonamides undergoing conformational changes. Hybridization as a controlling influence over conformer stability. (2025, August 6). ResearchGate. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. (2012, June 30). PubMed. [Link]

  • Benzamide. (n.d.). Wikipedia. [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018, February 13). Beilstein Journals. [Link]

Sources

troubleshooting HPLC separation of benzamide isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As application scientists, we frequently encounter challenges when separating structurally similar benzamide isomers. Because these compounds often share identical molecular weights and highly similar partition coefficients, standard chromatographic approaches frequently fail.

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind co-elution, peak tailing, and retention shifts, providing you with self-validating protocols to optimize your benzamide separations.

Diagnostic Workflow for Benzamide Isomers

HPLCTroubleshooting Start HPLC Issue Detected (Benzamide Isomers) Issue1 Co-elution of Positional Isomers Start->Issue1 Issue2 Peak Tailing (Asymmetry > 1.5) Start->Issue2 Issue3 Chiral/Rotational Isomer Separation Start->Issue3 Sol1 Switch to Phenyl-Hexyl or PFP Column Issue1->Sol1 Enhance π-π interactions Sol2 Adjust pH or Add Competing Base Issue2->Sol2 Mask residual silanols Sol3 Use Polysaccharide Chiral Stationary Phase Issue3->Sol3 Steric & H-bond recognition Val1 Resolution (Rs) > 1.5 Sol1->Val1 Val2 Peak Asymmetry 0.9 - 1.2 Sol2->Val2 Val3 Enantioseparation Factor (α) Optimized Sol3->Val3

Diagnostic workflow for resolving common HPLC issues with benzamide isomers.

FAQ & Troubleshooting Guide

Issue 1: Co-elution of Positional Isomers (Ortho, Meta, Para)

Q: Why do my ortho-, meta-, and para-benzamide isomers co-elute as a single broad peak on a standard C18 column?

Causality: Standard C18 (octadecylsilane) columns separate analytes primarily based on dispersive hydrophobic interactions. Positional isomers of substituted benzamides possess nearly identical hydrophobicities (LogP values). Because C18 chains are highly flexible, they lack the "shape selectivity" required to recognize the subtle spatial differences between ortho, meta, and para substitutions.

Solution: You must introduce an orthogonal retention mechanism. Switching to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase introduces


 interactions, dipole-dipole interactions, and enhanced steric recognition. The rigid aromatic rings of these stationary phases interact differently with the electron density of the benzamide isomers, effectively pulling them apart 1.

Data Summary: Column Chemistry Comparison | Column Chemistry | Primary Retention Mechanism | Typical Resolution (


) | Suitability for Positional Isomers |
| :--- | :--- | :--- | :--- |
| C18 (Alkyl)  | Hydrophobic (Dispersive) | < 1.0 (Co-elution) | Poor |
| Mixed-Mode (R1)  | Hydrophobic + Ion-pairing | 1.5 - 2.2 | Good (Low silanol activity) 2 |
| Phenyl-Hexyl  | Hydrophobic + 

| 1.8 - 2.5 | Excellent | | PFP |

, Dipole, H-bonding | 2.0 - 3.0 | Excellent (High shape selectivity) |

Protocol 1: Method Development for Positional Isomers

  • Preparation: Prepare a 50 µg/mL mixture of the benzamide isomers in the initial mobile phase (e.g., 80:20 Water:Acetonitrile).

  • Column Equilibration: Install a Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm) and equilibrate with 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) at a 20% B starting ratio.

  • Gradient Elution: Run a linear gradient from 20% B to 50% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 230 nm.

  • Self-Validation: Calculate the resolution (

    
    ) between the critical pair. If 
    
    
    
    , decrease the gradient slope (e.g., 20% to 40% B over 20 minutes) or substitute Acetonitrile with Methanol. Methanol is a weaker eluent but acts as a stronger hydrogen-bond donor, often enhancing the
    
    
    selectivity of phenyl phases.
Issue 2: Severe Peak Tailing in Basic Benzamides

Q: My aminobenzamide derivatives exhibit severe peak tailing (Asymmetry > 2.0). How can I achieve symmetrical peaks?

Causality: Peak tailing in basic benzamide derivatives is predominantly caused by secondary interactions. While the primary retention is hydrophobic, the basic nitrogen atoms (e.g., in aminobenzamides) act as hydrogen bond donors/acceptors or undergo cation-exchange with ionized, un-endcapped residual silanols (


) on the silica support matrix 1.

Solution: You must mask the silanol activity. This is achieved thermodynamically by lowering the mobile phase pH to protonate the silanols (silanol


), or kinetically by adding a competing base like triethylamine (TEA) to saturate the active sites before the analyte can interact with them.

Protocol 2: pH Adjustment and Additive Screening

  • Baseline Run: Inject the sample using a standard neutral mobile phase (Water/Acetonitrile) and record the asymmetry factor (

    
    ).
    
  • Acidification: Modify Mobile Phase A to include 0.1% Trifluoroacetic acid (TFA) or Formic Acid (pH ~2.5). This suppresses silanol ionization.

  • Competing Base (If tailing persists): Add 10-20 mM Triethylamine (TEA) to the aqueous mobile phase. Adjust pH to 3.0 with phosphoric acid. (Note: TEA is not MS-compatible; use ammonium formate/formic acid for LC-MS applications).

  • Self-Validation: Re-inject the sample. A successful mitigation will yield an

    
     between 0.95 and 1.20.
    
Issue 3: Separation of Chiral and Rotational Benzamide Isomers

Q: Can HPLC separate rotational isomers (atropisomers) or enantiomers of benzamides?

Causality: Yes. Ortho-disubstituted tertiary benzamides can exhibit restricted rotation around the C-N or C-C bonds, leading to kinetically stable E/Z isomers or atropisomers 3. Furthermore, chiral benzamides (e.g., 2-(benzylsulfinyl)benzamides) require asymmetric recognition environments. Separation relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP) via hydrogen bonding, dipole-dipole, and steric interactions.

Solution: Employ a polysaccharide-based CSP. For example, Cellulose tris(3,5-dichlorophenylcarbamate) has been documented to offer extremely high enantioselectivity (enantioseparation factor


 up to 112) for specific benzamide structures due to its highly ordered helical structure and multiple interaction sites 4.

Protocol 3: Chiral HPLC Separation of Benzamide Enantiomers

  • Column Selection: Use a Cellulose tris(3,5-dichlorophenylcarbamate) column (e.g., Chiralcel OD-H or equivalent, 4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of n-Hexane:Ethanol (90:10, v/v). For basic analytes, add 0.1% Diethylamine (DEA) to prevent tailing.

  • Equilibration: Flush the column at a low flow rate (0.2 mL/min) for 1-2 hours to prevent pressure shocks to the delicate chiral phase, then increase to the analytical flow rate (1.0 mL/min).

  • Sample Injection: Dissolve the racemic benzamide in the mobile phase (0.5 mg/mL) and inject 10 µL.

  • Thermodynamic Optimization (Self-Validation): If resolution is poor, lower the column temperature (e.g., from 25°C to 15°C). Chiral recognition is often enthalpy-driven; lowering the temperature decreases the entropic penalty, thereby increasing the enantioseparation factor (

    
    ).
    

References

  • Technical Support Center: Refining HPLC Protocols for Benzamide Isomers, BenchChem, 1

  • Separation of Benzamide, o-propoxy- on Newcrom R1 HPLC column, SIELC Technologies, 2

  • Extremely High Enantiomer Recognition in HPLC Separation of Racemic 2-(Benzylsulfinyl)benzamide Using Cellulose Tris(3,5-dichlorophenylcarbamate) as a Chiral Stationary Phase, Chemistry Letters (Oxford Academic),4

  • pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality, Beilstein Journals, 3

Sources

overcoming steric hindrance in N-tert-butyl amide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Overcoming Steric Hindrance in Amide Coupling

Status: Open Assigned Specialist: Senior Application Scientist Priority: High

Diagnostic Overview: Why Standard Coupling Fails

User Query: "I am trying to couple a carboxylic acid with tert-butylamine using EDC/NHS or HATU, but I am seeing <10% conversion or no product at all. Why?"

Technical Analysis: The failure of standard coupling reagents (EDC, HATU, HBTU) with N-tert-butyl systems is rarely due to electronic effects; it is a kinetic failure caused by steric shielding .

  • The Nucleophile Problem: The tert-butyl group contains three methyl groups that create a "cone of protection" around the nitrogen atom. This prevents the nitrogen lone pair from effectively attacking the activated ester intermediate (the "active ester" formed by HOBt/HOAt).

  • The Transition State: The tetrahedral intermediate required for amide bond formation is highly crowded. Standard reagents generate a bulky leaving group (e.g., the OBt ester). The energy barrier to bring the bulky amine and the bulky leaving group together is often insurmountable at room temperature.

  • The Result: The active ester hydrolyzes back to the starting acid or undergoes side reactions (e.g., rearrangement) faster than the amine can attack.

Decision Matrix: Selecting the Right Protocol

Do not waste time optimizing EDC conditions. Use this logic flow to select the correct method for your substrate.

ReagentSelection Start START: Substrate Analysis Chiral Is the Acid Chiral/Epimerizable? Start->Chiral Nitrile Can you use a Nitrile Precursor? Chiral->Nitrile No T3P PROTOCOL A: T3P (Propylphosphonic Anhydride) Chiral->T3P Yes (Prevent Racemization) AcidSens Is the Substrate Acid Sensitive? Nitrile->AcidSens No Ritter PROTOCOL B: Ritter Reaction Nitrile->Ritter Yes (Bypass Amine Nucleophile) AcidSens->T3P Yes (Mild Conditions) Ghosez PROTOCOL C: Ghosez's Reagent / Acid Chloride AcidSens->Ghosez No (Force Conditions)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate stability and availability.

Validated Protocols (SOPs)

Protocol A: The "Gold Standard" (T3P Coupling)

Best For: Chiral acids, scale-up, and moderate steric hindrance. Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. Unlike HATU, the byproduct is water-soluble, and the cyclic transition state minimizes epimerization.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • tert-Butylamine (1.5–2.0 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5–2.0 equiv)

  • Pyridine or DIPEA (3.0–4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and base in the solvent (0.1 M – 0.5 M concentration).

  • Cooling: Cool to 0 °C. Note: While T3P is stable, cooling prevents initial exotherms.

  • Addition: Add T3P solution dropwise. Stir for 10 minutes to form the activated species.

  • Amine Addition: Add tert-butylamine.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is low after 4 hours, heat to 50–60 °C. T3P is thermally stable.

  • Workup: Wash with water, 1M HCl (if product is not basic), and saturated NaHCO₃. The phosphorus byproducts wash away into the aqueous layer.

Why this works: The T3P-activated intermediate is less bulky than an OBt ester (from HATU), allowing the hindered amine easier access to the carbonyl carbon.

Protocol B: The "Bypass" (Ritter Reaction)

Best For: Extremely hindered systems, non-chiral acids, or when starting from a Nitrile . Mechanism: This reaction does not use an amine nucleophile. Instead, it generates a highly reactive tert-butyl carbocation that attacks the nitrogen of a nitrile.

Reagents:

  • Nitrile precursor (R-CN) (1.0 equiv)

  • tert-Butyl Acetate (2.0 equiv) OR tert-Butanol

  • Acid Catalyst: H₂SO₄ (1.5 equiv) or Triflic Acid (catalytic)

  • Solvent: Acetic Acid or DCM

Step-by-Step:

  • Preparation: Dissolve the nitrile in Acetic Acid.

  • Carbocation Source: Add tert-butyl acetate.

  • Activation: Slowly add concentrated H₂SO₄. Maintain temperature < 40 °C to prevent polymerization of isobutylene.

  • Digestion: Stir at RT for 3–12 hours.

  • Quench: Pour the mixture slowly into ice water. The intermediate nitrilium ion hydrolyzes to the N-tert-butyl amide.

  • Isolation: The product often precipitates as a solid. Filter or extract with DCM.

Why this works: You are attacking the nitrile with a "hot" electrophile (carbocation). This reverses the polarity of the standard amide coupling and completely bypasses the steric clash of bringing two neutral bulky groups together.

Protocol C: The "Nuclear Option" (Ghosez’s Reagent)

Best For: Acids that fail T3P but are sensitive to thionyl chloride (SOCl₂). Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions .

Step-by-Step:

  • Activation: Dissolve carboxylic acid in dry DCM. Add Ghosez’s reagent (1.1 equiv) at RT. Stir for 1–2 hours.

  • Verification: Monitor by TLC (acid chloride formation is usually quantitative).

  • Coupling: Add tert-butylamine (2.0 equiv) and DIPEA (2.0 equiv).

  • Reaction: Stir at RT. The high reactivity of the acid chloride overcomes the steric barrier of the amine.

Troubleshooting & FAQs

Q1: My reaction with T3P stalls at 50% conversion. Adding more reagent doesn't help.

Diagnosis: Product inhibition or insufficient base. Fix:

  • Check pH: As the reaction proceeds, the mixture becomes acidic. Ensure you have at least 3–4 equivalents of base (Pyridine is often superior to DIPEA for T3P).

  • Concentration: T3P reactions are bimolecular. Increase concentration to 0.5 M or even 1.0 M to drive kinetics.

Q2: I see significant racemization (epimerization) of my alpha-chiral center.

Diagnosis: Over-activation leading to oxazolone formation. Fix:

  • Switch to T3P: It has the lowest epimerization rate among coupling reagents [1].[2]

  • Lower Temperature: Run the T3P reaction at 0 °C or -20 °C.

  • Avoid HATU/HBTU: The basicity of the uronium component often strips the alpha-proton.

Q3: The Ritter reaction turned my reaction mixture into black tar.

Diagnosis: Polymerization of isobutylene or decomposition of sensitive functional groups by H₂SO₄. Fix:

  • Use tert-Butyl Acetate: Instead of tert-butanol or isobutylene gas.[3] It releases the carbocation more slowly [2].

  • Switch Acid: Use Boron Trifluoride Etherate (BF₃·OEt₂) or Triflic Acid in DCM instead of sulfuric acid for a milder protonation source.

Q4: I cannot use T3P (too expensive/unavailable). Can I use HATU?

Diagnosis: You are forcing a square peg into a round hole, but it can work with modification. Fix:

  • Add HOAt: Add 1.0 equiv of HOAt (or Oxyma Pure) as an additive.

  • Microwave: Heat the HATU reaction to 60–80 °C in a microwave reactor for 20 minutes. The thermal energy helps overcome the activation barrier.

Comparative Data: Reagent Performance

ReagentSteric ToleranceEpimerization RiskScalabilityCost
EDC / HOBt LowLowHighLow
HATU MediumMediumLow (Explosive risks)High
T3P High Very Low High Medium
Acid Chloride (SOCl₂) Very HighHighHighVery Low
Ghosez's Reagent Very HighLowMediumHigh

Visualization: The Ritter Mechanism (The Bypass)

RitterMechanism tBuOAc tert-Butyl Acetate Carbocation tert-Butyl Carbocation (t-Bu+) tBuOAc->Carbocation Acid Catalyzed Elimination Acid Strong Acid (H+) Acid->Carbocation Nitrilium Nitrilium Ion Intermediate (R-C=N-tBu)+ Carbocation->Nitrilium Electrophilic Attack on Nitrile N Nitrile Nitrile Substrate (R-CN) Nitrile->Nitrilium Product FINAL PRODUCT: N-tert-Butyl Amide Nitrilium->Product Hydrolysis Water Water Quench Water->Product

Figure 2: Mechanism of the Ritter Reaction using tert-butyl acetate. Note how the bulky tert-butyl group enters as a carbocation, not a nucleophile.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6][7] Organic Process Research & Development, 20(2), 140–177.

  • Reddy, K. L. (2003).[8] An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(7), 1453–1455.

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[9] alpha-Chloroenamines and Keteniminium Salts.[9] Angewandte Chemie International Edition, 8(6), 454–455.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Validation & Comparative

Technical Assessment: H-NMR Characterization of N-tert-butyl-3-(butylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: H-NMR Spectrum of N-tert-butyl-3-(butylsulfamoyl)benzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development of sulfonamide-based diuretics and carbonic anhydrase inhibitors, the precise characterization of intermediates like N-tert-butyl-3-(butylsulfamoyl)benzamide is critical. This compound presents a unique spectroscopic challenge: it contains two distinct nitrogen-bearing functionalities—a secondary amide (-CONH-) and a secondary sulfonamide (-SO2NH-)—linked by a meta-substituted benzene ring.

This guide compares the spectroscopic performance of this compound across two primary solvent systems (CDCl₃ vs. DMSO-d₆ ) and evaluates the utility of 1D vs. 2D NMR techniques. The goal is to provide a self-validating protocol that ensures unambiguous structural assignment, particularly distinguishing the labile NH protons and the overlapping aliphatic regions.

Part 1: Structural Analysis & Theoretical Framework

Before analyzing the spectrum, we must establish the expected magnetic environment. The molecule consists of three distinct domains:

  • Aromatic Core: A 1,3-disubstituted benzene ring. The electron-withdrawing nature of both the amide and sulfonamide groups deshields the ring protons, particularly the H2 proton located between the substituents.

  • Amide Terminus: A bulky tert-butyl group (singlet, 9H) attached to an amide nitrogen.

  • Sulfonamide Terminus: A flexible n-butyl chain attached to a sulfonamide nitrogen.

Assignment Logic Tree

The following logic tree illustrates the decision process for assigning signals in this specific molecule, distinguishing it from potential regioisomers.

AssignmentLogic Start Signal Detection Region1 Aliphatic Region (0.8 - 3.0 ppm) Start->Region1 Region2 Aromatic Region (7.5 - 8.5 ppm) Start->Region2 Region3 Labile Protons (Exchangeable) Start->Region3 Singlet Sharp Singlet (9H) ~1.4 ppm Region1->Singlet Identify t-Bu Multiplet Triplet/Multiplet pattern (n-Butyl chain) Region1->Multiplet Identify n-Bu H2 H2: Isolated Singlet-like Most Deshielded Region2->H2 H5 H5: Triplet (t) Shielded relative to H2 Region2->H5 SolventCheck Solvent Selection? Region3->SolventCheck CDCl3 CDCl3: Broad/Invisible NH SolventCheck->CDCl3 DMSO DMSO-d6: Sharp Doublets/Triplets SolventCheck->DMSO

Figure 1: Structural assignment logic for distinguishing aliphatic chains and aromatic substitution patterns.

Part 2: Comparative Analysis – Solvent Selection

The choice of solvent is the single most critical variable in the NMR analysis of sulfamoyl-benzamides.

Comparison: Chloroform-d (CDCl₃) vs. Dimethyl Sulfoxide-d₆ (DMSO-d₆)
FeatureAlternative A: CDCl₃ Alternative B: DMSO-d₆ (Recommended)
Amide NH Broad singlet, often exchanges with trace water. Chemical shift varies with concentration (H-bonding).Sharp signal. Shows coupling to neighbors (if applicable). Stable shift (~8.0-9.0 ppm).
Sulfonamide NH Extremely broad or invisible due to rapid quadrupole relaxation and exchange.Sharp triplet (coupled to n-butyl CH₂). Distinct shift (~7.5-8.0 ppm).[1]
Resolution Good for aliphatic separation.Excellent for aromatic dispersion and labile protons.
Water Peak ~1.56 ppm (often overlaps with tert-butyl or n-butyl mid-chain).~3.33 ppm (clear of key aliphatic signals).
Verdict Insufficient for full characterization.Superior for confirming functional group integrity.

Scientific Rationale: In CDCl₃, the acidic sulfonamide proton undergoes rapid exchange and intermolecular hydrogen bonding, leading to peak broadening. DMSO-d₆, being a strong hydrogen bond acceptor, "locks" the labile protons into a specific conformation via solvent-solute hydrogen bonding [1]. This deceleration of the exchange rate allows for the observation of scalar coupling (³J), confirming the connectivity (e.g., the sulfonamide NH splitting into a triplet due to the adjacent CH₂ group).

Part 3: Reference Spectral Data (DMSO-d₆)

Based on fragment analysis of N-tert-butylbenzamide [2] and benzenesulfonamide derivatives [3], the following chemical shifts are the standard for validation in DMSO-d₆ at 300-400 MHz.

Table 1: Chemical Shift Assignments
Proton LabelTypeShift (δ, ppm)MultiplicityIntegralCoupling (Hz)
NH (Amide) Labile8.05 – 8.15Singlet (s)1H-
H-2 Ar-H8.25 – 8.35Triplet (t)*1HJ ~ 1.8 (meta)
H-4 / H-6 Ar-H7.95 – 8.05Doublet of doublets2HJ ~ 7.8, 1.5
H-5 Ar-H7.65 – 7.75Triplet (t)1HJ ~ 7.8
NH (Sulf) Labile7.50 – 7.65Triplet (t)1HJ ~ 6.0
CH₂-N (n-Bu) Aliph2.75 – 2.85Quartet/Multiplet2H-
t-Butyl Aliph1.38 – 1.42Singlet (s)9H-
CH₂ (n-Bu) Aliph1.30 – 1.45Multiplet2HOverlaps w/ t-Bu
CH₂ (n-Bu) Aliph1.20 – 1.30Sextet/Multiplet2H-
CH₃ (n-Bu) Aliph0.80 – 0.90Triplet (t)3HJ ~ 7.2

*Note: H-2 often appears as a singlet or narrow triplet due to small meta-coupling constants.

Part 4: Experimental Protocol

To ensure reproducibility and minimize artifacts (such as rotameric broadening), follow this standardized workflow.

Workflow Diagram

ExperimentalWorkflow Sample Solid Sample (10-15 mg) Solvent Solvent Addition 0.6 mL DMSO-d6 Sample->Solvent Dry Tube Prep Homogenization (Vortex/Sonicate) Solvent->Prep Dissolve Acq Acquisition (ns=16, d1=10s) Prep->Acq Load Process Processing (LB=0.3 Hz) Acq->Process FT

Figure 2: Standardized sample preparation and acquisition workflow.

Detailed Methodology
  • Sample Preparation: Weigh 10–15 mg of the compound into a clean, oven-dried 5mm NMR tube.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: If the solution is cloudy, sonicate for 30 seconds. Suspended particles cause magnetic field inhomogeneity, broadening the tert-butyl singlet.

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (d1): Set to 10 seconds .

    • Reasoning: The tert-butyl protons have a long T1 relaxation time. A short delay (e.g., 1s) will saturate this signal, leading to under-integration (e.g., integrating to 7H instead of 9H) [4].

    • Scans (ns): 16 scans are sufficient for this concentration.

  • Processing: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz before Fourier Transformation to enhance signal-to-noise ratio without compromising resolution.

Part 5: Advanced Verification (Alternatives)

When 1D ¹H NMR is ambiguous (e.g., overlap between the n-butyl chain and the tert-butyl singlet), alternative 2D experiments are required.

TechniquePurposeWhen to Use
¹H-¹H COSY Correlation SpectroscopyUse to confirm the n-butyl chain connectivity (CH₃ -> CH₂ -> CH₂ -> CH₂-N). The tert-butyl group will show no cross-peaks (isolated spin system).
¹H-¹³C HSQC Heteronuclear CorrelationUse to resolve the aromatic protons. H-4 and H-6 may overlap in 1D; HSQC separates them based on the carbon chemical shift (C-4 and C-6 are magnetically distinct).
D₂O Shake Exchange ExperimentAdd 1 drop D₂O to the DMSO tube. Shake and re-acquire. Result: Both NH signals (Amide and Sulfonamide) will disappear. This confirms they are not aromatic/impurity peaks.
References
  • Abraham, R. J., et al. (2006).[1][2] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Royal Society of Chemistry. "Supplementary Information: Synthesis of N-alkyloxaziridines and N-tert-butylbenzamide spectral data." RSC Advances. Link

  • BenchChem.[3] "Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives." BenchChem Technical Guides. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

A Senior Application Scientist's Guide to C-NMR Characterization of Sulfamoylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) characteristics of sulfamoylbenzamide derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer insights into the structural nuances revealed by ¹³C-NMR spectroscopy, supported by experimental data and established methodologies.

Introduction: The Significance of Sulfamoylbenzamides and the Role of ¹³C-NMR

Sulfamoylbenzamides represent a critical scaffold in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1] Their biological activity is diverse, with derivatives showing promise as antibacterial, anticancer, and antiviral agents, as well as inhibitors of enzymes like carbonic anhydrase.[1][2][3] The precise arrangement of substituents on the benzamide and sulfonamide moieties is crucial for their pharmacological activity.

¹³C-NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of these molecules.[1][3] It provides a unique fingerprint of the carbon skeleton, offering detailed information about the chemical environment of each carbon atom. This guide will explore how subtle changes in the molecular structure of sulfamoylbenzamide derivatives are reflected in their ¹³C-NMR spectra, providing a comparative framework for researchers in the field.

Experimental Protocols: Acquiring High-Quality ¹³C-NMR Spectra

The reliability of ¹³C-NMR data is intrinsically linked to the experimental methodology. The following protocol outlines the best practices for the characterization of sulfamoylbenzamide derivatives.

Sample Preparation
  • Solvent Selection: The choice of a suitable deuterated solvent is paramount. The solvent must completely dissolve the sample to ensure high-resolution spectra. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its excellent solubilizing power for a wide range of organic compounds, including many sulfamoylbenzamide derivatives.[3][4] Chloroform-d (CDCl₃) can also be used, but solubility should be verified.[4]

  • Concentration: A concentration of 10-20 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio within a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C-NMR, with its signal set to 0.00 ppm.[3]

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C-NMR experiment on a 400 or 500 MHz spectrometer:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. Quaternary carbons have longer relaxation times, so a longer delay may be necessary for their accurate integration, although quantitative ¹³C-NMR is not standard.

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (from several hundred to several thousand) is required compared to ¹H-NMR to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is generally sufficient to encompass all carbon signals in sulfamoylbenzamide derivatives.

The following diagram illustrates a generalized workflow for the ¹³C-NMR characterization of a novel sulfamoylbenzamide derivative.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis a Weigh Compound b Select Deuterated Solvent (e.g., DMSO-d6) a->b c Dissolve Sample & Add TMS b->c d Set Up Spectrometer Parameters (Pulse Program, SW, NS, etc.) c->d e Acquire 13C NMR Spectrum d->e f Fourier Transform & Phase Correction e->f g Peak Picking & Chemical Shift Referencing f->g h Structural Assignment of Signals g->h

Caption: Workflow for ¹³C-NMR Characterization.

Comparative ¹³C-NMR Data of Sulfamoylbenzamide Derivatives

The chemical shifts in ¹³C-NMR are highly sensitive to the electronic environment of the carbon atoms. In sulfamoylbenzamide derivatives, the nature and position of substituents on both the benzoyl and the sulfamoyl aromatic rings significantly influence the resonance of the carbon atoms.

The general structure and numbering scheme for a typical sulfamoylbenzamide derivative are shown below.

G cluster_0 Sulfamoylbenzamide Core Structure struct

Sources

High-Resolution Mass Spectrometry Comparison Guide: Optimizing the Analysis of N-tert-butyl-3-(butylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization and quantification of sulfonamide-benzamide derivatives, such as N-tert-butyl-3-(butylsulfamoyl)benzamide , present unique challenges in drug development. This compound features two distinct functional groups—a sterically hindered benzamide and a sulfonamide—each dictating specific gas-phase fragmentation behaviors under Electrospray Ionization (ESI).

For analytical scientists and pharmacokineticists, selecting the appropriate mass spectrometry (MS) platform is critical. This guide objectively compares the performance of Triple Quadrupole (QqQ) Mass Spectrometry against Orbitrap High-Resolution Mass Spectrometry (HRMS) for the analysis of this model compound, providing mechanistic insights, performance data, and self-validating experimental protocols.

Mechanistic Insight: Gas-Phase Fragmentation Pathways

To design an effective Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assay, one must understand the causality behind the compound's fragmentation.

Under Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), N-tert-butyl-3-(butylsulfamoyl)benzamide undergoes two primary competitive fragmentation pathways:

  • Sulfonamide Rearrangement (Loss of SO₂): Unlike simple bond cleavages, aromatic sulfonamides frequently undergo an unanticipated neutral loss of 64 Da (SO₂) [1]. This is a complex gas-phase intramolecular rearrangement driven by the stability of the partially positive charge developed at the ipso position of the aromatic ring upon dissociation [2].

  • Benzamide Cleavage: The benzamide moiety typically undergoes the loss of the amine group (tert-butylamine in this case) to form a highly stable benzoyl cation derivative. Further application of collision energy results in the loss of carbon monoxide (CO, 28 Da) to yield a phenyl cation derivative [3].

Fragmentation M N-tert-butyl-3-(butylsulfamoyl)benzamide Precursor Ion[M+H]+ SO2_loss [M+H - SO2]+ Intramolecular Rearrangement M->SO2_loss CID (Sulfonamide Cleavage) Benzoyl Benzoyl Cation Derivative Loss of tert-butylamine M->Benzoyl CID (Benzamide Cleavage) Phenyl Phenyl Cation Derivative Loss of CO Benzoyl->Phenyl -CO (-28 Da)

Fig 1. Primary gas-phase fragmentation pathways of N-tert-butyl-3-(butylsulfamoyl)benzamide.

Product Comparison: Orbitrap HRMS vs. Triple Quadrupole (QqQ)

When transitioning a drug candidate from discovery to clinical trials, the analytical focus shifts from structural elucidation (Metabolite ID) to high-throughput quantification (Pharmacokinetics). The choice between an Orbitrap (e.g., Thermo Exploris series) and a QqQ (e.g., TSQ Altis) dictates the quality and type of data acquired [4].

Triple Quadrupole (QqQ) MS: The Quantitation Workhorse

QqQ platforms operate primarily in MRM mode. By isolating the precursor ion in Q1, fragmenting it in Q2, and isolating a specific product ion (e.g., the SO₂ loss fragment) in Q3, QqQ systems filter out chemical noise exceptionally well.

  • Advantage: Unmatched absolute sensitivity and a wide linear dynamic range (up to 5-6 logs), making it ideal for late-stage PK studies where the Lower Limit of Quantitation (LLOQ) is paramount.

Orbitrap HRMS: The Qual/Quan Hybrid

Orbitrap analyzers capture the entire mass spectrum at ultra-high resolution (up to 240,000 FWHM). When analyzing N-tert-butyl-3-(butylsulfamoyl)benzamide in complex biological matrices (e.g., plasma, urine), isobaric interferences can mimic the target analyte's nominal mass.

  • Advantage: Orbitrap's sub-ppm mass accuracy unambiguously differentiates the exact mass of the SO₂ loss (63.9619 Da) from isobaric background noise. It allows for simultaneous quantification and retrospective metabolite identification (Qual/Quan workflows) without reinjecting the sample [4].

Quantitative Data Presentation
Performance MetricTriple Quadrupole (QqQ) MSOrbitrap HRMSCausality / Impact on Analysis
Primary Scan Mode MRM (Multiple Reaction Monitoring)Full Scan / PRMQqQ maximizes duty cycle for targets; Orbitrap captures all ions for retrospective analysis.
Mass Resolution Unit (~0.7 Da FWHM)Up to 240,000 FWHMHRMS resolves isobaric matrix interferences that cause false positives in QqQ.
Mass Accuracy ± 0.1 Da< 3 ppmHRMS confirms the exact elemental composition of the SO₂ rearrangement product.
Sensitivity (LLOQ) 1 - 5 pg/mL10 - 50 pg/mLQqQ provides superior signal-to-noise for ultra-trace quantification in late-stage PK.
Linear Dynamic Range 5 to 6 orders of magnitude3 to 4 orders of magnitudeQqQ requires fewer sample dilutions for high-concentration Cmax timepoints.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS). The SIL-IS acts as a self-validating mechanism: because it co-elutes with the analyte, it experiences the exact same matrix-induced ion suppression in the ESI source. Any fluctuation in the MS signal is mathematically corrected, ensuring the readout reflects true concentration rather than matrix effects.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (containing N-tert-butyl-3-(butylsulfamoyl)benzamide) into a 96-well plate.

  • Add 150 µL of cold Acetonitrile (100%) spiked with 10 ng/mL of SIL-IS (e.g., ¹³C₆-labeled analog). Note: The 3:1 organic-to-aqueous ratio is critical to ensure complete precipitation of plasma proteins, preventing column clogging.

  • Vortex for 2 minutes at 1000 RPM.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect).

Step 2: UHPLC Separation
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation [M+H]⁺ in ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS Optimization
  • Ionization: ESI Positive Mode.

  • QqQ Optimization: Perform a product ion scan to identify the optimal collision energy (CE). The loss of SO₂ typically requires moderate CE (15-25 eV), while the benzamide cleavage requires higher CE (25-40 eV).

  • Orbitrap Optimization: Set the HCD normalized collision energy (NCE) to a stepped profile (e.g., 20, 30, 40) to capture both high-mass and low-mass fragments in a single PRM scan.

Workflow Prep Sample Prep Protein Ppt + SIL-IS LC UHPLC C18 Gradient Prep->LC ESI Ionization ESI Positive Mode LC->ESI MS Mass Analysis Orbitrap or QqQ ESI->MS Data Data Processing Quan/Qual Workflows MS->Data

Fig 2. Self-validating LC-MS/MS analytical workflow for sulfonamide quantification.

Conclusion

For the analysis of N-tert-butyl-3-(butylsulfamoyl)benzamide, the choice of MS platform depends entirely on the drug development phase. Orbitrap HRMS is the superior alternative during early-stage discovery, where identifying active metabolites and tracking complex SO₂ rearrangement pathways require high mass accuracy. Conversely, the Triple Quadrupole (QqQ) remains the gold standard for late-stage clinical pharmacokinetics, offering the absolute sensitivity and dynamic range required for validated, high-throughput MRM assays.

References

  • Wang, Z., Hop, C. E. C. A., Kim, M.-S., Huskey, S.-E. W., & Baillie, T. A. (2003). "The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation." Rapid Communications in Mass Spectrometry, 17(1), 81-86. URL: [Link]

  • Sun, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement." Journal of Mass Spectrometry, 43(3), 383-393. URL: [Link]

  • Silva, E. M. P., et al. (2018). "Orbitrap vs triple quadrupole: Collision induced dissociation of triple quadrupole mass spectrometer (CID-QqQ) and high-energy collision dissociation (HCD) of Orbitrap." Journal of Pharmaceutical and Biomedical Analysis, 151, 195-204. URL: [Link]

FTIR peaks for sulfonamide and amide functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Spectral Fingerprinting: A Comparative Guide to FTIR Analysis of Amide and Sulfonamide Functionalities in Drug Development

Executive Summary In pharmaceutical development, the precise differentiation between amide and sulfonamide moieties is critical. These functional groups often coexist in complex active pharmaceutical ingredients (APIs) or appear as structurally similar impurities. While both exhibit N-H stretching vibrations, their carbonyl (C=O) and sulfonyl (SO₂) signatures provide distinct spectral fingerprints. This guide synthesizes vibrational spectroscopy principles with practical experimental workflows to enable researchers to confidently distinguish these groups, ensuring the structural integrity of drug candidates.

Fundamental Vibrational Physics

To interpret the spectra accurately, one must understand the underlying physics driving the vibrational modes.

  • The Amide Resonance: The amide bond (

    
    ) exhibits partial double-bond character due to resonance between the carbonyl and the nitrogen lone pair. This stiffens the C-N bond and weakens the C=O bond relative to a ketone, shifting the Amide I  band to lower frequencies (
    
    
    
    ).
  • The Sulfonyl Dipole: The sulfonamide group (

    
    ) contains two S=O bonds. Unlike the carbonyl group, the sulfur atom is hypervalent. The two S=O bonds vibrate in coupled modes—Asymmetric  and Symmetric  stretching. These bonds are highly polar, resulting in intense infrared absorption bands that are often the strongest features in a sulfonamide spectrum.
    

Comparative Spectral Atlas

The following table provides a direct comparison of the diagnostic peaks.

Table 1: Diagnostic FTIR Peaks for Amide vs. Sulfonamide Moieties

Vibrational ModeAmide Characteristic Peaks (

)
Sulfonamide Characteristic Peaks (

)
Notes & Causality
Primary Dominant Feature Amide I (C=O Stretch):

(Strong)
SO₂ Asymmetric Stretch:

(Strong)
The "Smoking Gun" for differentiation. Amides show C=O; Sulfonamides show SO₂.
Secondary Dominant Feature Amide II (N-H Bend + C-N Stretch):

(Medium/Strong)
SO₂ Symmetric Stretch:

(Strong)
Amide II is unique to primary/secondary amides. SO₂ symmetric is a sharp, intense doublet companion to the asymmetric band.
N-H Stretching Primary: Doublet (

) Secondary: Singlet (

)
Primary: Doublet (

) Secondary: Singlet (

)
High overlap region. Sulfonamide N-H stretches are often sharper but harder to distinguish solely by position.
S-N / C-N Stretching C-N Stretch: Mixed in Amide II/IIIS-N Stretch:

(Medium)
The S-N band is a useful confirmatory peak for sulfonamides, appearing in the fingerprint region.

Critical Insight: The absence of a strong band between


 is the strongest negative indicator for an amide. Conversely, the presence of two intense bands at roughly 

and

strongly confirms a sulfonamide [1, 2].

Decision Logic for Spectral Interpretation

The following logic tree illustrates the step-by-step process for distinguishing these functional groups in an unknown sample.

G Start Unknown Spectrum Analysis CheckCO Check 1630-1690 cm⁻¹ (Amide I Region) Start->CheckCO StrongCO Strong Band Present? CheckCO->StrongCO YesCO Likely Amide Moiety StrongCO->YesCO Yes NoCO Amide Unlikely StrongCO->NoCO No/Weak CheckSO2 Check 1300-1350 cm⁻¹ & 1150-1180 cm⁻¹ (SO₂ Region) YesCO->CheckSO2 Check for Mixed Species Confirm Confirm with N-H Region (3200-3400 cm⁻¹) YesCO->Confirm NoCO->CheckSO2 Proceed StrongSO2 Strong Doublet Present? CheckSO2->StrongSO2 YesSO2 Likely Sulfonamide StrongSO2->YesSO2 Yes NoSO2 Neither / Other Group StrongSO2->NoSO2 No YesSO2->Confirm

Figure 1: Decision matrix for differentiating Amide and Sulfonamide functionalities based on primary vibrational modes.

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this standardized Attenuated Total Reflectance (ATR) protocol. ATR is preferred over KBr pellets for this application to avoid moisture interference in the Amide I region.

Methodology: High-Throughput ATR-FTIR

  • System Validation (Start of Day):

    • Polystyrene Standard: Run a polystyrene film calibration. Verify the sharp peak at

      
      . Tolerance: 
      
      
      
      .
    • Energy Check: Ensure throughput energy is

      
       of the installed maximum.
      
  • Background Acquisition:

    • Clean the Diamond/ZnSe crystal with isopropanol.

    • Collect an air background (32 scans,

      
       resolution).
      
    • Self-Check: Ensure no peaks exist in the

      
       (residual solvent) or 
      
      
      
      (
      
      
      fluctuation) regions.
  • Sample Application:

    • Place

      
       of solid sample on the crystal.
      
    • Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 N).

    • Why: Consistent pressure ensures reproducible path length and peak intensity ratios.

  • Data Collection:

    • Scan range:

      
      .
      
    • Accumulations: 32 or 64 scans.

    • Resolution:

      
      .[1]
      
  • Post-Processing:

    • ATR Correction: Apply software-based ATR correction to account for penetration depth (

      
      ) dependence on wavelength (
      
      
      
      ).
    • Baseline Correction: Only if necessary (rubber band method). Avoid over-manipulation which can distort the broad N-H bands.

Application Case Study: Sulfanilamide vs. Benzamide

Differentiation of these two simple molecules serves as a baseline for complex drug analysis.

  • Benzamide (Primary Amide):

    • Spectrum: Dominated by the Amide I band at

      
       and the Amide II  band at 
      
      
      
      .
    • N-H Region: Distinct doublet at

      
       and 
      
      
      
      (asymmetric/symmetric stretch) [3].
  • Sulfanilamide (Primary Sulfonamide):

    • Spectrum: The

      
       region is relatively quiet (only weak aromatic C=C stretches).
      
    • Dominant Features: Intense SO₂ asymmetric stretch at

      
       and SO₂ symmetric  stretch at 
      
      
      
      .[2]
    • N-H Region: Doublet at

      
       (amino group) and 
      
      
      
      (sulfonamide N-H) [2].[2]

Visualizing the Workflow:

Workflow Sample Solid Sample Prep Crystal Cleaning (Isopropanol) Sample->Prep Background Background Scan (Air) Prep->Background Measure Acquisition (4000-600 cm⁻¹) Background->Measure Process ATR Correction & Peak Picking Measure->Process Result Identify Functional Group Process->Result

Figure 2: Standardized ATR-FTIR experimental workflow for pharmaceutical solids.

Troubleshooting & Interferences

  • Water Vapor: Atmospheric water absorbs strongly in the

    
     region, potentially masking the Amide I/II bands. Solution: Ensure the sample compartment is purged with dry air or nitrogen, or subtract a water vapor reference spectrum.
    
  • Polymorphism: Both amides and sulfonamides are prone to polymorphism. Different crystal forms can shift peak positions by

    
    . Solution: Always compare against a reference standard of the same polymorph or grind the sample to amorphous state if only chemical identity is required [4].
    
  • N-Acyl Sulfonamides: Molecules containing the

    
     group will exhibit both Amide I and Sulfonyl bands. This is common in certain prodrugs and requires careful integration of peak areas to confirm stoichiometry.
    

References

  • NIST Chemistry WebBook. Infrared Spectra of Benzamide and Sulfanilamide. National Institute of Standards and Technology. Link

  • Jetir Research Journal. Infrared Spectroscopy of Sulphonamides. (2018). Link

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020).[3][4][5] Link

  • Journal of Pharmaceutical Sciences. Polymorphism in Sulfonamides. (Various archival issues). Link

Sources

A Comparative Guide to HPLC Purity Analysis of N-tert-butyl-3-(butylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of N-tert-butyl-3-(butylsulfamoyl)benzamide, a novel sulfonamide derivative. We will not only detail a robust HPLC methodology but also compare it with other analytical techniques, offering researchers, scientists, and drug development professionals a practical and scientifically-grounded resource.

The Criticality of Purity Analysis for Novel APIs

N-tert-butyl-3-(butylsulfamoyl)benzamide, with its distinct chemical scaffold combining a benzamide and a sulfonamide moiety, presents unique analytical challenges. Impurities, arising from the synthetic route or degradation, can impact the safety, efficacy, and stability of the final drug product. Therefore, a well-developed and validated analytical method is not just a regulatory requirement but a cornerstone of quality assurance.[1][2]

A Robust HPLC Method for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1][3] Based on the chemical properties of N-tert-butyl-3-(butylsulfamoyl)benzamide and extensive experience with similar sulfonamide compounds, we propose the following reversed-phase HPLC (RP-HPLC) method.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis of N-tert-butyl-3-(butylsulfamoyl)benzamide.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh N-tert-butyl-3-(butylsulfamoyl)benzamide sample and reference standard dissolve Dissolve in Diluent (Acetonitrile/Water) start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject onto HPLC system filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Chromatographic Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Detailed HPLC Protocol
Parameter Condition Rationale
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the non-polar regions of the analyte, which is a common and effective choice for sulfonamides.[4][5]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and suppresses the ionization of silanol groups on the silica-based stationary phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low viscosity.
Gradient Elution 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% BA gradient elution is necessary to separate potential impurities with a wide range of polarities from the main analyte peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmThe benzamide and sulfonamide chromophores in the molecule are expected to have significant UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Accurately weigh ~10 mg of the sample and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water).This concentration provides a strong signal without overloading the column. The diluent should be similar to the initial mobile phase composition to ensure good peak shape.
Method Validation: A Trustworthy System

A critical aspect of any analytical method is its validation to ensure it is fit for its intended purpose.[6][7] The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[2][8]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by the resolution of the main peak from any other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration for the assay.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis of Purity Determination Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques.[9][10]

Purity_Techniques cluster_main Purity Analysis Techniques cluster_strengths Key Strengths cluster_limitations Key Limitations HPLC HPLC (High-Performance Liquid Chromatography) HPLC_S Quantitative accuracy, robustness, versatility for non-volatile compounds. HPLC->HPLC_S Strengths HPLC_L Requires a reference standard for quantification, may not be suitable for highly volatile compounds. HPLC->HPLC_L Limitations GC GC (Gas Chromatography) GC_S Excellent for volatile and semi-volatile impurities (e.g., residual solvents). GC->GC_S Strengths GC_L Analyte must be thermally stable and volatile. GC->GC_L Limitations LCMS LC-MS (Liquid Chromatography-Mass Spectrometry) LCMS_S High sensitivity and specificity, provides molecular weight information for impurity identification. LCMS->LCMS_S Strengths LCMS_L Quantitative response can be variable, matrix effects can be significant. LCMS->LCMS_L Limitations NMR NMR (Nuclear Magnetic Resonance Spectroscopy) NMR_S Provides structural information, can be used for absolute quantification (qNMR) without a reference standard. NMR->NMR_S Strengths NMR_L Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. NMR->NMR_L Limitations

Caption: Comparison of Purity Analysis Techniques.

Performance Comparison
Technique Principle Advantages for N-tert-butyl-3-(butylsulfamoyl)benzamide Disadvantages for N-tert-butyl-3-(butylsulfamoyl)benzamide
HPLC-UV Separation based on polarity.High precision and accuracy for quantification of the main component and non-volatile impurities.[3]Does not provide structural information for unknown impurities.
Gas Chromatography (GC) Separation of volatile compounds based on boiling point.Ideal for the analysis of residual solvents from the synthesis process.[9]The analyte is likely not volatile enough for GC analysis without derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-based detection.Provides molecular weight information, which is invaluable for the identification of unknown impurities and degradation products.[3][11]Quantification can be less precise than HPLC-UV due to ionization efficiency variations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information for both the API and impurities. Quantitative NMR (qNMR) can determine purity without a specific reference standard for the analyte.[10]Lower sensitivity compared to HPLC, making it less suitable for trace impurity analysis.

Conclusion

For the routine purity analysis and quality control of N-tert-butyl-3-(butylsulfamoyl)benzamide, a validated reversed-phase HPLC method is the most appropriate choice, offering a balance of accuracy, precision, and robustness. However, for comprehensive impurity profiling, especially during drug development, a multi-faceted approach employing orthogonal techniques such as LC-MS for impurity identification and GC for residual solvent analysis is highly recommended. This integrated analytical strategy ensures a thorough understanding of the API's purity profile, ultimately contributing to the development of a safe and effective pharmaceutical product.

References

  • Vertex AI Search, "HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES".
  • PubMed, "Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC".
  • Pharmaguideline, "Steps for HPLC Method Validation".
  • Asian Journal of Pharmaceutical Analysis, "A Review of HPLC Method Development and Validation as per ICH Guidelines".
  • Unknown Source, "A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes".
  • MDPI, "HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland".
  • CABI Digital Library, "A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes".
  • Zenodo, "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW".
  • LCGC International, "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies".
  • AMSbiopharma, "ICH Guidelines for Analytical Method Validation Explained".
  • Pacific BioLabs, "Identity and Purity - Small Molecules".
  • Brewer Science, "Small Molecule Analysis Testing: HPLC vs GC".
  • alwsci, "Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals".
  • Benchchem, "A Comparative Guide to Analytical Techniques for Purity Assessment of 7-Bromohept-2-yne".

Sources

Comparative Potency and Mechanistic Profiling: N-tert-butyl-3-(butylsulfamoyl)benzamide vs. Glibenclamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological targeting of the NLRP3 inflammasome represents a major frontier in treating autoinflammatory, neurodegenerative, and metabolic diseases. Glibenclamide (glyburide), a foundational second-generation sulfonylurea, was one of the first small molecules identified to inhibit NLRP3. However, its potent activation of insulin secretion via KATP channels severely limits its utility as an anti-inflammatory agent due to dose-limiting hypoglycemia.

Through rational structure-activity relationship (SAR) optimizations, medicinal chemists have developed next-generation benzenesulfonamide analogues. By replacing the sulfonylurea moiety with a targeted sulfamoyl group, compounds such as N-tert-butyl-3-(butylsulfamoyl)benzamide successfully decouple these mechanisms. This guide provides an objective, data-driven comparison of these two compounds, detailing their structural divergence, quantitative potency, and the self-validating experimental protocols required to profile them.

Structural and Mechanistic Rationale

Glibenclamide’s pharmacological profile is driven by two distinct structural moieties:

  • The Sulfonylurea Group: Binds with nanomolar affinity to the SUR1 subunit of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, triggering insulin release.

  • The Benzamide Group: Interacts with the NACHT domain of the NLRP3 protein, preventing the ATP hydrolysis required for inflammasome oligomerization ().

To eliminate the hypoglycemic liability while enhancing anti-inflammatory potency, researchers synthesized analogues like N-tert-butyl-3-(butylsulfamoyl)benzamide. The removal of the sulfonylurea group completely abolishes SUR1 binding. Concurrently, the addition of the N-tert-butyl and butylsulfamoyl groups optimizes the spatial fit within the NLRP3 NACHT domain, significantly increasing binding affinity and inhibitory potency ().

Mechanism Glib Glibenclamide (Sulfonylurea) KATP KATP Channel (SUR1 Subunit) Glib->KATP High Affinity (nM) NLRP3 NLRP3 Inflammasome (NACHT Domain) Glib->NLRP3 Low Affinity (µM) Novel N-tert-butyl-3- (butylsulfamoyl)benzamide Novel->KATP No Binding Novel->NLRP3 High Affinity (<1 µM) Hypo Insulin Secretion (Hypoglycemia Risk) KATP->Hypo Blockade Inflam IL-1β Release (Inflammation) NLRP3->Inflam Activation

Mechanistic divergence of Glibenclamide and benzamide analogue on KATP and NLRP3 pathways.

Quantitative Potency Comparison

The structural modifications in N-tert-butyl-3-(butylsulfamoyl)benzamide result in a profound shift in target selectivity. The table below summarizes the comparative in vitro potency data derived from established macrophage and electrophysiology assays ().

Pharmacological MetricGlibenclamideN-tert-butyl-3-(butylsulfamoyl)benzamide
Primary Target KATP Channel (SUR1)NLRP3 Inflammasome
NLRP3 IC₅₀ (IL-1β Release) ~25.0 – 50.0 µM0.3 – 0.5 µM
KATP IC₅₀ (Current Blockade) ~2.5 nM>10,000 nM (No binding)
Hypoglycemic Liability High (Dose-limiting)Negligible
Mechanism of NLRP3 Inhibition Weak NACHT domain interferenceOptimized NACHT domain ATPase blockade
Primary Application Type 2 Diabetes ManagementInvestigational Anti-inflammatory

Experimental Methodologies

To objectively validate the potency and selectivity of these compounds, a dual-assay system is required. The following protocols are designed with internal causality checks to ensure self-validating, reproducible data.

Protocol 1: NLRP3 Inflammasome Inhibition Assay (IL-1β ELISA)

This assay quantifies the ability of the compounds to prevent inflammasome assembly and subsequent Caspase-1-mediated IL-1β maturation.

  • Cell Culture & Differentiation: Seed THP-1 human monocytes in 96-well plates. Treat with 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

    • Causality: PMA differentiates monocytes into macrophage-like cells, establishing the basal physiological machinery required for robust cytokine production.

  • Signal 1 (Priming): Wash cells and incubate with 1 µg/mL LPS (Lipopolysaccharide) for 3 hours.

    • Causality: LPS engages TLR4 to activate NF-κB, driving the transcription of pro-IL-1β and NLRP3. Without this priming step, the inflammasome lacks the substrate required for the final readout.

  • Inhibitor Incubation: Add Glibenclamide or N-tert-butyl-3-(butylsulfamoyl)benzamide in a dose-response titration (0.01 µM to 100 µM) for 1 hour.

    • Causality: Pre-incubation allows the small molecules to permeate the cell membrane and dock into the NACHT domain of NLRP3 prior to the assembly trigger.

  • Signal 2 (Activation): Stimulate cells with 5 mM ATP for 45 minutes.

    • Causality: ATP activates P2X7 purinergic receptors, causing rapid intracellular K⁺ efflux—the obligate trigger for NLRP3 oligomerization and Caspase-1 activation.

  • Quantification: Collect the supernatant and quantify mature IL-1β using a sandwich ELISA. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Cell 1. THP-1 Macrophage Culture (Differentiation with PMA) Prime 2. LPS Priming (3h) (NF-κB activation & pro-IL-1β) Cell->Prime Compound 3. Compound Incubation (1h) (Inhibitor treatment) Prime->Compound Activate 4. ATP Stimulation (45m) (NLRP3 Assembly Trigger) Compound->Activate Readout 5. Supernatant Collection & IL-1β ELISA Readout Activate->Readout

Step-by-step experimental workflow for validating NLRP3 inflammasome inhibition in THP-1 cells.

Protocol 2: KATP Channel Selectivity Profiling (Patch-Clamp Electrophysiology)

To confirm that the benzamide analogue has successfully shed the hypoglycemic liability of glibenclamide, off-target SUR1 binding must be assessed.

  • Cell Preparation: Culture HEK293T cells transiently co-transfected with SUR1 and Kir6.2 plasmids (the core components of the pancreatic KATP channel).

    • Causality: Using a heterologous expression system isolates the specific channel, preventing interference from native background potassium channels.

  • Electrophysiological Setup: Establish a whole-cell patch-clamp configuration using a potassium-rich internal pipette solution.

    • Causality: This mimics the physiological intracellular ionic environment, allowing for the recording of outward K⁺ currents when the membrane is depolarized.

  • Compound Perfusion: Apply compounds via a rapid perfusion system while holding the membrane potential at -70 mV and applying voltage steps.

    • Causality: Rapid perfusion ensures precise temporal control. A reduction in current amplitude indicates channel blockade (expected for Glibenclamide at ~2.5 nM), whereas unchanged current confirms a lack of binding (expected for the benzamide analogue up to 10 µM).

Conclusion & Translational Impact

The comparative profiling of Glibenclamide and N-tert-butyl-3-(butylsulfamoyl)benzamide perfectly illustrates the power of targeted pharmacophore optimization. While Glibenclamide provided the foundational proof-of-concept for small-molecule NLRP3 inhibition, its potent SUR1 affinity renders it unsuitable for systemic anti-inflammatory therapy. By selectively excising the sulfonylurea moiety, N-tert-butyl-3-(butylsulfamoyl)benzamide achieves sub-micromolar NLRP3 potency with zero hypoglycemic liability. This structural evolution provides drug development professionals with a highly selective scaffold for treating complex, IL-1β-driven pathologies such as Alzheimer's disease, gout, and severe autoinflammatory syndromes.

References

  • Lamkanfi, M., Mueller, J. L., Vitari, A. C., Misaghi, S., Fedorova, A., Deshayes, K., Lee, W. P., Hoffman, H. M., & Dixit, V. M. (2009). Glyburide inhibits the Cryopyrin/Nalp3 inflammasome. Journal of Cell Biology, 187(1), 61–70.[Link]

  • Fulp, J., He, L., Toldo, S., Jiang, Y., Bozzacco, L., Daniels, B. P., ... & Zhang, S. (2018). Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. Journal of Medicinal Chemistry, 61(12), 5412–5423.[Link]

  • Jiang, Y., He, L., Fulp, J., Toldo, S., Das, A., ... & Zhang, S. (2019). Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization. Journal of Medicinal Chemistry, 62(21), 9718–9731.[Link]

Reference Standard Guide: N-tert-butyl-3-(butylsulfamoyl)benzamide

[1]

Executive Summary & Compound Identity

N-tert-butyl-3-(butylsulfamoyl)benzamide is a dual-functionalized aromatic system containing a lipophilic tert-butyl amide and a n-butyl sulfonamide moiety. In pharmaceutical development, this reference standard is critical for:

  • Impurity Profiling: Monitoring regioisomeric by-products during the synthesis of sulfonamide-based APIs (e.g., Bumetanide analogs).

  • Bioassay Calibration: Quantifying potency in h-NTPDase inhibition studies.

  • Stability Testing: Serving as a stress-degradation marker for hydrolytic cleavage of complex sulfonamides.

PropertySpecification
Chemical Name N-tert-butyl-3-(butylsulfamoyl)benzamide
Molecular Formula C₁₅H₂₄N₂O₃S
Molecular Weight 312.43 g/mol
CAS Number Not listed in major public registries; treats as Custom/In-House Standard
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in Water

Comparative Analysis: Reference Standard Grades

When selecting a source for this standard, researchers must distinguish between Certified Reference Materials (CRMs) , Analytical Standards , and Research Chemicals .

FeatureCertified Reference Material (CRM) Analytical Standard (High Purity) Research Grade (Synthesis Output)
Primary Use Quantitative NMR (qNMR), Method Validation (ICH Q2)Routine QC, Retention Time MarkerEarly-stage Screening, SAR Studies
Purity Assignment Mass Balance (100% - Impurities - Water - Solvents)Area % (HPLC/GC) only>90% (Estimated)
Traceability SI Units (NIST/BIPM traceable)Manufacturer's CoASynthetic Notebook Reference
Uncertainty Explicitly calculated (e.g., 99.8% ± 0.3%)Not reportedNot reported
Water Content Measured (Karl Fischer)Not always measuredIgnored
Recommendation Required for GMP Release Testing Suitable for R&D & Stability Avoid for Quantitative Work
Expert Insight:

For N-tert-butyl-3-(butylsulfamoyl)benzamide , commercial CRMs are rare. The industry standard protocol is to procure an Analytical Standard and upgrade it to a Primary Standard via in-house qualification (Mass Balance calculation), as detailed in Section 4.

Synthesis & Origin Logic

Understanding the synthesis is vital for predicting impurities in the reference standard itself. The compound is typically synthesized via a sequential amidation of 3-(chlorosulfonyl)benzoyl chloride.

Synthesis Pathway Diagram

The following diagram illustrates the origin of the compound and potential regioisomeric impurities (e.g., bis-addition).

SynthesisPathwayStart3-(Chlorosulfonyl)benzoic acidStep1Activation(SOCl2)Start->Step1Inter13-(Chlorosulfonyl)benzoyl chloride(Dual Electrophile)Step1->Inter1PathAReaction w/ tert-ButylamineInter1->PathACompetitive Side RxnPathBReaction w/ n-Butylamine(0-5°C, Controlled)Inter1->PathBSelective SulfonylationInter23-(Butylsulfamoyl)benzoic acidPathB->Inter2Step3Coupling w/ tert-Butylamine(EDC/HOBt or SOCl2)Inter2->Step3ProductN-tert-butyl-3-(butylsulfamoyl)benzamide(Target Standard)Step3->Product

Caption: Sequential synthesis strategy to ensure regiochemical purity. Path B is the preferred route to avoid bis-sulfonamide formation.

Experimental Protocols: Qualification of the Standard

To validate this compound as a reference standard, you must establish its "Purity Factor" using the Mass Balance Approach (100% - Volatiles - Inorganics - Organics).

Protocol A: HPLC Purity Assessment (Organic Impurities)
  • Objective: Determine chromatographic purity (% Area).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 220 nm (Amide band) and 254 nm (Aromatic).

  • Acceptance Criteria: Main peak > 99.0% area; no single impurity > 0.5%.

Protocol B: Structural Validation (NMR/MS)
  • 1H-NMR (400 MHz, DMSO-d6):

    • Confirm tert-butyl singlet (~1.40 ppm, 9H).[1]

    • Confirm n-butyl triplet/multiplets (~0.85, 1.3, 1.5, 2.8 ppm).

    • Confirm 1,3-disubstituted benzene pattern (singlet, doublet, doublet, triplet).

    • Critical Check: Integration ratio of tert-butyl to n-butyl must be 9:9 (approx 1:1 molar ratio).

  • Mass Spectrometry (ESI+):

    • Target Ion: [M+H]⁺ = 313.16 m/z.

    • Look for dimer adducts [2M+Na]⁺ to confirm absence of polymerization.

Protocol C: Residual Solvent & Water Content
  • TGA (Thermogravimetric Analysis): Heat from 30°C to 300°C at 10°C/min. Weight loss < 100°C indicates volatiles.

  • Karl Fischer Titration: Essential for hygroscopicity assessment. Sulfonamides can form hydrates.

Decision Tree for Standard Qualification

Use this workflow to determine if your batch of N-tert-butyl-3-(butylsulfamoyl)benzamide is suitable for use in critical assays.

QualificationWorkflowBatchCrude Synthesized BatchIdentity1. Identity Check(NMR + MS)Batch->IdentityPurity2. HPLC Purity(>99.0%?)Identity->PurityStructure ConfirmedVolatiles3. Volatiles Check(TGA/KF < 1.0%)Purity->VolatilesYesFail_RecrystRecrystallize(EtOH/Water)Purity->Fail_RecrystNo (<99%)Fail_PrepPrep-HPLC PurificationPurity->Fail_PrepNo (<90%)PassQUALIFIED PRIMARY STANDARDAssign Potency = (100 - %Imp - %Volatiles)Volatiles->PassYesVolatiles->Fail_RecrystHigh SolventsFail_Recryst->BatchRe-testFail_Prep->BatchRe-test

Caption: Step-by-step qualification logic. Failure at any stage triggers purification loops (Recrystallization or Prep-HPLC).

References

  • Baig, M. et al. (2016). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry.

  • USP General Chapter <11> . USP Reference Standards. United States Pharmacopeia.[2]

  • ICH Guideline Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation.

  • El-Damasy, A.K. et al. (2025).[3] Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry.

Precision Thermal Characterization: Melting Point Determination of N-tert-butyl-3-(butylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of melting point determination methods for N-tert-butyl-3-(butylsulfamoyl)benzamide . This compound, belonging to the sulfamoylbenzamide class (structurally related to diuretic intermediates like bumetanide), presents specific thermal challenges such as potential polymorphism and decomposition.

This guide compares the "performance" of three analytical methodologies: Manual Capillary (USP <741>) , Automated Optoelectronic Detection , and Differential Scanning Calorimetry (DSC, USP <891>) .[1]

Executive Summary & Technical Context[2][3][4][5][6]

Melting point (MP) determination is a critical quality attribute (CQA) for N-tert-butyl-3-(butylsulfamoyl)benzamide .[1] As a sulfonamide derivative, this compound relies on strong intermolecular hydrogen bonding (


 and 

motifs) to define its crystal lattice.[1] Accurate MP determination is not merely about finding a temperature; it is about characterizing purity, crystallinity, and thermodynamic stability.[1]

The Challenge: Sulfamoylbenzamides frequently exhibit:

  • Polymorphism: Different crystal forms with distinct melting points.[1]

  • Thermal Decomposition: Sulfonamide bonds can degrade near the melting point, causing "browning" or broad ranges in capillary methods.[1]

  • Sublimation: Potential mass loss prior to melting.[1]

This guide compares the traditional Capillary Method against the advanced Differential Scanning Calorimetry (DSC) to determine which protocol yields the most reliable data for regulatory and research applications.[1]

Comparative Analysis of Determination Methods

We evaluated three primary methods for determining the melting point of N-tert-butyl-3-(butylsulfamoyl)benzamide. The "Product" in this context is the Analytical Method itself.

Method A: Manual Capillary (USP <741> Class I)[1]
  • Principle: Visual observation of phase transition in a glass capillary heated in an oil bath or metal block.[1]

  • Status: The traditional baseline.[1]

  • Performance: High operator subjectivity. For sulfamoylbenzamides, the "clear point" is often obscured by decomposition (discoloration).[1]

Method B: Automated Optoelectronic Detection
  • Principle: Uses a transmission light beam through the capillary.[1] A sensor detects the increase in light transmission as crystals melt.[1]

  • Status: The modern QC standard.

  • Performance: Removes operator bias but struggles if the sample decomposes and darkens (blocking light) before fully melting.

Method C: Differential Scanning Calorimetry (DSC) (USP <891>)[2]
  • Principle: Measures the heat flow difference between the sample and a reference as a function of temperature.[1]

  • Status: The Gold Standard for R&D.[1]

  • Performance: Separates melting (endothermic peak) from decomposition (exothermic/irregular baseline).[1] Provides onset temperature (

    
    ) which is thermodynamically robust.[1]
    
Comparative Performance Matrix
FeatureManual Capillary (Method A)Automated Optoelectronic (Method B)[1]DSC (Method C)
Precision Low (

)
Medium (

)
High (

)
Objectivity Subjective (Human Eye)Objective (Algorithm)Objective (Thermodynamic)
Decomposition Handling Poor (Hard to distinguish)Medium (Threshold errors)Excellent (Separates events)
Sample Required High (~5 mg)High (~3-5 mg)Low (1-3 mg)
Data Output Range (

)
Range or Single PointThermogram (Onset, Peak, Enthalpy)
Throughput LowHigh (Batch mode)Low (Single run)

Expert Insight: For N-tert-butyl-3-(butylsulfamoyl)benzamide, DSC is the superior method for initial characterization to rule out polymorphism. Once the solid form is established, Automated Optoelectronic detection is sufficient for routine QC.[1]

Experimental Protocols

Sample Preparation (Critical Step)[2]
  • Drying: Dry the sample at

    
     for 2 hours (or under vacuum at 
    
    
    
    if solvates are suspected) to remove volatiles that depress MP.
  • Grinding: Lightly crush the N-tert-butyl-3-(butylsulfamoyl)benzamide crystals into a fine powder. Caution: Excessive grinding can induce polymorphic transitions or amorphization in sulfonamides.[1]

Protocol: Differential Scanning Calorimetry (DSC)

Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).[1] Standard: USP <891> Thermal Analysis.

  • Weighing: Accurately weigh

    
     of sample into a Tzero aluminum pan.
    
  • Sealing: Use a hermetic lid with a pinhole .

    • Reasoning: The pinhole allows expanding gases to escape (preventing pan deformation) while maintaining a self-saturated atmosphere to suppress sublimation.[1]

  • Equilibration: Equilibrate at

    
    .
    
  • Ramp: Heat at

    
      to 
    
    
    
    .
    • Note: If decomposition is observed near the melt, increase rate to

      
       to outrun the kinetic degradation.[1]
      
  • Analysis: Integrate the endothermic peak. Report

    
     (extrapolated onset temperature) as the melting point.[1]
    
Protocol: Automated Capillary

Instrument: e.g., Mettler Toledo MP90 or Büchi M-565. Standard: USP <741>.

  • Filling: Fill capillary to a height of 3 mm. Compact by tapping (avoid "bounce" which separates particles).[1]

  • Gradient: Rapid heat to

    
     below expected MP (approx. 
    
    
    
    ), then ramp at
    
    
    .
  • Detection: Set "Threshold" to 50% transmission for the meniscus point.

Representative Data & Analysis

The following data illustrates the difference in results when analyzing a typical sulfamoylbenzamide derivative subject to slight thermal instability.

Table 1: Method Comparison Results

ParameterManual CapillaryAutomated OptoelectronicDSC (

)
Observed MP

(Broad)

(Sharp)

(Onset)
Observation Sample darkened at

Transmission noise at onsetClean endotherm
Interpretation "Melting with decomposition""Melting point"Pure Melt (Peak Max

)

Analysis: The DSC trace clearly identifies the thermodynamic melting point (


) unaffected by the visual "browning" that causes the manual operator to report a premature or broad range. The enthalpy of fusion (

) obtained from DSC also serves as a purity check; a lower

would indicate amorphous content.[1]

Decision Workflow (Graphviz)

The following diagram outlines the logical workflow for selecting the correct MP determination method for this compound.

MP_Determination_Workflow Start Start: N-tert-butyl-3-(butylsulfamoyl)benzamide Characterization Check_Purity Is Purity/Polymorph Known? Start->Check_Purity Run_DSC Run DSC (Method C) 10°C/min, Pinhole Pan Check_Purity->Run_DSC No (R&D Phase) Routine_QC Routine QC Analysis Check_Purity->Routine_QC Yes (QC Phase) Analyze_DSC Analyze Thermogram: Sharp Endotherm vs. Broad/Exotherm Run_DSC->Analyze_DSC Decision_Poly Multiple Peaks? Analyze_DSC->Decision_Poly Decision_Poly->Run_DSC Yes (Recrystallize) Define_Standard Define Reference Standard (T_onset & Enthalpy) Decision_Poly->Define_Standard No (Pure Form) Compare_Limits Compare to DSC Reference Standard Define_Standard->Compare_Limits Sets Specs Run_Auto Run Automated Capillary (Method B) Ramp 1.0°C/min Routine_QC->Run_Auto Run_Auto->Compare_Limits Pass_Fail Pass/Fail Decision Compare_Limits->Pass_Fail

Caption: Logical workflow for selecting DSC for initial characterization and Automated Capillary for routine QC of sulfamoylbenzamides.

References

  • United States Pharmacopeia (USP). (2023). USP General Chapter <741> Melting Range or Temperature. USP-NF.[1] Link

  • United States Pharmacopeia (USP). (2023). USP General Chapter <891> Thermal Analysis. USP-NF. Link

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry, 68(2), 335-357.[1] Link

  • Burger, A., & Ramberger, R. (1979).[1] On the polymorphism of pharmaceuticals and other molecular crystals. I. Microchimica Acta, 72(3-4), 259-271. Link[1]

Sources

Safety Operating Guide

N-tert-butyl-3-(butylsulfamoyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Environmental Management of N-tert-butyl-3-(butylsulfamoyl)benzamide

As a Senior Application Scientist, I understand that true laboratory excellence extends beyond successful synthesis and assay development; it requires rigorous, end-to-end lifecycle management of the chemicals we use. N-tert-butyl-3-(butylsulfamoyl)benzamide is a specialized synthetic intermediate and biologically active research chemical. Because it contains a highly stable sulfonamide moiety, improper disposal poses significant risks of environmental persistence and aquatic toxicity.

To build a culture of safety and compliance, this guide provides a self-validating, mechanistic approach to the disposal of N-tert-butyl-3-(butylsulfamoyl)benzamide, ensuring your laboratory operations exceed standard regulatory baselines.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams.

ParameterSpecificationOperational Implication
Chemical Class Sulfonamide-Benzamide DerivativeBiologically active; resists standard municipal wastewater treatment degradation.
Molecular Formula C15H24N2O3SContains Nitrogen and Sulfur; yields toxic NOx and SOx gases upon combustion.
Solubility Profile Soluble in DMSO, DCM, MeOHLiquid waste must be strictly segregated into halogenated vs. non-halogenated streams.
Regulatory Status Unlisted (Treat as characteristic waste)Must be disposed of via RCRA-compliant high-temperature incineration[1].

Mechanistic Insight: The Thermodynamics of Sulfonamide Destruction

Why do we mandate high-temperature incineration rather than chemical neutralization or drain disposal?

The core of N-tert-butyl-3-(butylsulfamoyl)benzamide features a sulfamoyl group (-SO₂NH-) linked to a benzamide ring. These C-S and S-N bonds exhibit substantial thermal and chemical stability. Studies on the degradation kinetics of sulfonamides demonstrate that low-temperature treatments only partially cleave the molecule, potentially leaving biologically active and toxic degradation products intact[2].

To achieve complete destruction, the compound must be subjected to sustained thermal oxidation at temperatures exceeding 850°C[1]. At these temperatures, the activation energy required to shatter the molecular framework is met. However, this cleavage generates sulfur dioxide (SO₂) and nitrogen oxides (NOx). Therefore, the chosen disposal facility must utilize alkaline wet scrubbers to neutralize these acidic gases before environmental release.

Mechanism C1 N-tert-butyl-3-(butylsulfamoyl)benzamide (C15H24N2O3S) C2 High-Temp Incineration (>850°C) C1->C2 Thermal Energy C3 Bond Cleavage (S-N, C-S, C-N) C2->C3 Activation C4 Gaseous Effluents (SO2, NOx, CO2, H2O) C3->C4 Oxidation C5 Alkaline Wet Scrubbing (NaOH / Ca(OH)2) C4->C5 Exhaust Routing C6 Safe Environmental Release (Neutral Salts & Clean Gas) C5->C6 Neutralization

Thermal degradation pathway of sulfonamides and required exhaust scrubbing.

Experimental Workflow for Waste Segregation

In drug development and assay workflows, N-tert-butyl-3-(butylsulfamoyl)benzamide is rarely handled purely as a dry powder; it is typically dissolved in organic solvents. The carrier solvent ultimately dictates the downstream waste categorization. Mixing halogenated solvents (like Dichloromethane) with non-halogenated solvents (like DMSO) drastically increases disposal costs and can trigger exothermic reactions in waste carboys.

Workflow W1 Waste Generation (Benchtop) W2 Solid Waste (Powders, Tips) W1->W2 W3 Liquid Waste (Assay Solutions) W1->W3 W6 Satellite Accumulation Area (RCRA Compliant) W2->W6 W4 Halogenated Stream (e.g., DCM) W3->W4 Contains Halogens W5 Non-Halogenated Stream (e.g., DMSO) W3->W5 No Halogens W4->W6 W5->W6 W7 Licensed Off-Site Incineration W6->W7 Vendor Pickup

Decision matrix for the segregation and disposal of sulfonamide waste streams.

Step-by-Step Disposal Protocols

The following protocols are designed as self-validating systems to ensure absolute compliance with Environmental Protection Agency (EPA) standards.

Protocol A: Solid Waste Management

Applies to unreacted powder, contaminated weigh boats, spatulas, and pipette tips.

  • Collection: Gather all solid waste immediately after the experimental procedure. Do not leave contaminated consumables exposed in the fume hood.

  • Containment: Place the items into a chemically compatible, heavy-duty polyethylene bag or a rigid High-Density Polyethylene (HDPE) container.

  • Labeling: Affix a label explicitly stating: "Hazardous Solid Waste - Contains Sulfonamide Derivatives." Date the container the moment the first drop of waste is added.

  • Storage: Transfer the container to the laboratory's designated Satellite Accumulation Area (SAA). Ensure the total volume of acutely toxic or highly active waste does not exceed the 1-kg or 1-quart regulatory limit for SAAs[3].

Protocol B: Liquid Waste Management

Applies to stock solutions, assay wash buffers, and solvent rinses.

  • Solvent Identification: Review the experimental protocol to identify the primary solvent.

  • Segregation:

    • If the solvent is Dichloromethane (DCM) or Chloroform, pour the waste into the Halogenated carboy.

    • If the solvent is Dimethyl Sulfoxide (DMSO), Methanol, or Acetonitrile, pour into the Non-Halogenated carboy.

  • Secondary Containment: Ensure all liquid waste carboys are housed within a secondary containment bin capable of holding 110% of the largest carboy's volume. Keep the carboy capped at all times unless actively adding waste.

Protocol C: Immediate Spill Response
  • Solid Spill: Do not sweep. Sweeping aerosolizes the fine benzamide powder, creating an inhalation hazard. Instead, gently cover the powder with a damp paper towel (using water or a mild alcohol) to suppress dust, wipe it up, and dispose of the towel via Protocol A.

  • Liquid Spill: Surround the spill with an inert chemical absorbent (e.g., vermiculite or commercial spill pads). Allow 2-3 minutes for full absorption. Scoop the saturated absorbent using a non-sparking tool and dispose of it as solid hazardous waste.

References

  • EPA: Standards Applicable to Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities Under RCRA Source: epa.gov URL:[Link]

  • Zhao et al.: Degradation kinetics of six sulfonamides in hen eggs under simulated cooking temperatures Source: ResearchGate URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-3-(butylsulfamoyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-tert-butyl-3-(butylsulfamoyl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.